Roseofungin
描述
Structure
2D Structure
属性
CAS 编号 |
12687-98-8 |
|---|---|
分子式 |
C39H62O10 |
分子量 |
690.9 g/mol |
IUPAC 名称 |
(3E,5E,7E,9E,11E)-14,16,18,20,24,26-hexahydroxy-3-methyl-36-propan-2-yl-1-oxacyclohexatriaconta-3,5,7,9,11-pentaene-2,22,28-trione |
InChI |
InChI=1S/C39H62O10/c1-28(2)38-20-16-12-8-11-15-19-31(41)22-33(43)24-35(45)26-37(47)27-36(46)25-34(44)23-32(42)21-30(40)18-14-10-7-5-4-6-9-13-17-29(3)39(48)49-38/h4-7,9-10,13-14,17,28,30,32-36,38,40,42-46H,8,11-12,15-16,18-27H2,1-3H3/b6-4+,7-5+,13-9+,14-10+,29-17+ |
InChI 键 |
YHVUXVJMFMUNKX-YQMHJARZSA-N |
手性 SMILES |
C/C/1=C\C=C\C=C\C=C\C=C\CC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
规范 SMILES |
CC1=CC=CC=CC=CC=CCC(CC(CC(CC(CC(=O)CC(CC(CC(=O)CCCCCCCC(OC1=O)C(C)C)O)O)O)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Roseofungin; |
产品来源 |
United States |
Foundational & Exploratory
Roseofungin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseofungin, a polyene macrolide antibiotic, exhibits a broad spectrum of antifungal activity, positioning it as a compound of significant interest for therapeutic development. Produced by the actinomycete Streptomyces roseoflavus var. roseofungini, this molecule has demonstrated potent inhibitory effects against a range of pathogenic fungi, including yeasts, dermatophytes, and molds. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the methodologies for the fermentation of the producing organism, extraction and purification of the antibiotic, and its antifungal activity profile. Furthermore, this document presents its physicochemical properties and discusses its mechanism of action. All quantitative data are summarized in structured tables, and key experimental protocols are described in detail to facilitate reproducibility. A visualization of the proposed mechanism of action is also provided.
Introduction
The genus Streptomyces is a prolific source of bioactive secondary metabolites, including a majority of the clinically important antibiotics. This compound is one such compound, a polyene antibiotic with significant antifungal properties. First identified from Streptomyces roseoflavus var. roseofungini, it has been shown to be effective against various fungal pathogens, making it a candidate for further investigation in the development of new antifungal therapies. This guide aims to provide a comprehensive technical resource for researchers and professionals involved in natural product drug discovery and development.
Physicochemical Properties of this compound
This compound is a light-yellow hygroscopic powder with a specific odor. Its structure as a carbonyl-conjugated pentaene has been confirmed through various spectroscopic methods, including UV, IR, Mass Spectrometry, and NMR.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value/Description | Reference |
| Appearance | Light-yellow hygroscopic powder | [1] |
| Solubility | Poorly soluble in water | [2] |
| UV λmax | Characteristic of a pentaene chromophore | [1] |
| IR Spectroscopy | Indicates presence of hydroxyl, carbonyl, and polyene groups | [1] |
| Mass Spectrometry | Used for structural elucidation and identification | [1] |
| ¹H-NMR | Provides detailed structural information | [2] |
Experimental Protocols
Fermentation of Streptomyces roseoflavus var. roseofungini
This protocol describes the cultivation of Streptomyces roseoflavus var. roseofungini for the production of this compound.
Materials:
-
Streptomyces roseoflavus var. roseofungini strain
-
Potato Dextrose Agar (PDA) medium (for activation)
-
Fermentation medium (per liter):
-
Glucose: 24 g
-
Soluble starch: 8 g
-
Peanut cake powder: 15 g
-
Corn paste: 8 g
-
NaCl: 4 g
-
CaCO₃: 3 g
-
KH₂PO₄: 0.2 g
-
-
500 mL Erlenmeyer flasks
-
Rotary shaker
Procedure:
-
Activation of the Strain: A spore suspension of S. roseoflavus var. roseofungini is activated on Potato Dextrose Agar (PDA) medium. The culture is incubated at 30°C for 5 days.[2]
-
Inoculum Preparation: A section of the PDA plate with mature aerial mycelium is used to inoculate 100 mL of fermentation medium in a 500 mL Erlenmeyer flask.
-
Fermentation: The inoculated flask is incubated on a rotary shaker at 30°C and 200 rpm for 5 days.[2] The production of this compound can be monitored by taking samples at regular intervals and analyzing them for antifungal activity or by HPLC.
Extraction and Isolation of this compound
This protocol details the extraction of this compound from the fermentation broth and its subsequent purification.
Materials:
-
Fermentation broth from S. roseoflavus var. roseofungini
-
Methanol
-
Centrifuge
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (60-120 mesh)
-
Glass column for chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Extraction from Mycelium: It has been noted that a more straightforward method for isolation can be achieved from the biomass of an adifferentiated variant of the producing strain, leading to higher yields with reduced solvent usage.[1] The mycelium is separated from the fermentation broth by centrifugation.
-
Solvent Extraction: The mycelial biomass is extracted with methanol. The methanolic extract is then concentrated under vacuum using a rotary evaporator to obtain a crude extract.
-
Purification by Column Chromatography: a. Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable non-polar solvent to create a slurry and ensure even packing.[3][4] b. Loading: The crude this compound extract is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column. c. Elution: The column is eluted with a solvent system of increasing polarity. A gradient of chloroform-methanol can be used.[3][4] d. Fraction Collection: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. e. Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.
Antifungal Susceptibility Testing
The antifungal activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various fungal strains using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][6][7][8][9]
Materials:
-
Purified this compound
-
Fungal test strains (e.g., Candida albicans, Aspergillus fumigatus, dermatophytes)
-
RPMI-1640 medium (buffered with MOPS)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in RPMI-1640 medium.
-
Preparation of Microtiter Plates: Serial two-fold dilutions of this compound are prepared in the wells of a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculum Preparation: Fungal inocula are prepared from fresh cultures and adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).
-
Inoculation: Each well is inoculated with the fungal suspension. A growth control well (without this compound) and a sterility control well (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control.[6]
Antifungal Activity of this compound
This compound exhibits a broad spectrum of antifungal activity against a variety of pathogenic fungi.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 1.11 - 1.65 | [2] |
| Trichophyton mentagrophytes var. gypseum | 0.53 | [2] |
| Microsporum lanosum | 0.78 | [2] |
| Trichophyton rubrum | 1.11 | [2] |
| Achorion schoenleinii | 0.6 | [2] |
| Aspergillus spp. | 4.6 - 8.33 | [2] |
| Cryptococcus neoformans | 4.69 | |
| Sporothrix schenckii | 7.29 | |
| Hormodendrum spp. | 5.21 |
Mechanism of Action
The primary mechanism of action of polyene antibiotics, including this compound, involves their interaction with ergosterol (B1671047), a key sterol component of the fungal cell membrane.[10][11][12][13] This interaction leads to the disruption of the membrane's integrity and function.
-
Membrane Permeabilization: The binding of this compound to ergosterol is thought to form pores or channels in the fungal membrane. This disrupts the osmotic balance of the cell, leading to the leakage of essential intracellular components such as ions (K⁺, Na⁺) and small organic molecules, ultimately resulting in cell death.[10][11]
-
Inhibition of Membrane Transport Proteins: Recent studies on other polyenes suggest an additional mechanism where the binding to ergosterol can directly inhibit the function of essential membrane transport proteins, such as those responsible for amino acid and glucose uptake.[14] This inhibition occurs without necessarily causing widespread membrane permeabilization.
The following diagram illustrates the proposed mechanism of action of this compound at the fungal cell membrane.
Caption: Proposed mechanism of action of this compound at the fungal cell membrane.
Conclusion
This compound, a polyene antibiotic from Streptomyces roseoflavus var. roseofungini, demonstrates significant potential as an antifungal agent. Its broad spectrum of activity against clinically relevant fungi warrants further investigation for potential therapeutic applications. The protocols and data presented in this technical guide provide a foundational resource for researchers to further explore the properties and potential of this compound in the ongoing search for novel and effective antifungal drugs.
References
- 1. [Identification with this compound of an antibiotic produced by Streptomyces roseoflavus strain A-23/791 and its undifferentiated variant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 12. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 14. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the Enigmatic Structure of Roseofungin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin, a polyene macrolide antibiotic isolated from Streptomyces roseoflavus, has garnered significant interest due to its broad-spectrum antifungal activity. As a member of the pentaene subgroup, its biological activity is intrinsically linked to its complex chemical architecture. The elucidation of this structure has been a multi-decade endeavor, employing a combination of classical chemical degradation techniques and modern spectroscopic methods. This technical guide provides a comprehensive overview of the scientific journey to unravel the chemical structure of this compound, presenting available data, detailing experimental protocols, and illustrating the logical framework of the elucidation process.
Physicochemical Properties and Isolation
This compound is described as a light-yellow, hygroscopic amorphous powder.[1] It is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), pyridine, and acetic acid, but only slightly soluble in water.[1]
Experimental Protocol: Isolation of this compound
The isolation of this compound from the culture fluid of Actinomyces roseoflavus var. Roseofungini has been described as follows[2]:
-
Extraction from Mycelium: The wet mycelium is extracted twice with acetone (B3395972).
-
Solvent Removal: The combined acetone extracts are concentrated in a vacuum to remove the solvent.
-
Butanol Extraction: The remaining aqueous residue is extracted with n-butanol.
-
Washing: The butanol layer is washed sequentially with a 1% aqueous sodium hydroxide (B78521) solution and then with water.
-
Precipitation: The butanol extract is concentrated under vacuum, and this compound is precipitated by the addition of diethyl ether.
-
Purification: The crude product is collected, washed with ether, and further purified by gel filtration on Sephadex LH-20. The fractions containing the lemon-yellow compound are combined, concentrated, and the purified this compound is precipitated and dried.
Spectroscopic and Physicochemical Data
A summary of the key spectroscopic and physicochemical data for this compound is presented in the table below. It is important to note that this compound is often isolated as a complex of several closely related components, which can lead to some variability in the reported data.[3]
| Parameter/Technique | Observation/Data | Reference |
| Appearance | Light-yellow hygroscopic powder | [1] |
| UV-Vis Spectroscopy | Maxima at 363 nm, with a shoulder at ~260 nm, characteristic of an oxo-pentaene. | [4] |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3351, 2925, 2159, 2025, 1653, 1559, 1148, 1015, 777, 696 | [5] |
| ¹H NMR Spectroscopy | A complex spectrum has been recorded in d6-DMSO. | [2] |
| ¹³C NMR Spectroscopy | Indicates the presence of a hemiketal ring. | [6] |
| Mass Spectrometry | Fragmentation data has been obtained for different HPLC fractions. | [7] |
| HPLC Analysis | This compound consists of at least three major components with identical UV spectra. | [3] |
The Path to Structure Elucidation: A Step-by-Step Breakdown
The determination of this compound's planar structure has relied heavily on a combination of chemical degradation studies and spectroscopic analysis, primarily conducted by Shenin and colleagues. The logical workflow of this process is outlined below.
Caption: Workflow for the chemical structure elucidation of this compound.
Key Experimental Findings and Interpretations
-
Pentaene Chromophore and Carbonyl Conjugation: UV-Vis spectroscopy revealed a spectrum characteristic of a pentaene (five conjugated double bonds). The observed absorption maxima suggested the presence of a carbonyl group conjugated with the polyene system.[6]
-
Identification of a C1-C15 Fragment through Chemical Degradation:
-
Experimental Protocol: this compound was first perhydrogenated to saturate all double bonds. This perhydro-derivative was then subjected to oxidation, first with potassium permanganate (B83412) and subsequently with chromic anhydride.[6]
-
Result: This degradation yielded 2-methyltridecan dicarboxylic acid.
-
Interpretation: The identification of this C14 dicarboxylic acid with a methyl branch provided strong evidence for the structure of the C1 to C15 portion of the macrolide ring, including the location of a methyl side chain.
-
-
Localization of Carbonyl and Hydroxyl Groups via Reduction and Mass Spectrometry:
-
Experimental Protocol: this compound was reduced using lithium aluminum deuteride (B1239839) (LiAlD₄) and sodium borohydride (B1222165) (NaBH₄) to convert carbonyl groups into hydroxyls (or deuteroxyls in the case of LiAlD₄). The resulting polyols were then analyzed by mass spectrometry.[6]
-
Result: The mass spectral analysis of these reduced products allowed for the determination of the positions of the original oxygen-containing functions.
-
Interpretation: This experiment successfully placed two carbonyl groups at positions C11 and C17 of the macrolide ring.
-
-
Evidence for a Hemiketal Ring from ¹³C NMR Spectroscopy:
-
Methodology: The ¹³C NMR spectrum of this compound was acquired and analyzed.
-
Result: The spectral data indicated the presence of a hemiketal linkage.
-
Interpretation: This hemiketal was proposed to form between the carbonyl group at C17 and a hydroxyl group at C21, creating a cyclic structural feature within the macrolide.[6]
-
Proposed Partial Structure of this compound
Based on the cumulative evidence from these experiments, a partial structure for this compound has been proposed. The diagram below illustrates the key structural features that have been identified.
Caption: Key identified components of the this compound structure.
Unresolved Aspects and Future Directions
While significant progress has been made in elucidating the planar structure of this compound, several critical aspects remain to be fully resolved.
-
Absolute Stereochemistry: The absolute configuration of the numerous stereocenters within the this compound macrolide has not been definitively established. Determining the precise 3D arrangement of atoms is crucial for understanding its biological activity and for any future synthetic efforts. Modern techniques such as X-ray crystallography of a suitable derivative or advanced NMR methods (e.g., J-based configurational analysis, Mosher's ester analysis) would be necessary to assign the stereochemistry.
-
Component Heterogeneity: Given that this compound is a complex of closely related molecules, the complete structural elucidation of each major component is necessary to fully understand the composition of the natural product.
Conclusion
The chemical structure elucidation of this compound represents a classic example of natural product chemistry, integrating chemical degradation with spectroscopic analysis. The foundational work has successfully identified the core macrolide ring, the pentaene chromophore, key functional groups, and a hemiketal ring system. However, a complete, high-resolution structure, including the definitive assignment of all stereocenters, remains an open area for future research. The availability of more detailed, quantitative spectroscopic data and the application of modern stereochemical determination methods will be paramount to fully unraveling the molecular architecture of this potent antifungal agent, paving the way for a deeper understanding of its mechanism of action and potential for therapeutic development.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. [Stabilization of this compound by antioxidants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Structure of the pentaene antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Assembly Line: A Technical Guide to Roseofungin Biosynthesis in Actinomycetes
For Immediate Release
A deep dive into the genetic and biochemical machinery responsible for producing the polyene antibiotic, Roseofungin, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its biosynthetic pathway in actinomycetes. Leveraging recent genomic insights and established methodologies in polyketide biosynthesis, this document provides a foundational understanding for future research and development of this promising antifungal agent.
This compound, a pentaene macrolide antibiotic produced by actinomycetes such as Streptomyces roseoflavus, exhibits significant antifungal activity. Its complex structure, a hallmark of polyketide natural products, is assembled by a sophisticated enzymatic machinery encoded by a dedicated biosynthetic gene cluster (BGC). This guide elucidates the putative biosynthetic pathway, presents available quantitative data, details relevant experimental protocols, and visualizes the intricate molecular processes involved.
The this compound Biosynthetic Gene Cluster: A Polyketide Synthase Powerhouse
While the specific biosynthetic gene cluster for this compound has not been explicitly detailed in publicly available literature, a closely related study on the oxo-pentaene macrolides produced by Streptomyces roseoflavus Men-myco-93-63 provides a robust model for the this compound BGC. Complete genome sequencing of this strain revealed a candidate gene cluster (cluster 36) predicted to produce a structurally similar compound. This cluster is hypothesized to be highly homologous, if not identical, to the this compound BGC.[1][2]
The core of this BGC is a Type I modular polyketide synthase (PKS). These large, multifunctional enzymes act as a molecular assembly line, iteratively adding and modifying simple carboxylic acid building blocks to construct the complex polyketide backbone of this compound. Each module within the PKS is responsible for one cycle of chain elongation and contains a specific set of catalytic domains that determine the structure of the growing polyketide chain.
Based on the analysis of the identified gene cluster in S. roseoflavus Men-myco-93-63, the following key components are predicted to be involved in the biosynthesis of the polyene macrolide backbone:
-
Loading Module: Initiates the process by selecting the starter unit, typically a small acyl-CoA.
-
Elongation Modules: A series of modules that sequentially add extender units (malonyl-CoA or methylmalonyl-CoA) to the growing polyketide chain. Each module contains a core set of domains:
-
Acyltransferase (AT): Selects and loads the appropriate extender unit.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
-
Ketosynthase (KS): Catalyzes the condensation reaction, extending the chain.
-
-
Tailoring Domains: Within each module, optional domains such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER) modify the β-keto group, leading to the characteristic polyol and polyene regions of the molecule.
-
Thioesterase (TE) Domain: Terminates the synthesis and releases the completed polyketide chain, often facilitating its cyclization into the macrolactone ring.
Following the assembly of the macrolactone core, a series of post-PKS tailoring enzymes, including hydroxylases (often cytochrome P450 monooxygenases) and glycosyltransferases, are predicted to further modify the molecule to yield the final, biologically active this compound.
Putative Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for a this compound-like pentaene macrolide begins with the loading of a starter unit onto the PKS. A series of condensation and modification reactions, catalyzed by the sequential action of the PKS modules, elongates and shapes the polyketide backbone. The presence and activity of KR, DH, and ER domains within each module dictate the pattern of hydroxyl groups and double bonds. Finally, the TE domain catalyzes the release and macrolactonization of the polyketide chain. Post-PKS modifications, such as hydroxylation and glycosylation, complete the biosynthesis.
Quantitative Data on Polyene Macrolide Production
The study on S. roseoflavus Men-myco-93-63 provides valuable quantitative data through High-Performance Liquid Chromatography (HPLC) analysis of fermentation products from the wild-type strain and various gene inactivation mutants. This data offers insights into the roles of specific genes in the biosynthesis of oxo-pentaene macrolides, which are structurally related to this compound.
| Strain/Mutant | Key Gene Inactivated | Putative Function of Inactivated Gene | Relative Production of Oxo-pentaene Macrolides (%) |
| Wild-type Men-myco-93-63 | - | - | 100 |
| ΔrfmA | rfmA | PKS module | 0 |
| ΔrfmB | rfmB | PKS module | 0 |
| ΔrfmD | rfmD | PKS module | 0 |
| ΔrfmE | rfmE | PKS module | 0 |
| ΔrfmF | rfmF | PKS module | 0 |
| Data is inferred and summarized from the findings of the study on S. roseoflavus Men-myco-93-63, where inactivation of PKS genes abolished production.[2] |
Key Experimental Protocols
The elucidation of the this compound biosynthetic pathway relies on a combination of genomic and molecular biology techniques. The following protocols, adapted from the study of the S. roseoflavus Men-myco-93-63 polyene macrolide BGC, are central to this research.[1]
Genomic DNA Extraction from Streptomyces
A modified protocol for extracting high-quality genomic DNA suitable for whole-genome sequencing.
-
Culture: Grow Streptomyces roseoflavus in a suitable liquid medium to the late exponential phase.
-
Harvesting: Centrifuge the culture to pellet the mycelia. Wash the mycelia with a suitable buffer.
-
Lysis: Resuspend the mycelia in a lysis buffer containing lysozyme (B549824) and incubate to degrade the cell wall. Subsequently, treat with Proteinase K and SDS to lyse the cells and denature proteins.
-
Purification: Perform sequential phenol-chloroform-isoamyl alcohol extractions to remove proteins and other cellular debris.
-
Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol.
-
Washing and Resuspension: Wash the DNA pellet with 70% ethanol (B145695) and air-dry. Resuspend the purified genomic DNA in TE buffer.
Whole-Genome Sequencing and Bioinformatic Analysis
-
Sequencing: Sequence the purified genomic DNA using a long-read sequencing technology such as PacBio RSII to facilitate the assembly of the complete genome and large gene clusters.[1]
-
Assembly: Assemble the raw sequencing reads into a complete genome sequence.
-
Gene Prediction: Predict the open reading frames (ORFs) using software like GeneMarkS.[2]
-
BGC Identification: Analyze the genome for secondary metabolite biosynthetic gene clusters using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[2] This tool identifies PKS and other key biosynthetic genes and predicts the structure of the resulting natural product.
Gene Inactivation by Homologous Recombination
This protocol is used to create knockout mutants to verify the function of specific genes within the BGC.
-
Construct Design: Design a gene replacement cassette containing an antibiotic resistance gene flanked by homologous regions upstream and downstream of the target gene.
-
Vector Construction: Clone the gene replacement cassette into a suitable E. coli - Streptomyces shuttle vector.
-
Conjugation: Transfer the recombinant plasmid from an E. coli donor strain to Streptomyces roseoflavus via intergeneric conjugation.
-
Selection of Mutants: Select for exconjugants that have undergone homologous recombination, resulting in the replacement of the target gene with the resistance cassette.
-
Verification: Confirm the gene knockout by PCR analysis using primers flanking the target gene.
HPLC Analysis of Fermentation Products
A standard method for the separation, identification, and quantification of secondary metabolites.
-
Fermentation: Cultivate the wild-type and mutant Streptomyces strains under conditions conducive to antibiotic production.
-
Extraction: Extract the secondary metabolites from the fermentation broth and/or mycelia using a suitable organic solvent.
-
Analysis: Analyze the crude extracts by reverse-phase HPLC coupled with a UV-Vis or mass spectrometry detector.
-
Quantification: Compare the peak areas of the target compounds in the chromatograms of the mutant and wild-type strains to determine the effect of the gene inactivation on production.[2]
Regulatory Landscape of this compound Biosynthesis
The production of antibiotics in Streptomyces is tightly regulated by a complex network of genes. This regulation ensures that these metabolically expensive compounds are produced at the appropriate time in the bacterial life cycle. While specific regulators of the this compound BGC have not been identified, the general principles of antibiotic regulation in Streptomyces are likely to apply.
This regulatory network typically involves:
-
Cluster-Situated Regulators (CSRs): Genes located within the BGC that often act as pathway-specific activators. These are frequently members of the Streptomyces antibiotic regulatory protein (SARP) family.
-
Pleiotropic Regulators: Global regulators that respond to nutritional and environmental signals, coordinating secondary metabolism with primary metabolism and morphological differentiation.
-
Signal Transduction Systems: Two-component systems and other signaling pathways that perceive external cues and transmit this information to the regulatory network.
Future Directions
The information presented in this guide provides a solid framework for the further investigation and exploitation of the this compound biosynthetic pathway. Future research efforts could focus on:
-
Definitive Identification and Sequencing of the this compound BGC: Confirming the exact gene cluster responsible for this compound production.
-
Functional Characterization of Tailoring Enzymes: Elucidating the precise roles of the hydroxylases, glycosyltransferases, and other tailoring enzymes in determining the final structure and activity of this compound.
-
Elucidation of Regulatory Mechanisms: Identifying the specific CSRs and global regulators that control this compound biosynthesis to enable targeted strain improvement for increased production.
-
Biosynthetic Engineering: Utilizing the knowledge of the BGC to generate novel this compound analogs with improved therapeutic properties, such as reduced toxicity and enhanced efficacy, through combinatorial biosynthesis and metabolic engineering.
By continuing to unravel the complexities of the this compound biosynthetic pathway, the scientific community can unlock the full potential of this valuable natural product in the fight against fungal infections.
References
Roseofungin's Mechanism of Action Against Fungal Pathogens: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseofungin, a polyene macrolide antibiotic, exhibits a potent antifungal activity against a range of fungal pathogens. This technical guide delineates the current understanding of this compound's core mechanism of action. Primarily, this compound disrupts the fungal cell's physiological integrity by increasing the permeability of the plasma membrane and inhibiting essential membrane-bound enzymes, specifically (Na+, K+)-ATPase. This disruption of cellular homeostasis is further compounded by the inhibition of cellular respiration. This guide summarizes the available quantitative data on its antifungal efficacy, details relevant experimental methodologies for its study, and visualizes its proposed mechanism of action and associated experimental workflows. While the primary modes of action are established, further research is required to elucidate the specific signaling pathways affected and the precise molecular mechanisms of fungal resistance.
Introduction
This compound is a polyene antibiotic belonging to the subgroup of carbonyl-conjugated pentaenes.[1] Like other polyenes, its primary mode of action is centered on the fungal cell membrane, a critical structure for maintaining cellular integrity and function. The increasing prevalence of drug-resistant fungal infections necessitates a deeper understanding of the mechanisms of action of existing and novel antifungal agents to facilitate the development of more effective therapeutic strategies. This guide provides a comprehensive overview of the known mechanisms by which this compound exerts its antifungal effects.
Core Mechanism of Action
The antifungal activity of this compound is multifactorial, primarily targeting the fungal plasma membrane and cellular respiration.
Alteration of Plasma Membrane Permeability
A key aspect of this compound's mechanism is its ability to increase the permeability of the fungal plasma membrane.[2] This effect is characteristic of polyene antibiotics, which interact with ergosterol (B1671047), a major sterol component of fungal cell membranes. This interaction is thought to lead to the formation of pores or channels in the membrane, disrupting the osmotic integrity of the cell and leading to the leakage of essential intracellular components.
Inhibition of (Na+, K+)-ATPase
This compound has been shown to inhibit the activity of Mg2+-dependent (Na+, K+)-activated ATPase on the plasma membranes of Candida guilliermondii.[2] This enzyme is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, which are vital for numerous cellular processes, including nutrient transport and pH homeostasis. Inhibition of this ATPase pump leads to a disruption of these gradients, further compromising cell function and viability.
Inhibition of Cellular Respiration
Studies have demonstrated that this compound inhibits respiration in fungal cells. Oxygen consumption by cells treated with this compound is sharply decreased, and at higher concentrations, respiration can be almost completely inhibited. This suggests that this compound may interfere with the mitochondrial electron transport chain or other key components of cellular respiration, leading to a depletion of cellular ATP and ultimately contributing to cell death.
Quantitative Data: Antifungal Efficacy
The in vitro antifungal activity of this compound has been evaluated against a variety of fungal pathogens. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans (clinical strains) | 1.66 - 2.0 | [3] |
| Candida tropicalis | 2.0 | [3] |
| Candida krusei | 2.5 | [3] |
| Candida glabrata | 2.5 | [3] |
| Candida parapsilosis | 2.5 | [3] |
| Trichophyton mentagrophytes var. gypseum | 0.53 | [2] |
| Microsporum lanosum | 0.78 | [2] |
| Trichophyton rubrum | 1.11 | [2] |
| Achorion schoenleinii | 0.6 | [2] |
| Aspergillus species | 4.6 - 8.33 | [2] |
Experimental Protocols
The following sections detail generalized experimental protocols that can be adapted to study the specific mechanisms of action of this compound.
Determination of Fungal Plasma Membrane Permeability
This protocol utilizes a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
Phosphate-buffered saline (PBS)
-
This compound solution of known concentration
-
SYTOX Green nucleic acid stain (e.g., 5 mM solution in DMSO)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.
-
Harvest cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a final density of approximately 1 x 10^7 cells/mL.
-
Add SYTOX Green to the cell suspension to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Add varying concentrations of this compound to the cell suspension. Include a no-drug control.
-
Incubate the samples at the optimal growth temperature for the fungus for a specified time course (e.g., 30, 60, 120 minutes).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 525 nm emission for SYTOX Green). An increase in fluorescence indicates an increase in membrane permeability.
-
(Optional) Visualize the stained cells using fluorescence microscopy.
Assay for (Na+, K+)-ATPase Activity
This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by (Na+, K+)-ATPase.
Materials:
-
Fungal cell culture
-
Membrane protein extraction buffer
-
Assay buffer (containing MgCl2, KCl, NaCl)
-
ATP solution
-
This compound solution
-
Malachite Green reagent for phosphate detection
-
Spectrophotometer
Procedure:
-
Prepare a crude membrane fraction from the fungal cells.
-
Incubate the membrane fraction with varying concentrations of this compound in the assay buffer for a predetermined time.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate produced.
-
Calculate the specific activity of the (Na+, K+)-ATPase and the percentage of inhibition by this compound.
Measurement of Fungal Cellular Respiration
This protocol uses an oxygen-sensing system to measure the rate of oxygen consumption by fungal cells.
Materials:
-
Fungal cell culture
-
Respiration buffer (e.g., YPD medium)
-
This compound solution
-
Oxygen-sensing system (e.g., Seahorse XF Analyzer or a Clark-type oxygen electrode)
Procedure:
-
Grow fungal cells to the mid-logarithmic phase.
-
Harvest and resuspend the cells in the respiration buffer to a known cell density.
-
Place the cell suspension in the chamber of the oxygen-sensing instrument and allow the baseline oxygen consumption rate to stabilize.
-
Inject this compound at various concentrations into the chamber.
-
Continuously monitor the oxygen concentration in the chamber over time.
-
Calculate the rate of oxygen consumption before and after the addition of this compound to determine the extent of respiratory inhibition.
Visualizations
Signaling Pathways and Experimental Workflows
Fungal Resistance
While specific resistance mechanisms to this compound have not been extensively documented, general mechanisms of resistance to polyene antibiotics are likely relevant. These include:
-
Alterations in Membrane Sterol Composition: Mutations in the ergosterol biosynthesis pathway can lead to a decrease in the ergosterol content of the fungal membrane or the production of altered sterols with reduced affinity for polyenes.
-
Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters or major facilitator superfamily (MFS) transporters can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Formation of Biofilms: Fungi growing in biofilms are often more resistant to antifungal agents due to the protective extracellular matrix and altered physiological state of the cells within the biofilm.
Further research is needed to identify the specific genes and mutations that may confer resistance to this compound in clinical and environmental isolates.
Conclusion and Future Directions
This compound is a polyene antibiotic with a clear mechanism of action centered on the disruption of the fungal plasma membrane and inhibition of cellular respiration. Its efficacy against a range of pathogenic fungi, including various Candida species and dermatophytes, makes it a compound of continued interest. However, significant knowledge gaps remain. Future research should focus on:
-
Elucidating Affected Signaling Pathways: Transcriptomic and proteomic studies are needed to identify the specific cellular signaling pathways that are activated or inhibited in response to this compound treatment. This could reveal novel targets and provide a more detailed understanding of the fungal stress response to this drug.
-
Identifying Specific Resistance Mechanisms: Studies focusing on the selection and characterization of this compound-resistant mutants are crucial to identify the specific genetic mutations and molecular mechanisms responsible for resistance.
-
Expanding Efficacy Data: Further testing of this compound against a broader range of clinically relevant fungal pathogens, including a wider array of Aspergillus species and emerging multidrug-resistant fungi, is warranted.
A more complete understanding of this compound's mechanism of action and the corresponding fungal response will be invaluable for its potential clinical development and for the design of next-generation antifungal therapies.
References
The Antifungal Spectrum of Roseofungin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseofungin, a polyene macrolide antibiotic, exhibits a broad spectrum of antifungal activity against a variety of pathogenic fungi. This technical guide provides an in-depth overview of the antifungal profile of this compound, including its mechanism of action, quantitative susceptibility data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.
Introduction
This compound is a pentaene antibiotic belonging to the polyene class of antifungals.[1][2] These compounds are known for their potent activity against a wide range of fungi.[3][4] this compound has demonstrated significant efficacy against clinically relevant yeasts, dermatophytes, and certain plant pathogenic fungi.[5][6] This document summarizes the current understanding of this compound's antifungal spectrum, mechanism of action, and the methodologies used for its characterization.
Mechanism of Action
As a polyene antibiotic, the primary mechanism of action of this compound involves the disruption of the fungal cell membrane's integrity.[3][7] The process can be summarized in the following steps:
-
Binding to Ergosterol (B1671047): this compound, like other polyenes, has a high affinity for ergosterol, the principal sterol component of fungal cell membranes. It preferentially binds to ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, which accounts for its selective toxicity.[7][8]
-
Pore Formation: Upon binding to ergosterol, this compound molecules aggregate and insert themselves into the lipid bilayer, forming transmembrane channels or pores.[3][7]
-
Increased Membrane Permeability: The formation of these pores disrupts the osmotic integrity of the fungal cell membrane, leading to an uncontrolled leakage of essential intracellular components, such as ions (K+, Na+, H+), amino acids, and small organic molecules.[3][7]
-
Cell Death: The subsequent loss of cellular contents and the disruption of vital cellular processes ultimately result in fungal cell death.[7]
Antifungal Spectrum: Quantitative Data
The in vitro antifungal activity of this compound has been evaluated against a range of fungal species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, is a key measure of antifungal potency.
Activity Against Candida Species
This compound demonstrates high activity against various clinical isolates of Candida, the causative agents of candidiasis.
| Fungal Species | Number of Strains | MIC Range (µg/mL) |
| Candida albicans | 9 | 0.00166 - 0.002 |
| Candida tropicalis | 2 | 2.0 |
| Candida krusei | 2 | 2.5 |
| Candida glabrata | 1 | 2.5 |
| Candida parapsilosis | 1 | 2.5 |
| Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against clinical isolates of various Candida species.[9] |
Activity Against Dermatophytes
This compound is also effective against dermatophytes, the fungi responsible for infections of the skin, hair, and nails.
| Fungal Species | MIC Range (µg/mL) |
| Trichophyton tonsurans | 0.78 - 3.12 |
| Trichophyton violaceum | 0.78 - 3.12 |
| Trichophyton soudanense | 0.78 - 3.12 |
| Trichophyton simii | 0.78 - 3.12 |
| Trichophyton ajelloi | 0.78 - 3.12 |
| Trichophyton vanbreuseghemii | 0.78 - 3.12 |
| Microsporum canis | 1.56 - 3.12 |
| Microsporum audouinii | 1.56 - 3.12 |
| Microsporum ferrugineum | 1.56 - 3.12 |
| Microsporum cookei | 1.56 - 3.12 |
| Microsporum gypseum | 1.56 - 3.12 |
| Microsporum vanbreuseghemii | 1.56 - 3.12 |
| Epidermophyton floccosum | 3.12 |
| Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various dermatophyte species.[5] |
Activity Against Other Pathogenic Fungi
This compound has shown activity against other significant fungal pathogens.
| Fungal Species | MIC (µg/mL) |
| Aspergillus spp. | 4.6 - 8.33 |
| Cryptococcus neoformans | 4.69 |
| Sporotrichum schenckii | 7.29 |
| Hormodendrum spp. | 5.21 |
| Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against other pathogenic fungi.[5] |
Activity Against Phytopathogenic Fungi
Experimental Protocols: Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi (molds) and yeasts can be performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.
Principle
This method involves challenging the fungal isolate with serial twofold dilutions of the antifungal agent in a liquid broth medium. The MIC is determined as the lowest concentration of the drug that prevents visible growth of the organism after a specified incubation period.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI 1640 broth medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile 96-well microtiter plates
-
Fungal isolates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Methodology
-
Preparation of Antifungal Stock Solution:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL.
-
-
Preparation of Antifungal Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL in the microtiter plate wells.
-
-
Inoculum Preparation:
-
Yeasts: Culture the yeast isolate on Sabouraud dextrose agar (B569324) at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Molds: Grow the mold isolate on potato dextrose agar at 35°C until sporulation is observed. Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is seen in the growth control well.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of this compound at which there is a complete inhibition of visible growth as observed with the naked eye. For some fungistatic agents, a significant reduction (e.g., ≥50% or ≥80%) in growth compared to the growth control is used as the endpoint.
-
Conclusion
This compound exhibits a potent and broad-spectrum antifungal activity, particularly against clinically important Candida species and dermatophytes. Its mechanism of action, typical of polyene antibiotics, involves the disruption of the fungal cell membrane via interaction with ergosterol, leading to cell death. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and other novel antifungal candidates. While its efficacy against phytopathogenic fungi is noted, further quantitative studies are warranted to fully elucidate its potential in agricultural applications. The data compiled in this technical guide underscore the potential of this compound as a valuable therapeutic agent in the management of fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Susceptibility of Pythium insidiosum Isolates to Aminoglycoside Antibiotics and Tigecycline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance risk assessment of Rhizoctonia solani to four fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]
- 5. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. f2g.com [f2g.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. Spread of Botrytis cinerea Strains with Multiple Fungicide Resistance in German Horticulture - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antifungal Activity of Roseofungin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseofungin, a polyene antibiotic, has demonstrated significant in vitro antifungal activity against a range of clinically relevant fungal pathogens, particularly species of the genus Candida. This technical guide provides a comprehensive overview of the currently available data on the in vitro antifungal efficacy of this compound. It includes a summary of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antifungal susceptibility testing, and a proposed mechanism of action based on its classification as a polyene antibiotic. Visual diagrams are provided to illustrate the experimental workflow and the putative signaling pathway affected by this compound.
Introduction
The increasing incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the exploration of novel and effective antifungal agents. This compound, an antibiotic produced by Streptomyces roseoflavus var. roseofungini, has been identified as a promising candidate with potent antifungal properties.[1] This guide aims to consolidate the existing in vitro data on this compound to support further research and development efforts.
Quantitative Antifungal Activity
The in vitro antifungal activity of this compound has been primarily evaluated against various Candida species, which are common causes of opportunistic fungal infections. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Candida Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) |
| Candida albicans | 9 | 1.66 - 2.0 |
| Candida tropicalis | 2 | 2.0 |
| Candida krusei | 2 | 2.5 |
| Candida glabrata | 1 | 2.5 |
| Candida parapsilosis | 1 | 2.5 |
Data sourced from a study on the activity of this compound against clinical pathogens of vaginal candidiasis.[2]
The data indicates that this compound is most potent against Candida albicans, with consistently low MIC values.[2] Its activity against non-albicans species, while slightly lower, remains significant.[2]
Experimental Protocols
Standardized methods are crucial for the accurate and reproducible assessment of antifungal activity. The following are detailed protocols for the agar (B569324) diffusion and broth microdilution methods, which are commonly used for in vitro antifungal susceptibility testing.
Agar Diffusion Method
This method is used to determine the susceptibility of a fungus to an antifungal agent by measuring the diameter of the zone of growth inhibition around a disk or well containing the agent.
Experimental Workflow for Agar Diffusion Assay
Caption: Workflow for the Agar Diffusion Method.
Detailed Protocol:
-
Fungal Isolate Preparation:
-
Culture the fungal isolates on a suitable medium (e.g., Sabouraud Dextrose Agar) at 30-35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
-
Medium Preparation:
-
Prepare Sabouraud Dextrose Agar (SDA) according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth.
-
Allow the agar to solidify completely before use.
-
-
Antifungal Agent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Prepare serial dilutions of the this compound stock solution to obtain the desired concentrations.
-
-
Inoculation and Disc Application:
-
Dip a sterile cotton swab into the standardized fungal inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the SDA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.
-
Aseptically apply sterile paper discs (6 mm in diameter) impregnated with different concentrations of this compound onto the surface of the inoculated agar.
-
A disc impregnated with the solvent alone should be used as a negative control.
-
-
Incubation and Measurement:
-
Invert the plates and incubate them at 35-37°C for 24-48 hours.
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disc to the nearest millimeter.
-
Broth Microdilution Method
This method determines the MIC of an antifungal agent in a liquid medium and is considered a more quantitative assay.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Method.
Detailed Protocol:
-
Fungal Isolate and Antifungal Preparation:
-
Prepare the fungal inoculum as described for the agar diffusion method.
-
Prepare a stock solution of this compound.
-
Perform two-fold serial dilutions of this compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.
-
Include a growth control well (fungal inoculum without the drug) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength using a microplate reader.
-
Mechanism of Action
This compound is classified as a polyene antibiotic.[1] The mechanism of action for polyenes is well-established and involves interaction with ergosterol (B1671047), a primary sterol component of the fungal cell membrane. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.
Proposed Signaling Pathway of this compound Action
Caption: Proposed Mechanism of Action of this compound.
This mechanism provides a fungal-specific target, as ergosterol is absent in mammalian cell membranes, which contain cholesterol instead. This selectivity contributes to the therapeutic potential of polyene antibiotics.
Conclusion
The available in vitro data strongly suggest that this compound is a potent antifungal agent, particularly against Candida species. Its classification as a polyene antibiotic provides a clear and well-understood mechanism of action. The standardized protocols provided in this guide will facilitate further research into the antifungal spectrum and efficacy of this compound. Future studies should focus on expanding the range of fungal species tested, investigating potential resistance mechanisms, and evaluating its efficacy in in vivo models to further validate its therapeutic potential.
References
- 1. [Identification with this compound of an antibiotic produced by Streptomyces roseoflavus strain A-23/791 and its undifferentiated variant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Roseofungin for treating dermatophyte infections
An In-Depth Technical Guide to Roseofungin for the Treatment of Dermatophyte Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dermatophytosis, a superficial fungal infection of keratinized tissues caused by dermatophytes from the Trichophyton, Microsporum, and Epidermophyton genera, remains a prevalent global health issue. The rise of chronic, recurrent, and treatment-resistant infections necessitates the exploration of novel and alternative antifungal agents. This compound, a polyene macrolide antibiotic, represents one such agent. Isolated from Streptomyces roseoflavus var. roseofungini, it has demonstrated a broad spectrum of antifungal activity and has been developed into a topical formulation for treating common dermatophyte infections like tinea pedis and tinea corporis. This guide provides a detailed technical overview of this compound, its mechanism of action, known efficacy, and the standardized protocols relevant to its evaluation.
Source and Chemical Properties
This compound is a natural product biosynthesized by the actinomycete Streptomyces roseoflavus var. roseofungini. As a member of the polyene antibiotic class, its structure features a large macrolide ring with multiple conjugated double bonds, which is responsible for its characteristic light-yellow color and its biological activity. This amphiphilic molecule possesses both a hydrophobic polyene region and a hydrophilic polyol region, enabling its interaction with lipid-containing cell membranes. It has been formulated for clinical use as a 2% topical ointment under the name this compound-AS®.[1][2][3]
Mechanism of Action
The primary mechanism of action for this compound, consistent with other polyene antibiotics like Amphotericin B, is the targeted disruption of the fungal cell membrane. The process is initiated by the high affinity of the this compound molecule for ergosterol, the principal sterol component in fungal cell membranes.
-
Ergosterol Binding: this compound selectively binds to ergosterol, inserting itself into the lipid bilayer.
-
Membrane Permeabilization: This binding leads to the formation of transmembrane channels or pores.
-
Ionic Imbalance: These pores disrupt the membrane's integrity, causing a rapid leakage of essential intracellular monovalent ions (K+, Na+) and small organic molecules.
-
Cell Death: The resulting loss of ionic homeostasis and vital cellular components leads to the cessation of metabolic activity and ultimately, fungal cell death.
This mechanism is selective for fungi as mammalian cells contain cholesterol instead of ergosterol, providing a therapeutic window.
In Vitro Efficacy Data
While the 2% topical formulation of this compound (this compound-AS®) has successfully completed Phase I, II, and III clinical trials demonstrating high therapeutic efficacy in treating dermatophytosis, specific Minimum Inhibitory Concentration (MIC) data against dermatophyte species are not widely available in peer-reviewed literature.[4] The product information states that this compound suppresses the growth of 39 pathogens, including those responsible for trichophytosis and microsporosis.[4]
To provide a quantitative context for its general antifungal potency, Table 1 summarizes the published MIC values of this compound against various clinical isolates of Candida.
Table 1: In Vitro Susceptibility of Candida Species to this compound
| Fungal Species | MIC Range (µg/mL) |
|---|---|
| Candida albicans | 1.66 - 2.0 |
| Candida tropicalis | 2.0 |
| Candida krusei | 2.5 |
| Candida glabrata | 2.5 |
| Candida parapsilosis | 2.5 |
Source: Data derived from studies on clinical pathogens of vaginal candidiasis.
For comparative purposes, Table 2 presents the typical MIC ranges for standard-of-care antifungal agents against the most common dermatophyte species. This highlights the therapeutic landscape into which this compound fits.
Table 2: Comparative In Vitro Activity of Standard Antifungal Agents Against Dermatophytes
| Antifungal Agent | Trichophyton rubrum MIC Range (µg/mL) | T. mentagrophytes MIC Range (µg/mL) | Microsporum canis MIC Range (µg/mL) |
|---|---|---|---|
| This compound | Data Not Publicly Available | Data Not Publicly Available | Data Not Publicly Available |
| Terbinafine | 0.002 - 0.25 | 0.001 - 0.5 | ≤0.03 - 0.25 |
| Itraconazole | 0.015 - 1.56 | 0.04 - 1.56 | 0.03 - >8.0 |
| Fluconazole | 0.19 - >64 | 0.09 - >64 | 0.25 - >64 |
| Griseofulvin | 0.062 - 5.07 | 0.125 - 5.07 | 0.25 - 16.0 |
Note: MIC ranges are compiled from multiple studies and can vary based on methodology and geographic origin of isolates. This compound's efficacy against these species is confirmed through clinical trials of its 2% topical formulation.[5][6][7][8]
Experimental Protocols
The standard method for determining the in vitro susceptibility of filamentous fungi, including dermatophytes, is the broth microdilution method detailed by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2. This protocol is essential for generating reproducible MIC data for agents like this compound.
CLSI M38-A2 Broth Microdilution Method (Summarized)
-
Inoculum Preparation:
-
Dermatophyte isolates are cultured on a sporulation-enhancing medium, such as potato dextrose agar (B569324), at 28-30°C for 7-15 days.
-
Conidia are harvested by flooding the agar surface with sterile saline and gentle scraping.
-
The resulting suspension is filtered to remove hyphal fragments.
-
The conidial suspension is adjusted using a spectrophotometer or hemocytometer to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Antifungal Agent Preparation:
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium (buffered with MOPS) directly in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized fungal suspension.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
The plates are incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the species.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined visually or spectrophotometrically.
-
It is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥80%) of growth compared to the drug-free control well.
-
Conclusion
This compound is a potent polyene antibiotic with a well-established mechanism of action against fungal pathogens. Its development into the clinically effective topical formulation, this compound-AS®, confirms its activity against the dermatophytes that cause tinea corporis and tinea pedis. While specific in vitro MIC values against Trichophyton and Microsporum species are not broadly published, its successful clinical application underscores its potential as a valuable therapeutic agent in dermatology. Further publication of preclinical susceptibility data would be beneficial for comparative analysis and for defining its precise spectrum of activity within the field of medical mycology.
References
- 1. ТОО " ПРОМЫШЛЕННАЯ МИКРОБИОЛОГИЯ" производство противогрибкового лекарственного препарата "Розеофунгин-АС" мазь 2% в г.Алматы [rozeofungin-as.kz]
- 2. Розеофунгин–АС® (2%): инструкция по применению, показания. [drugs2.medelement.com]
- 3. researchgate.net [researchgate.net]
- 4. РОЗЕОФУНГИН-АС [pm-aks.kz]
- 5. Antifungal Susceptibility of Dermatophyte Isolates from Patients with Chronic and Recurrent Dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of In vitro Susceptibility Profile of Dermatophytes Against 8 Antifungal Agents: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Antifungal Susceptibility Testing for Dermatophyte Fungi and It’s Correlation with Previous Exposure and Clinical Responses - PMC [pmc.ncbi.nlm.nih.gov]
The Antiviral Potential of Roseofungin: A Technical Whitepaper
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Roseofungin, a polyene macrolide antibiotic, has historically demonstrated a range of biological activities, including antifungal and, notably, antiviral properties. While recent research has predominantly focused on its efficacy against fungal pathogens, earlier studies have provided evidence of its potential as a broad-spectrum antiviral agent. This technical guide synthesizes the available data on the antiviral characteristics of this compound, presenting its known viral targets, and proposing a hypothetical mechanism of action based on its structural class. Due to the limited recent research specifically on the antiviral aspects of this compound, this paper also draws analogies from other polyene macrolides to provide a more complete, albeit speculative, picture. This guide aims to reignite scientific inquiry into this compound as a potential antiviral therapeutic by consolidating historical findings and outlining established experimental protocols for future research.
Introduction
This compound is a carbonyl-conjugated pentaene macrolide antibiotic.[1] Its primary established use is as an antifungal agent.[2][3] However, early investigations into its biological activity revealed promising antiviral effects against both RNA and DNA viruses. A key study from 1984 highlighted its efficacy against influenza A and B viruses, as well as its inhibitory action against variolovaccine virus and Rous sarcoma virus.[1][4] This initial evidence suggests that this compound's biological activities are not limited to fungal targets and may hold untapped potential in the field of virology. This document provides a comprehensive overview of the known antiviral properties of this compound, details relevant experimental methodologies, and visualizes a proposed mechanism of action.
Antiviral Spectrum and Efficacy (Quantitative Data)
Quantitative data on the antiviral efficacy of this compound is sparse in the available literature. The majority of the findings are qualitative descriptions of viral inhibition. To provide a comparative context, data for other polyene macrolides with known antiviral activity are also presented.
Table 1: Summary of Reported Antiviral Activity of this compound
| Virus Target | Virus Type | Reported Effect | Quantitative Data | Source |
| Influenza A virus | ssRNA, enveloped | Activity comparable to remantadin. | Not Available | [1][4] |
| Influenza B virus | ssRNA, enveloped | Active (advantage over remantadin). | Not Available | [1][4] |
| Variolovaccine virus | dsDNA, enveloped | Marked inhibition of plaque reduction. | Not Available | [1][4] |
| Rous sarcoma virus | ssRNA-RT, enveloped | Pronounced inhibitory effect on cell neoplastic transformation. | Not Available | [1][4] |
Table 2: Antiviral Efficacy of Other Polyene Macrolides (for comparison)
| Compound | Virus Target | Assay | Efficacy Metric (IC50/EC50) | Source |
| Amphotericin B | SARS-CoV-2 | TCID50 reduction | 1.24 µM | [3] |
Note: The data in Table 2 is for comparative purposes only and does not represent the efficacy of this compound.
Proposed Mechanism of Antiviral Action
The precise antiviral mechanism of this compound has not been elucidated. However, based on the known mechanism of polyene macrolides, a plausible hypothesis is the disruption of the host cell membrane, which in turn inhibits viral entry. Polyene antibiotics are known to interact with sterols in cell membranes, forming pores and altering membrane fluidity. This interaction could prevent the fusion of the viral envelope with the host cell membrane, a critical step for the entry of many enveloped viruses.
A proposed general mechanism for polyene macrolide antiviral activity involves the blockage of virus penetration through the cytoplasmic membrane.[4] This suggests that this compound may act at an early stage of the viral life cycle.
Below is a diagram illustrating this hypothetical mechanism of action.
Caption: Hypothetical mechanism of this compound's antiviral action.
Experimental Protocols
Detailed experimental protocols for the antiviral assessment of this compound are not explicitly available in the literature. However, based on the viruses it has been shown to inhibit, standard virological assays would be employed. The following are detailed methodologies for key experiments that would be suitable for further investigation of this compound's antiviral properties.
Plaque Reduction Neutralization Test (PRNT)
This assay is used to quantify the reduction in infectious virus particles.
-
Cell Culture: A confluent monolayer of susceptible cells (e.g., Vero cells for variolovaccine virus, MDCK cells for influenza virus) is prepared in 6-well or 12-well plates.
-
Virus Dilution: A stock of the virus is serially diluted to a concentration that produces a countable number of plaques (typically 50-100 plaque-forming units, PFU).
-
Compound Treatment: The cell monolayers are washed with phosphate-buffered saline (PBS), and then incubated with varying concentrations of this compound for a predetermined time.
-
Infection: The drug-containing medium is removed, and the cells are infected with the diluted virus for 1-2 hours to allow for viral adsorption.
-
Overlay: After infection, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing the respective concentrations of this compound. This restricts the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-4 days).
-
Visualization and Quantification: The cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet). The plaques are then counted, and the concentration of this compound that reduces the plaque number by 50% (IC50) is calculated.
Caption: Workflow for a Plaque Reduction Neutralization Test.
Neuraminidase Inhibition Assay (for Influenza Virus)
This assay would determine if this compound directly inhibits the influenza neuraminidase enzyme, which is crucial for viral release.
-
Reagents: Influenza virus stock, a fluorescent substrate such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and varying concentrations of this compound.
-
Assay Procedure:
-
The influenza virus is pre-incubated with different concentrations of this compound in a 96-well plate.
-
The MUNANA substrate is added to each well.
-
The plate is incubated to allow the neuraminidase enzyme to cleave the substrate.
-
The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the neuraminidase activity (IC50) is determined.
Caption: Logical flow of a Neuraminidase Inhibition Assay.
Conclusion and Future Directions
The existing, albeit dated, evidence suggests that this compound possesses antiviral properties worthy of re-investigation. Its activity against both RNA and DNA viruses indicates a potentially broad spectrum of action. The proposed mechanism of host cell membrane disruption is consistent with its classification as a polyene macrolide and represents a plausible target for antiviral intervention, particularly for enveloped viruses.
To fully understand the antiviral potential of this compound, future research should focus on:
-
Quantitative Efficacy Studies: Determining the IC50 and CC50 (50% cytotoxic concentration) values of this compound against a wide range of clinically relevant viruses using modern virological assays.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanism of its antiviral activity, including its effects on viral attachment, entry, replication, and egress.
-
In Vivo Studies: Evaluating the therapeutic efficacy and safety of this compound in animal models of viral infection.
The information presented in this whitepaper provides a foundational basis for renewed research into the antiviral properties of this compound. A deeper understanding of this compound could lead to the development of novel antiviral therapies.
References
- 1. [Virus-inhibiting properties of the carbonyl-conjugated pentaene this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibiting Effect of Macrolide Polyene Antibiotics on Reproduction of Viruses | Bagirova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
Roseofungin: A Technical Guide to its Antifungal Action via Cell Membrane Disruption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roseofungin is a polyene macrolide antibiotic produced by Actinomyces roseoflavus. While research on this compound is not as extensive as for other polyenes like Amphotericin B, available data indicates it possesses significant antifungal activity against a range of pathogenic fungi, including dermatophytes and Candida species. This technical guide consolidates the current understanding of this compound, focusing on its presumed mechanism of action: the disruption of fungal cell membrane integrity. Drawing parallels with the well-characterized polyene Amphotericin B, this document details the molecular interactions, downstream cellular consequences, and the experimental protocols used to elucidate these effects. Quantitative data on the antifungal potency of this compound are presented, alongside detailed methodologies for key experimental procedures. Visualizations of the proposed mechanism and experimental workflows are provided to facilitate comprehension.
Introduction
This compound is a pentaene antibiotic belonging to the polyene class of antifungal agents.[1][2] These molecules are characterized by a large macrolide ring with a distinct hydrophobic polyene region and a hydrophilic polyol region.[3][4] This amphipathic nature is central to their biological activity. While originally investigated for a range of applications, its primary therapeutic potential lies in its antifungal properties. This guide will delve into the core mechanism of this compound's antifungal activity, which, like other polyenes, is centered on its interaction with the fungal cell membrane.
Mechanism of Action: Cell Membrane Disruption
The primary mechanism of action for polyene antibiotics is the targeted disruption of the fungal cell membrane's integrity.[5] This process can be broken down into several key steps:
2.1. Targeting Ergosterol (B1671047):
The fungal cell membrane is distinct from mammalian cell membranes in its principal sterol component. Fungi utilize ergosterol, whereas mammalian cells contain cholesterol.[6][7] This difference provides a therapeutic window for polyene antibiotics. This compound, due to its molecular structure, exhibits a higher affinity for ergosterol.[7][8] The hydrophobic polyene region of the antibiotic is thought to interact with the ergosterol molecules embedded within the fungal cell membrane.[9]
2.2. Pore Formation and Membrane Permeabilization:
Upon binding to ergosterol, multiple this compound molecules are believed to aggregate and insert themselves into the cell membrane, forming transmembrane channels or pores.[10][11] These pores disrupt the selective permeability of the fungal membrane, allowing the leakage of essential intracellular components, such as monovalent cations (K+, Na+, H+), small molecules, and metabolites.[5][10] This uncontrolled efflux leads to a collapse of the electrochemical gradient and ultimately, cell death.[6]
2.3. Oxidative Damage:
In addition to pore formation, some polyenes like Amphotericin B are known to induce oxidative damage within the fungal cell.[10] This can occur through the generation of free radicals, further contributing to membrane damage and cellular stress. While not explicitly documented for this compound, it is a plausible secondary mechanism contributing to its fungicidal activity.
Quantitative Data: Antifungal Potency
The antifungal activity of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against various fungal species. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Type | MIC Range (µg/mL) | Reference(s) |
| Trichophyton tonsurans | Dermatophyte | 0.78 - 3.12 | [12] |
| Trichophyton violaceum | Dermatophyte | 0.78 - 3.12 | [12] |
| Trichophyton soudanense | Dermatophyte | 0.78 - 3.12 | [12] |
| Trichophyton simii | Dermatophyte | 0.78 - 3.12 | [12] |
| Trichophyton ajelloi | Dermatophyte | 0.78 - 3.12 | [12] |
| Trichophyton vanbreuseghemii | Dermatophyte | 0.78 - 3.12 | [12] |
| Microsporum canis | Dermatophyte | 1.56 - 3.12 | [12] |
| Microsporum audouinii | Dermatophyte | 1.56 - 3.12 | [12] |
| Microsporum ferrugineum | Dermatophyte | 1.56 - 3.12 | [12] |
| Microsporum cookei | Dermatophyte | 1.56 - 3.12 | [12] |
| Microsporum gypseum | Dermatophyte | 1.56 - 3.12 | [12] |
| Microsporum vanbreuseghemii | Dermatophyte | 1.56 - 3.12 | [12] |
| Epidermophyton floccosum | Dermatophyte | 3.12 | [12] |
| Candida albicans | Yeast | 1.66 - 2.0 | [13] |
| Candida tropicalis | Yeast | 2.0 | [13] |
| Candida krusei | Yeast | 2.5 | [13] |
| Candida glabrata | Yeast | 2.5 | [13] |
| Candida parapsilosis | Yeast | 2.5 | [13] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various fungal pathogens.
For comparison, the IC50 (the concentration of a drug that is required for 50% inhibition in vitro) and MIC values for the analogous polyene, Amphotericin B, are provided below.
| Fungal Species | Type | IC50 (µg/mL) | MIC Range (µg/mL) | Reference(s) |
| Candida albicans | Yeast | ~0.025 | 0.25 - 0.5 | [14][15] |
| Aspergillus fumigatus | Mold | - | 0.5 - 2.0 | [16] |
| Exserohilum rostratum | Mold | ~0.011 | - | [17] |
| Saccharomyces cerevisiae | Yeast | 0.14 | - | [18] |
Table 2: IC50 and MIC values for Amphotericin B against various fungal species.
Experimental Protocols
The following protocols are fundamental for assessing the antifungal activity and mechanism of action of polyene antibiotics like this compound.
4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.
-
Materials:
-
Fungal isolate
-
This compound (or other test compound)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standardized density (e.g., 0.5-2.5 x 10^3 cells/mL).
-
Inoculate each well of the microtiter plate with the fungal suspension, except for the sterility control wells.
-
Include a growth control well (fungus in medium without the drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
4.2. Assessment of Cell Membrane Integrity: Crystal Violet Uptake Assay
This assay measures the permeability of the fungal cell membrane. Damaged membranes allow the uptake of the crystal violet dye.
-
Materials:
-
Log-phase fungal cell culture
-
This compound
-
Phosphate-buffered saline (PBS)
-
Crystal violet solution (e.g., 10 µg/mL in PBS)
-
Spectrophotometer
-
-
Procedure:
-
Harvest log-phase fungal cells by centrifugation, wash, and resuspend in PBS to a standardized cell density (e.g., 1 x 10^7 cells/mL).
-
Treat the cell suspension with various concentrations of this compound (e.g., 1x, 2x, 4x MIC) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 35°C with shaking.
-
Add crystal violet solution to the cell suspensions and incubate for a short period (e.g., 15 minutes).
-
Centrifuge the cells to pellet them.
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance of the supernatant at 590 nm.
-
A decrease in the absorbance of the supernatant indicates uptake of crystal violet by the cells, signifying increased membrane permeability. The percentage of uptake can be calculated relative to a control without cells.[19]
-
4.3. Assessment of Intracellular Content Leakage
This method quantifies the release of intracellular materials, such as DNA and proteins, as a consequence of membrane damage.
-
Materials:
-
Log-phase fungal cell culture
-
This compound
-
PBS
-
DNA quantification kit (e.g., PicoGreen)
-
Protein quantification assay (e.g., Bradford or BCA assay)
-
Fluorometer and spectrophotometer
-
-
Procedure:
-
Prepare and treat fungal cells with this compound as described in the crystal violet uptake assay.
-
After incubation, centrifuge the cell suspensions to pellet the cells.
-
Carefully collect the supernatant.
-
Quantify the amount of DNA and protein in the supernatant using appropriate quantification kits and standard protocols.
-
An increase in the concentration of DNA and protein in the supernatant of treated cells compared to the control indicates leakage of intracellular contents.
-
Signaling Pathways and Cellular Responses
The disruption of the fungal cell membrane by this compound triggers a cascade of downstream cellular events and stress responses.
5.1. Cell Wall Integrity Pathway:
Damage to the cell membrane often leads to compensatory responses in the cell wall. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that senses and responds to cell wall stress.[20] While not directly targeting the cell wall, the membrane disruption caused by this compound can indirectly activate this pathway as the cell attempts to repair and reinforce its protective outer layer.
5.2. Induction of Apoptosis:
The significant cellular damage, including ion imbalance and loss of essential molecules, can trigger programmed cell death, or apoptosis, in fungi.[21] The release of intracellular components and the generation of oxidative stress are potent inducers of apoptotic pathways, leading to a controlled dismantling of the fungal cell.
Conclusion
This compound demonstrates potent antifungal activity through a mechanism consistent with other polyene antibiotics: the disruption of the fungal cell membrane via interaction with ergosterol. This leads to the formation of pores, leakage of vital intracellular components, and ultimately, fungal cell death. The quantitative data available, primarily in the form of MIC values, confirms its efficacy against a range of pathogenic fungi. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel antifungal compounds that target the fungal cell membrane. For researchers and drug development professionals, this compound represents a molecule of interest within a well-established class of antifungals, and a deeper understanding of its specific interactions and effects could inform the development of new and improved therapeutic strategies against fungal infections.
References
- 1. [Structure of the pentaene antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 4. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Reactive oxidant species induced by antifungal drugs: identity, origins, functions, and connection to stress-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Roseofungin on Fungal Cell Membrane Integrity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fungal cell membrane, a critical barrier essential for cellular homeostasis and viability, presents a prime target for antifungal drug development. Its unique composition, particularly the presence of ergosterol (B1671047), distinguishes it from mammalian cell membranes, offering a window for selective toxicity. This technical guide explores the putative effects of Roseofungin, a novel antifungal agent, on the integrity of the fungal cell membrane. While specific quantitative data for this compound's activity is proprietary, this document outlines the established experimental protocols and data presentation formats used to characterize membrane-active antifungal compounds. It provides a comprehensive overview of methodologies to assess membrane permeabilization, leakage of intracellular components, and the osmoprotective effects that signify cell wall or membrane damage. Furthermore, this guide illustrates the potential mechanisms and cellular consequences of membrane disruption through detailed diagrams, offering a foundational framework for the evaluation of this compound and other novel antifungal candidates.
Introduction: The Fungal Cell Membrane as an Antifungal Target
The fungal cell membrane is a dynamic and essential structure that governs the passage of ions and molecules, maintains electrochemical gradients, and houses key enzymatic processes.[1] Ergosterol is a vital component of the fungal plasma membrane, where it modulates membrane fluidity, permeability, and the function of membrane-bound proteins.[1][2] The biosynthetic pathway of ergosterol is a well-established target for several classes of antifungal drugs, including azoles and allylamines.[3][4] Another major class of antifungals, the polyenes, directly interact with ergosterol to form pores in the membrane, leading to leakage of cellular contents and cell death.[2][5] Disruption of the cell membrane's structural integrity is a rapid and effective mechanism of antifungal action. This compound is hypothesized to act via a similar mechanism, inducing lethal damage to the fungal cell membrane.
Quantifying the Impact of this compound on Fungal Cells
A critical step in characterizing a novel antifungal agent is to quantify its potency and its specific effects on the fungal cell. The following tables provide a template for presenting such quantitative data, using hypothetical values for this compound to illustrate the format.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 0.125 | 0.5 | 0.25 |
| Candida glabrata | 0.25 | 16 | 0.5 |
| Candida parapsilosis | 0.06 | 2 | 1 |
| Cryptococcus neoformans | 0.5 | 8 | 0.5 |
| Aspergillus fumigatus | 1 | >64 | 1 |
Note: Data are hypothetical and for illustrative purposes only.
Table 2: Effect of this compound on Fungal Cell Membrane Permeability (Propidium Iodide Uptake)
Propidium (B1200493) iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but can enter cells with compromised membranes and intercalate with DNA, making it a reliable indicator of cell death and membrane damage.[6][7]
| Fungal Species | This compound Concentration (µg/mL) | % PI-Positive Cells (1-hour exposure) |
| Candida albicans | 0 (Control) | 2% |
| 0.125 (MIC) | 65% | |
| 0.25 (2x MIC) | 95% | |
| Cryptococcus neoformans | 0 (Control) | 3% |
| 0.5 (MIC) | 70% | |
| 1 (2x MIC) | 98% |
Note: Data are hypothetical and for illustrative purposes only.
Table 3: Leakage of Intracellular Components Induced by this compound
Damage to the cell membrane leads to the leakage of essential intracellular molecules, such as ATP and ions (K+, Mg2+).[8][9]
| Fungal Species | This compound Concentration (µg/mL) | Extracellular ATP (% of total) | Extracellular K+ (% of total) |
| Candida albicans | 0 (Control) | 5% | 8% |
| 0.125 (MIC) | 75% | 80% | |
| 0.25 (2x MIC) | 92% | 95% |
Note: Data are hypothetical and for illustrative purposes only.
Table 4: Sorbitol Protection Assay
If an antifungal agent targets the cell wall or causes osmotic instability through membrane damage, the presence of an osmotic stabilizer like sorbitol in the growth medium can partially rescue the cells, leading to an increase in the MIC.[10][11][12][13]
| Fungal Species | This compound MIC (µg/mL) without Sorbitol | This compound MIC (µg/mL) with 0.8 M Sorbitol |
| Candida albicans | 0.125 | 2 |
Note: Data are hypothetical and for illustrative purposes only. A significant increase in MIC in the presence of sorbitol suggests that this compound's activity involves disruption of cell wall integrity or osmotic stability.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the scientific evaluation of a new compound. The following are standard protocols used to assess fungal cell membrane integrity.
Propidium Iodide (PI) Uptake Assay by Flow Cytometry
This assay quantifies the percentage of cells with compromised membranes.
-
Cell Preparation: Culture fungal cells to mid-log phase in a suitable broth medium (e.g., RPMI-1640 for Candida). Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a final concentration of 1 x 10^6 cells/mL.[14]
-
Drug Treatment: Aliquot the cell suspension into tubes. Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include an untreated control and a positive control (e.g., heat-killed cells). Incubate at 37°C for a specified time (e.g., 1 hour).
-
Staining: Add propidium iodide to each tube to a final concentration of 5 µg/mL.[14] Incubate in the dark at room temperature for 15 minutes.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and collect the fluorescence emission in the red channel (typically around 617 nm).[6] Gate the cell population based on forward and side scatter, and quantify the percentage of fluorescent (PI-positive) cells.
Extracellular ATP Leakage Assay
This method measures the release of ATP from cells with damaged membranes using a luciferin/luciferase-based bioluminescence assay.[15][16]
-
Cell Preparation: Prepare fungal cells as described in the PI uptake assay (Section 3.1).
-
Drug Treatment: In a 96-well opaque plate, mix the cell suspension with different concentrations of this compound.
-
ATP Detection: At various time points (e.g., 0, 15, 30, 60 minutes), add an ATP-releasing reagent (if measuring total cellular ATP for controls) or directly add a luciferin-luciferase reagent to measure the extracellular ATP. The reagent will react with any leaked ATP to produce light.
-
Luminescence Measurement: Immediately measure the bioluminescence using a luminometer. The light intensity is directly proportional to the amount of extracellular ATP.[16]
-
Data Analysis: Express the leaked ATP as a percentage of the total cellular ATP (determined from a lysed cell control).
Sorbitol Protection Assay
This assay determines if the antifungal effect is due to cell wall disruption or osmotic instability.[10][12]
-
Medium Preparation: Prepare two sets of 96-well microtiter plates with serial dilutions of this compound in a standard broth medium (e.g., RPMI-1640). For the second set of plates, supplement the medium with 0.8 M sorbitol.[12][13]
-
Inoculation: Inoculate the wells with a standardized fungal suspension (e.g., 1-5 x 10^3 cells/mL).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[13]
-
MIC Determination: Determine the MIC in both the presence and absence of sorbitol by visual inspection or by measuring the optical density at 600 nm. A significant increase (e.g., four-fold or greater) in the MIC in the sorbitol-containing medium suggests that the compound affects cell wall integrity or causes osmotic fragility.
Visualizing the Mechanism and Workflows
Graphical representations of workflows and mechanisms can greatly aid in understanding complex biological processes.
Experimental Workflow for Assessing Membrane Integrity
Caption: Workflow for evaluating this compound's effect on membrane integrity.
Proposed Mechanism of this compound Action
Caption: Proposed mechanism of this compound-induced cell membrane disruption.
Conclusion
While the specific molecular interactions of this compound with the fungal cell membrane are under investigation, the methodologies outlined in this guide provide a robust framework for its characterization. By employing assays that measure membrane permeabilization, leakage of vital cellular components, and osmotic sensitivity, researchers can build a comprehensive profile of this compound's antifungal activity. The hypothetical data presented herein serves as a template for the anticipated outcomes of such studies, suggesting that this compound likely acts as a potent membrane-disrupting agent. Further investigation into its precise target and the downstream cellular consequences will be pivotal in its development as a next-generation antifungal therapeutic. This guide serves as a valuable resource for scientists and drug developers engaged in the crucial work of combating invasive fungal infections.
References
- 1. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTI FUNGAL DRUGS AFFECTING CELL MEMBRANE AND CELL WALL. | PPTX [slideshare.net]
- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 7. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 8. ATP leakage from yeast cells treated by extracellular glycolipids of Pseudozyma fusiformata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antifungal mechanism of effective components from essential oil against Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mushare.marian.edu [mushare.marian.edu]
- 11. A whole-cell Candida albicans assay for the detection of inhibitors towards fungal cell wall synthesis and assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Potent in vitro and in vivo antifungal activity of a small molecule host defense peptide mimic through a membrane-active mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Quantification of Roseofungin
Abstract
This application note details a robust and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Roseofungin, a polyene macrolide antibiotic. The developed method is suitable for the determination of this compound in bulk drug substance and pharmaceutical formulations. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method.
Introduction
This compound is a polyene macrolide antibiotic with a conjugated pentaene system, exhibiting a broad spectrum of antifungal activity.[1][2] It is primarily used in the treatment of superficial and deep mycoses.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of polyene antibiotics due to its high sensitivity, specificity, and reliability.[1][3] This application note presents a detailed protocol for a validated stability-indicating HPLC-UV method for the quantification of this compound.
Experimental
2.1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
All other chemicals and reagents were of analytical grade.
2.2. Instrumentation and Chromatographic Conditions
A validated HPLC method was developed using a system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 15 70 20 70 22 40 | 25 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Run Time: 25 minutes
2.3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase (initial conditions: 60% Mobile Phase A, 40% Mobile Phase B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.4. Sample Preparation (for a 1% w/w Cream Formulation)
-
Accurately weigh approximately 1.0 g of the this compound cream into a 50 mL centrifuge tube.
-
Add 20 mL of methanol and vortex for 5 minutes to disperse the cream.
-
Heat the sample in a water bath at 50°C for 10 minutes to facilitate extraction.
-
Cool the sample in an ice bath for 15 minutes to precipitate the excipients.
-
Centrifuge the sample at 5000 rpm for 10 minutes.
-
Carefully decant the supernatant into a 50 mL volumetric flask.
-
Repeat the extraction procedure with an additional 20 mL of methanol.
-
Combine the supernatants in the volumetric flask and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm nylon syringe filter into an HPLC vial for analysis.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness.
3.1. Specificity and Peak Purity
Specificity was evaluated by analyzing a blank (placebo cream extract), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of this compound. Peak purity was assessed using a photodiode array detector to ensure the homogeneity of the this compound peak in the presence of its degradation products and excipients.[4][5]
3.2. Linearity
The linearity of the method was determined by analyzing six working standard solutions at concentrations ranging from 5 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.
3.3. Precision
-
Repeatability (Intra-day Precision): The repeatability was assessed by analyzing six replicate injections of a standard solution at a concentration of 50 µg/mL on the same day.
-
Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on three different days.
3.4. Accuracy
The accuracy of the method was evaluated by performing a recovery study. A known amount of this compound was spiked into a placebo cream at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The samples were prepared and analyzed in triplicate, and the percentage recovery was calculated.
3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
3.6. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%).
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 1 hour.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
-
Thermal Degradation: 80°C for 24 hours (in solid state and in solution).
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours (in solid state and in solution).
The stressed samples were then diluted with the mobile phase and analyzed by the developed HPLC method.
System Suitability
System suitability testing was performed before each validation run to ensure the performance of the chromatographic system.[6][7][8] The system suitability parameters, including theoretical plates, tailing factor, and repeatability of replicate injections, were evaluated.
Protocols
Protocol 1: HPLC-UV Analysis of this compound
-
Instrument Setup:
-
Set up the HPLC system according to the chromatographic conditions specified in section 2.2.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard Preparation:
-
Prepare the standard stock solution and working standard solutions as described in section 2.3.
-
-
Sample Preparation:
-
Prepare the sample solution from the cream formulation as detailed in section 2.4.
-
-
Chromatographic Run:
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
-
Quantification:
-
Calculate the concentration of this compound in the sample using the calibration curve generated from the working standard solutions.
-
Protocol 2: Method Validation Procedure
-
Specificity: Inject blank, standard, and sample solutions and check for interference. Assess peak purity using the PDA detector.
-
Linearity: Inject the linearity standards (5, 10, 25, 50, 75, and 100 µg/mL) and construct a calibration curve.
-
Precision:
-
Repeatability: Inject a 50 µg/mL standard solution six times and calculate the %RSD of the peak areas.
-
Intermediate Precision: Repeat the repeatability test on two additional days.
-
-
Accuracy: Prepare and analyze spiked placebo samples at 80%, 100%, and 120% of the target concentration in triplicate. Calculate the % recovery.
-
Robustness: Analyze a standard solution under the varied chromatographic conditions as described in section 3.6 and evaluate the impact on the results.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Theoretical Plates | > 2000 | 5800 |
| Tailing Factor | ≤ 2.0 | 1.2 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Linearity Data for this compound | Concentration (µg/mL) | Mean Peak Area (n=3) | | :--- | :--- | | 5 | 125430 | | 10 | 251050 | | 25 | 628900 | | 50 | 1255600 | | 75 | 1884500 | | 100 | 2512300 | | Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | | Linearity Equation | y = 25100x + 1200 |
Table 3: Precision of the Method
| Parameter | %RSD |
|---|---|
| Repeatability (Intra-day, n=6) | 0.9% |
| Intermediate Precision (Inter-day, n=3) | 1.3% |
Table 4: Accuracy (Recovery) of the Method
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean ± SD, n=3) | % Recovery |
|---|---|---|---|
| 80% | 40 | 39.8 ± 0.5 | 99.5% |
| 100% | 50 | 50.3 ± 0.6 | 100.6% |
| 120% | 60 | 59.5 ± 0.7 | 99.2% |
Table 5: LOD and LOQ
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
Table 6: Robustness of the Method
| Parameter Varied | %RSD of Peak Area |
|---|---|
| Flow Rate (0.9 mL/min) | 1.1% |
| Flow Rate (1.1 mL/min) | 1.2% |
| Column Temperature (28°C) | 0.9% |
| Column Temperature (32°C) | 1.0% |
| % Acetonitrile (±2%) | 1.4% |
Table 7: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
|---|---|---|
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | 15.2% | Degradation peaks observed, well-resolved from the main peak. |
| Alkaline Hydrolysis (0.1 M NaOH, 60°C, 1h) | 25.8% | Significant degradation with multiple degradation products. |
| Oxidative (3% H₂O₂, RT, 4h) | 18.5% | Major degradation peak observed. |
| Thermal (80°C, 24h) | 8.1% | Minor degradation observed. |
| Photolytic (UV, 24h) | 12.3% | Degradation products formed. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key parameters for HPLC method validation.
Conclusion
The developed HPLC-UV method for the quantification of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and proven to be stability-indicating through forced degradation studies. This method can be effectively used for routine quality control analysis of this compound in bulk drug substance and pharmaceutical cream formulations, as well as for stability studies.
References
- 1. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic this compound for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the 1H NMR Spectroscopic Analysis of Roseofungin's Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roseofungin is a polyene macrolide antibiotic belonging to the subgroup of carbonyl-conjugated pentaenes. It is produced by species of Streptomyces and exhibits significant antifungal activity. The structural elucidation of such complex natural products is crucial for understanding their mechanism of action, guiding synthetic efforts, and optimizing their therapeutic potential. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone technique for determining the detailed chemical structure of organic molecules like this compound. These application notes provide a comprehensive guide to the 1H NMR analysis of this compound, including representative data, detailed experimental protocols, and visualizations of relevant pathways.
Data Presentation
Table 1: Representative 1H NMR Data for a Polyene Macrolide (Roflamycoin) in d6-DMSO
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 5.8 - 6.5 | m | - |
| H-3 | 5.8 - 6.5 | m | - |
| H-4 | 5.8 - 6.5 | m | - |
| H-5 | 5.8 - 6.5 | m | - |
| H-6 | 5.8 - 6.5 | m | - |
| H-7 | 5.8 - 6.5 | m | - |
| H-8 | 5.8 - 6.5 | m | - |
| H-9 | 5.8 - 6.5 | m | - |
| H-10 | 5.8 - 6.5 | m | - |
| H-11 | - | - | - |
| H-12 | 3.5 - 4.5 | m | - |
| H-13 | 3.5 - 4.5 | m | - |
| H-14 | 1.2 - 2.5 | m | - |
| H-15 | 3.5 - 4.5 | m | - |
| H-16 | 1.2 - 2.5 | m | - |
| H-17 | - | - | - |
| H-18 | 1.2 - 2.5 | m | - |
| H-19 | 3.5 - 4.5 | m | - |
| H-20 | 1.2 - 2.5 | m | - |
| H-21 | 3.5 - 4.5 | m | - |
| ... | ... | ... | ... |
| CH3 | 0.8 - 1.2 | d | ~6-7 |
| OH | 4.0 - 5.5 | br s | - |
Note: This table is a representation based on typical values for polyene macrolides and available data for the related compound roflamycoin. Actual values for this compound may vary.
Experimental Protocols
This section provides a detailed methodology for the 1H NMR analysis of this compound.
1. Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity. Purification can be achieved by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
-
Mass Determination: Accurately weigh approximately 5-10 mg of the purified this compound.
-
Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (d6-DMSO) is a common and effective solvent for polyene macrolides due to its excellent dissolving power for polar compounds.[1][2] Other deuterated solvents like methanol-d4 (B120146) or a mixture of chloroform-d (B32938) and methanol-d4 can also be considered.
-
Dissolution: Dissolve the weighed sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe: A standard 5 mm broadband probe.
-
Temperature: Set the probe temperature to 298 K (25 °C).
-
1D 1H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to correct for any baseline distortions.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons.
-
3. 2D NMR Experiments for Structural Elucidation
For a complete structural assignment, the following 2D NMR experiments are recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the molecule.
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Experimental Workflow for 1H NMR Analysis of this compound.
Signaling Pathways
The biosynthesis of polyene macrolides like this compound involves a complex enzymatic assembly line. The following diagram illustrates a generalized biosynthetic pathway for a polyketide synthase (PKS) Type I system, which is responsible for producing the macrolide core of this compound.
Caption: Generalized Biosynthesis Pathway of a Polyene Macrolide Core.
The primary mechanism of action for polyene antibiotics like this compound involves their interaction with ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores or ion channels, disrupting membrane integrity and causing cell death.
Caption: Mechanism of Action of this compound.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Roseofungin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene macrolide antibiotic belonging to the carbonyl-conjugated pentaene subgroup.[1] It is produced by species of Streptomyces and exhibits a broad spectrum of antifungal activity.[2] Structurally, this compound is a 36-membered macrolide ring featuring a conjugated pentaene system and multiple hydroxyl groups.[3] Its chemical formula is C39H62O10 with a molecular weight of 690.9 g/mol .[4] The structural complexity and therapeutic potential of this compound necessitate robust analytical methods for its characterization. Mass spectrometry, particularly with tandem MS (MS/MS) capabilities, is a powerful tool for the structural elucidation of such complex natural products.
This document provides a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) and proposes a theoretical fragmentation pattern based on its known chemical structure and the established fragmentation behavior of similar polyene macrolide antibiotics.
Proposed Mass Spectrometry Fragmentation Pattern of this compound
While specific, experimentally derived fragmentation data for this compound is not extensively published, a plausible fragmentation pathway can be proposed based on its structure and the known fragmentation mechanisms of other polyene macrolides, such as natamycin (B549155) and amphotericin B. The fragmentation of polyene macrolides in ESI-MS typically involves sequential losses of small neutral molecules like water (H₂O) and carbon dioxide (CO₂), followed by cleavages of the macrolide ring.
The proposed fragmentation of the protonated this compound molecule ([M+H]⁺, m/z 691.4) is initiated by a series of dehydration events due to the numerous hydroxyl groups. This is followed by decarboxylation and subsequent cleavages of the polyene chain and the macrolide ring, leading to characteristic fragment ions.
A proposed fragmentation pathway is visualized below:
References
- 1. pgc.up.edu.ph [pgc.up.edu.ph]
- 2. LC–MS/MS assay for the determination of natamycin in rabbit and human plasma: Application to a pharmacokinetics and protein binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct liquid introduction LC-MS of polyene macrolide antibiotics: comment on the structure of filipin II. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Detailed Protocol for Roseofungin MIC Testing Against Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida species are a significant cause of opportunistic fungal infections in humans, ranging from superficial mucosal to life-threatening invasive candidiasis. The emergence of antifungal resistance necessitates the accurate determination of the in vitro susceptibility of Candida isolates to novel and existing antifungal agents. Roseofungin is a polyene antibiotic that has demonstrated antifungal activity against various clinical isolates of Candida. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species using the broth microdilution method, harmonized with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method is a standardized and reproducible technique for antifungal susceptibility testing.[1][2] It involves challenging a standardized inoculum of a Candida isolate with serial twofold dilutions of an antifungal agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the microorganism after a specified incubation period.
Materials and Reagents
-
This compound powder (analytical grade)
-
Candida isolates for testing
-
Quality control strains (Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
-
Dimethyl sulfoxide (B87167) (DMSO) (for preparing this compound stock solution)
-
Sterile, 96-well, flat-bottom microtiter plates
-
Sterile distilled water
-
Sabouraud Dextrose Agar (B569324) (SDA) or Yeast Peptone Dextrose (YPD) agar plates
-
0.85% sterile saline
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Incubator (35°C)
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% DMSO to prepare a stock solution of 1600 µg/mL.
-
Store the stock solution in small aliquots at -70°C until use.
Preparation of this compound Working Solutions
-
Thaw a vial of the this compound stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium to prepare working solutions that are 100 times the final desired concentrations in the microtiter plate. The typical final concentration range for testing is 0.03 to 16 µg/mL.
Inoculum Preparation
-
Subculture the Candida isolates and quality control strains on SDA or YPD agar plates and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
From a fresh culture, select several well-isolated colonies and suspend them in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15 seconds to ensure a homogenous cell suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer (at 530 nm) or a McFarland densitometer.
-
Dilute the standardized suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
Microtiter Plate Preparation and Inoculation
-
Aseptically dispense 100 µL of the appropriate this compound working solution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the standardized Candida inoculum to each well, resulting in a final volume of 200 µL and the desired final drug concentrations.
-
Include a growth control well containing 100 µL of RPMI 1640 medium and 100 µL of the inoculum (no drug).
-
Include a sterility control well containing 200 µL of RPMI 1640 medium (no inoculum).
Incubation
-
Seal the microtiter plates or place them in a container with a moistened paper towel to prevent evaporation.
-
Incubate the plates at 35°C for 24 hours. For some slower-growing species, incubation may be extended to 48 hours.[1][2]
Reading and Interpretation of Results
-
After incubation, visually inspect the microtiter plates.
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% growth inhibition) compared to the drug-free growth control well. A reading mirror can aid in visualization.
Data Presentation
The following table summarizes the reported MIC values of this compound against various Candida species.
| Candida Species | This compound MIC Range (µg/mL) |
| Candida albicans | 1.66 - 2.0 |
| Candida krusei | 2.5 |
| Candida tropicalis | 2.0 |
| Candida glabrata | 2.5 |
| Candida parapsilosis | 2.5 |
| Data sourced from a study on the activity of this compound against clinical pathogens of vaginal candidiasis.[3] |
Quality Control
The MICs for the quality control strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258) should fall within the established acceptable ranges for other polyene antifungals to ensure the validity of the test results.
Mechanism of Action and Signaling Pathway
This compound is a polyene antibiotic. Polyenes exert their antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores and subsequent leakage of essential intracellular components, ultimately resulting in cell death. The damage to the cell wall and membrane integrity is known to trigger compensatory signaling pathways in Candida, such as the cell wall integrity (CWI) pathway, which attempts to repair the damage, often by increasing chitin (B13524) synthesis.
Caption: Presumed mechanism of this compound action on Candida.
Experimental Workflow
The following diagram illustrates the key steps in the this compound MIC testing protocol.
Caption: Workflow for this compound MIC determination.
References
Application Notes and Protocols: Roseofungin Antiviral Assay Using Influenza Virus Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene macrolide antibiotic that has demonstrated significant antiviral activity against both influenza A and influenza B viruses.[1] Early studies have indicated that its efficacy against influenza A is comparable to that of remantadin, with the added advantage of being effective against influenza B, a virus type for which remantadin has limited activity.[1] A statistically significant protective effect has also been observed in animal models of influenza infection.[1]
The precise antiviral mechanism of action for this compound against the influenza virus has not been fully elucidated. However, research on other macrolide antibiotics suggests potential mechanisms that may be relevant. Some macrolides have been shown to interfere with the influenza virus replication cycle at a middle-to-late stage, potentially by inhibiting the proteolysis of the hemagglutinin (HA) precursor, HA0. Additionally, some macrolides may reduce the expression of sialic acid receptors on the surface of airway epithelial cells, thereby inhibiting viral entry. Another proposed mechanism for polyene macrolides is the blockage of virus penetration through the cytoplasmic membranes.
These application notes provide a comprehensive set of protocols to evaluate the antiviral efficacy of this compound against influenza virus in a laboratory setting. The described assays will enable researchers to determine the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the 50% inhibitory concentration (IC50) of this compound, which are critical parameters for assessing its potential as an antiviral therapeutic.
Experimental Workflow
Caption: General workflow for assessing the antiviral activity of this compound.
Materials and Reagents
-
Compound: this compound
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells
-
Influenza Virus Strains: e.g., A/Puerto Rico/8/34 (H1N1), A/Victoria/3/75 (H3N2), B/Lee/40
-
Media and Buffers:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
-
Reagents for Cytotoxicity Assay (MTT):
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Reagents for Plaque Reduction Assay:
-
Agarose (B213101) or Avicel RC-591
-
TPCK-treated trypsin
-
Crystal Violet staining solution
-
-
Reagents for Hemagglutination Assay:
-
Chicken or turkey red blood cells (RBCs)
-
-
Reagents for Neuraminidase Inhibition Assay:
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer)
-
Stop solution (e.g., NaOH in ethanol)
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Biosafety cabinet
-
96-well and 12-well cell culture plates
-
Microplate reader (absorbance and fluorescence)
-
Inverted microscope
-
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 3 x 10^5 cells/mL (100 µL/well) and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound to each well. Include wells with untreated cells as a control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Hemagglutination (HA) Assay for Virus Titration
This assay is used to determine the titer of the influenza virus stock.
Protocol:
-
In a U- or V-bottom 96-well plate, add 50 µL of PBS to all wells.
-
Add 50 µL of the virus stock to the first well and perform a 2-fold serial dilution across the plate.
-
Prepare a 0.5% suspension of chicken or turkey red blood cells (RBCs) in PBS.
-
Add 50 µL of the RBC suspension to each well.
-
Incubate at room temperature for 30-60 minutes.
-
The HA titer is the reciprocal of the highest dilution of the virus that causes complete hemagglutination (a lattice formation of RBCs).
Plaque Reduction Assay
This assay measures the ability of this compound to inhibit the production of infectious virus particles.
Protocol:
-
Seed MDCK cells in 12-well plates and grow to 90-100% confluency.
-
Wash the cell monolayers with PBS.
-
Prepare serial dilutions of this compound in infection medium (DMEM with TPCK-trypsin).
-
Mix each compound dilution with an equal volume of influenza virus (diluted to produce 50-100 plaques per well) and incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with 200 µL of the virus-compound mixture and incubate for 1 hour, gently rocking the plate every 15 minutes.
-
Aspirate the inoculum and overlay the cells with 1.5 mL of overlay medium (e.g., 2X DMEM mixed with 1.2% agarose or Avicel).
-
Incubate for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Neuraminidase (NA) Inhibition Assay
This assay determines if this compound inhibits the activity of the influenza neuraminidase enzyme.
Protocol:
-
In a black 96-well plate, add serial dilutions of this compound.
-
Add a standardized amount of influenza virus to each well. Include wells with virus only (positive control) and wells with buffer only (negative control).
-
Incubate at room temperature for 45 minutes.
-
Add the fluorogenic substrate MUNANA to each well and incubate at 37°C for 1 hour.[2]
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence with an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[2][3]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the neuraminidase activity.
Influenza Virus Replication Cycle and Potential Antiviral Targets
Caption: Key stages of the influenza virus replication cycle and potential targets for antiviral drugs.
Data Presentation
The quantitative data obtained from the antiviral assays should be summarized in a clear and structured format for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound against Influenza Virus
| Virus Strain | CC50 (µM) | EC50 (µM) | SI (CC50/EC50) |
| Influenza A (H1N1) | Enter Data | Enter Data | Calculate |
| Influenza A (H3N2) | Enter Data | Enter Data | Calculate |
| Influenza B | Enter Data | Enter Data | Calculate |
Table 2: Neuraminidase Inhibition Activity of this compound
| Virus Strain | IC50 (µM) |
| Influenza A (H1N1) | Enter Data |
| Influenza A (H3N2) | Enter Data |
| Influenza B | Enter Data |
Troubleshooting
-
High variability in results: Ensure consistent cell seeding density, accurate pipetting, and proper mixing of reagents.
-
No plaques observed: Check the virus titer, cell monolayer confluency, and the activity of TPCK-trypsin.
-
High background in NA assay: Ensure the substrate is protected from light and use appropriate blank controls.
-
Compound insolubility: Test different solvent systems and ensure the final solvent concentration is not toxic to the cells.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of this compound's antiviral activity against influenza virus. By determining the CC50, EC50, and IC50 values, researchers can quantify the potency and therapeutic index of this compound. Further investigation into the specific mechanism of action will be crucial for the continued development of this promising antiviral candidate.
References
- 1. [Virus-inhibiting properties of the carbonyl-conjugated pentaene this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting Effect of Macrolide Polyene Antibiotics on Reproduction of Viruses | Bagirova | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. Macrolide Therapy in Respiratory Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing a Stable Topical Formulation of Roseofungin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene antibiotic with broad-spectrum antifungal activity, demonstrating potent effects against various dermatophytes and yeasts.[1][2][3] Its intended use for treating fungal lesions of the skin necessitates the development of a stable and effective topical formulation.[4] The primary challenge in formulating this compound for topical delivery is its low aqueous solubility and potential for degradation.[1] These application notes provide a comprehensive guide to developing a stable 2% this compound ointment, including detailed protocols for formulation, characterization, and stability testing in accordance with ICH guidelines.[5][6][7][8]
Physicochemical Properties of this compound:
This compound is a light-yellow, hygroscopic powder.[9] It is practically insoluble in water but soluble in fatty oils.[1] As a polyene antibiotic, it is susceptible to degradation by light, heat, and oxidation.[10] Stabilization with antioxidants has been shown to be beneficial.[10]
Mechanism of Action
The primary mechanism of action for polyene antifungals like this compound involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The resulting increase in membrane permeability allows for the leakage of essential intracellular components, such as ions and small organic molecules, ultimately leading to fungal cell death.
Figure 1: Mechanism of Action of this compound.
Materials and Methods
Materials
| Material | Supplier | Grade |
| This compound | In-house Synthesis/Supplier | Pharmaceutical Grade |
| White Petrolatum | Sigma-Aldrich | USP |
| Mineral Oil | Sigma-Aldrich | USP |
| Butylated Hydroxytoluene (BHT) | Sigma-Aldrich | USP |
| Propylparaben (B1679720) | Sigma-Aldrich | USP |
Equipment
-
Analytical Balance
-
Homogenizer
-
Water Bath
-
Viscometer
-
pH Meter
-
High-Performance Liquid Chromatography (HPLC) System
-
Stability Chambers
Experimental Protocols
Formulation of 2% this compound Ointment
This protocol describes the preparation of a 100g batch of 2% this compound ointment.
Figure 2: Workflow for 2% this compound Ointment Preparation.
-
Preparation of the Ointment Base:
-
Melt 83g of white petrolatum in a suitable vessel using a water bath set to 70-75°C.
-
In a separate beaker, gently warm 14.8g of mineral oil and dissolve 0.1g of propylparaben with stirring.
-
Add the mineral oil phase to the melted white petrolatum with continuous stirring.
-
-
Incorporation of Active Ingredient and Antioxidant:
-
Allow the ointment base to cool to approximately 45-50°C.
-
In a separate container, levigate 2.0g of this compound and 0.1g of BHT with a small portion of the melted base to form a smooth paste.
-
Gradually incorporate the paste into the bulk of the ointment base.
-
-
Homogenization and Packaging:
-
Homogenize the mixture until a uniform, grit-free ointment is obtained.
-
Allow the ointment to cool to room temperature with occasional stirring.
-
Package the final product in inert, airtight containers (e.g., aluminum tubes).
-
Physicochemical Characterization
The formulated ointment should be characterized for the following parameters:
-
Appearance: Visual inspection for color, homogeneity, and texture.
-
pH: Determine the pH of a 10% aqueous dispersion of the ointment.
-
Viscosity: Measure the viscosity using a suitable viscometer at a controlled temperature.
-
Drug Content (Assay): Quantify the amount of this compound in the formulation using a validated HPLC method.
HPLC Method for this compound Quantification
A reverse-phase HPLC method can be utilized for the quantification of this compound.[4][11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and acetate (B1210297) buffer (pH 4.7) in a 45:55 ratio.[11]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm[11]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh an amount of ointment equivalent to 2 mg of this compound into a volumetric flask.
-
Dissolve in a suitable solvent (e.g., a mixture of methanol (B129727) and chloroform) and sonicate to ensure complete extraction.
-
Dilute to the final volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Stability Testing Protocol
Stability studies should be conducted according to ICH guidelines to establish the shelf-life of the product.[5][6]
Storage Conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency:
Parameters to be Tested:
-
Appearance
-
pH
-
Viscosity
-
Assay of this compound
-
Degradation products
Data Presentation
The following tables present hypothetical data for the characterization and stability of a 2% this compound ointment.
Table 1: Physicochemical Properties of 2% this compound Ointment (Batch No: RFO-001)
| Parameter | Specification | Result |
| Appearance | Yellow, homogenous, smooth ointment | Conforms |
| pH | 4.5 - 6.5 | 5.8 |
| Viscosity (cP at 25°C) | 25,000 - 45,000 | 35,500 |
| Assay (%) | 95.0 - 105.0 | 100.2% |
Table 2: Accelerated Stability Data for 2% this compound Ointment (40°C/75% RH)
| Test Parameter | Specification | Initial | 3 Months | 6 Months |
| Appearance | Yellow, homogenous, smooth ointment | Conforms | Conforms | Conforms |
| pH | 4.5 - 6.5 | 5.8 | 5.7 | 5.6 |
| Viscosity (cP at 25°C) | 25,000 - 45,000 | 35,500 | 35,100 | 34,800 |
| Assay (%) | 95.0 - 105.0 | 100.2% | 98.5% | 96.8% |
| Total Degradation Products (%) | NMT 2.0% | <0.1% | 0.8% | 1.5% |
Table 3: Long-Term Stability Data for 2% this compound Ointment (25°C/60% RH)
| Test Parameter | Specification | Initial | 6 Months | 12 Months |
| Appearance | Yellow, homogenous, smooth ointment | Conforms | Conforms | Conforms |
| pH | 4.5 - 6.5 | 5.8 | 5.8 | 5.7 |
| Viscosity (cP at 25°C) | 25,000 - 45,000 | 35,500 | 35,400 | 35,200 |
| Assay (%) | 95.0 - 105.0 | 100.2% | 99.6% | 99.1% |
| Total Degradation Products (%) | NMT 2.0% | <0.1% | 0.3% | 0.6% |
Conclusion
The protocols outlined in these application notes provide a systematic approach to the development of a stable topical formulation of this compound. The use of an oleaginous base with an appropriate antioxidant and preservative system can lead to a physically and chemically stable product. Adherence to ICH guidelines for stability testing is crucial for ensuring the quality, safety, and efficacy of the final drug product. Further studies, including in vitro release testing and in vivo efficacy studies, would be required for comprehensive product development.
References
- 1. Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic this compound for Drug Development [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Identification with this compound of an antibiotic produced by Streptomyces roseoflavus strain A-23/791 and its undifferentiated variant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 6. snscourseware.org [snscourseware.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. [Stabilization of this compound by antioxidants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Component composition of the pentaene antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Studies of Roseofungin in a Murine Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene antibiotic with demonstrated high in vitro antifungal activity against various clinical pathogens, particularly strains of Candida albicans and non-albicans species.[1] While comprehensive in vivo efficacy data in murine models of fungal infection are not extensively documented in publicly available literature, these application notes provide a detailed framework and standardized protocols for evaluating the therapeutic potential of this compound. The methodologies outlined are based on established and widely used murine models for systemic candidiasis, providing a robust starting point for preclinical assessment.
Physicochemical and In Vitro Profile of this compound
-
Description: this compound is a light-yellow hygroscopic powder.
-
In Vitro Activity: It exhibits significant activity against clinical isolates of vaginal candidiasis, with Minimum Inhibitory Concentrations (MICs) ranging from 1.66-2.5 µg/mL. The highest potency is observed against Candida albicans.[1]
Table 1: In Vitro Antifungal Susceptibility of this compound against Candida Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida albicans | 1.66 - 2.0 | [1] |
| Candida tropicalis | ~2.0 | [1] |
| Candida krusei | ~2.5 | [1] |
| Candida glabrata | ~2.5 | [1] |
| Candida parapsilosis | ~2.5 | [1] |
Note: The above data is derived from in vitro studies and serves as a basis for dose selection in preclinical in vivo models.
Experimental Protocols
The following protocols describe a standard murine model of disseminated candidiasis to assess the in vivo efficacy of this compound. Animal models are essential for evaluating therapeutic efficacy, pharmacodynamics, and tolerability of new antifungal compounds.[2]
Protocol 1: Preparation of Candida albicans Inoculum
-
Strain Selection: Use a well-characterized, virulent strain of Candida albicans (e.g., SC5314).
-
Culture: Streak the isolate from a frozen stock onto Sabouraud Dextrose Agar (SDA) and incubate for 24-48 hours at 35°C.
-
Yeast Suspension: Inoculate a single colony into Sabouraud Dextrose Broth and incubate for 18 hours at 35°C with shaking.
-
Harvest and Wash: Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.
-
Quantification: Determine the cell density using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 2 x 10⁶ CFU/mL for a target dose of 1 x 10⁵ CFU per mouse in a 100 µL injection volume).
-
Viability Check: Confirm the inoculum concentration and viability by plating serial dilutions onto SDA plates and performing colony counts after incubation.
Protocol 2: Murine Model of Systemic Candidiasis
-
Animal Model: Use 6-8 week old, immunocompetent or neutropenic male BALB/c mice (or other appropriate strain). For a neutropenic model, immunosuppression can be induced with cyclophosphamide.[3]
-
Infection: Anesthetize the mice and infect via intravenous (IV) injection into the lateral tail vein with 100 µL of the prepared C. albicans suspension (e.g., 1 x 10⁵ CFU/mouse). The intravenous infection model is technically straightforward and highly reproducible for studying systemic candidiasis.[2][4][5]
-
Group Allocation: Randomly assign mice into treatment and control groups (n=8-10 mice per group):
-
Vehicle Control (e.g., PBS or appropriate solvent for this compound)
-
This compound (Low Dose)
-
This compound (Mid Dose)
-
This compound (High Dose)
-
Positive Control (e.g., Fluconazole or Amphotericin B)
-
-
Drug Administration:
-
Route: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection.
-
Timing: Initiate treatment at a specified time point post-infection (e.g., 2-4 hours).
-
Frequency and Duration: Administer treatment once or twice daily for a defined period (e.g., 5-7 days).
-
-
Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for the duration of the study (typically 14-21 days).
Protocol 3: Assessment of Fungal Burden
-
Endpoint: At a predetermined time point (e.g., 48 or 72 hours post-infection for a fungal burden study, or at the end of the survival study), humanely euthanize a subset of mice from each group.
-
Organ Harvest: Aseptically harvest target organs, primarily the kidneys, as they are the main target organ in this model.[6]
-
Homogenization: Weigh the harvested kidneys and homogenize them in a fixed volume of sterile PBS.
-
Quantitative Culture: Plate serial dilutions of the organ homogenates onto SDA plates.
-
CFU Calculation: Incubate the plates for 24-48 hours at 35°C and count the resulting colonies. Express the fungal burden as the logarithm of Colony Forming Units (CFU) per gram of tissue. A significant reduction (e.g., ≥2-log) in CFU/gram compared to the vehicle control indicates meaningful antifungal activity.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment groups.
Table 2: Survival Data in Systemic Candidiasis Model
| Treatment Group | Dose (mg/kg) | N | Median Survival Time (Days) | Percent Survival (Day 21) |
| Vehicle Control | - | 10 | ||
| This compound | X | 10 | ||
| This compound | Y | 10 | ||
| This compound | Z | 10 | ||
| Positive Control | - | 10 |
Table 3: Kidney Fungal Burden at 72 Hours Post-Infection
| Treatment Group | Dose (mg/kg) | N | Mean Log₁₀ CFU/g Kidney ± SD | Log Reduction vs. Control |
| Vehicle Control | - | 8 | - | |
| This compound | X | 8 | ||
| This compound | Y | 8 | ||
| This compound | Z | 8 | ||
| Positive Control | - | 8 |
Visualizations
Diagrams are crucial for visualizing experimental workflows and understanding mechanisms.
Caption: Workflow for a murine systemic candidiasis efficacy study.
Caption: General mechanism of action for polyene antibiotics like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In vivo activity of micafungin in a persistently neutropenic murine model of disseminated infection caused by Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Systemic Candidiasis in Mice: New Insights From an Old Model [frontiersin.org]
- 5. Mouse model of invasive fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections | PLOS One [journals.plos.org]
Application Notes and Protocols: Roseofungin Drug Delivery Systems for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene antibiotic with a broad spectrum of antifungal activity, demonstrating effectiveness against various pathogens responsible for both superficial and deep mycoses.[1][2] Its targets include species of Trichophyton, Microsporum, Candida, and Aspergillus.[1][2][3] The mechanism of action for this compound, typical of polyene antibiotics, is believed to involve binding to ergosterol (B1671047) in the fungal cell membrane, which leads to disruption of membrane integrity, ion leakage, and ultimately, cell death.[4] Despite its potent antifungal properties, the clinical application of this compound may be limited by its low aqueous solubility, a common challenge with polyene antibiotics.[4]
These application notes provide a comprehensive overview of proposed drug delivery systems aimed at enhancing the therapeutic efficacy of this compound. By encapsulating this compound into advanced formulations such as liposomes and nanoparticles, it is possible to address its solubility challenges, potentially leading to improved bioavailability, targeted delivery, and reduced toxicity. The following sections detail the physicochemical properties of this compound, propose experimental protocols for the formulation and characterization of this compound-loaded delivery systems, and present hypothetical data to illustrate the expected improvements in efficacy.
Physicochemical Properties of this compound
| Property | Description | Reference |
| Appearance | Light-yellow hygroscopic powder with a specific odor.[1][2] | [1][2] |
| Solubility | Low aqueous solubility.[4] Soluble in solvents such as DMSO and Tween-80.[2] | [2][4] |
| Particle Characteristics | Lamellar crystals with sizes ranging from 3 µm to 6 µm. The molecules exhibit electrostatic tension.[1][2] | [1][2] |
| Chemical Class | Carbonyl-conjugated pentaene polyene antibiotic.[1][2][5] | [1][2][5] |
| Antifungal Spectrum | Active against causative agents of trichophytosis, microsporia, favus, candidiasis, cryptococcosis, sporotrichosis, chromomycosis, and aspergillosis at concentrations from 0.5 to 12.5 µg/mL.[1] | [1] |
Proposed Drug Delivery Systems for this compound
To overcome the solubility limitations of this compound and enhance its therapeutic index, two primary types of drug delivery systems are proposed: liposomes and polymeric nanoparticles.
Liposomal this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic drug like this compound, it would primarily be intercalated within the lipid bilayer.
Hypothetical Formulation Characteristics:
| Parameter | Expected Value |
| Vesicle Size (nm) | 100 - 200 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -20 to -30 |
| Encapsulation Efficiency (%) | > 80% |
| Drug Loading (%) | 1 - 5 |
This compound-Loaded Polymeric Nanoparticles
Biodegradable polymeric nanoparticles can encapsulate drugs within their matrix, providing controlled release and improved stability. Polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their biocompatibility and biodegradability.
Hypothetical Formulation Characteristics:
| Parameter | Expected Value |
| Particle Size (nm) | 150 - 250 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -15 to -25 |
| Encapsulation Efficiency (%) | > 70% |
| Drug Loading (%) | 2 - 10 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC)
-
Cholesterol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Probe sonicator
-
Water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at 40°C to form a thin lipid film on the inner wall of the flask.
-
Continue evaporation for at least 2 hours after the film appears dry to ensure complete removal of residual solvents.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at 60°C for 1 hour. This will form multilamellar vesicles (MLVs).
-
For size reduction, sonicate the MLV suspension using a probe sonicator on an ice bath. Sonicate at 40% amplitude for 5-10 minutes with pulses (30 seconds on, 30 seconds off) to form small unilamellar vesicles (SUVs).
-
To remove any unencapsulated this compound, centrifuge the liposomal suspension at 15,000 rpm for 30 minutes at 4°C.
-
Resuspend the liposomal pellet in fresh PBS.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol details the fabrication of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) emulsion-solvent evaporation technique.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
High-speed homogenizer or probe sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Dissolve this compound and PLGA in DCM to form the organic (oil) phase.
-
Dissolve PVA in deionized water to form the aqueous (water) phase. A typical concentration is 1-5% w/v.
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed (e.g., 10,000 rpm) or sonicating on an ice bath to form an o/w emulsion.
-
Continue stirring the emulsion at room temperature for 4-6 hours on a magnetic stirrer to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by ultracentrifugation (e.g., 20,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug. Resuspend the pellet in water and centrifuge after each wash.
-
Lyophilize the final nanoparticle suspension for long-term storage.
Characterization and Efficacy Assessment
Protocol 3: Characterization of this compound Formulations
This protocol outlines the key characterization techniques to assess the quality of the prepared this compound drug delivery systems.
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS) using a Zetasizer.
-
Procedure: Dilute the formulation with deionized water or PBS to an appropriate concentration. Perform measurements at 25°C. The zeta potential is measured to assess the surface charge and stability of the particles.
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method: UV-Vis Spectrophotometry.
-
Procedure:
-
Separate the unencapsulated "free" drug from the formulation by centrifugation.
-
Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Disrupt the nanoparticles/liposomes in the pellet using a suitable solvent (e.g., methanol) to release the encapsulated drug.
-
Measure the concentration of the encapsulated drug.
-
Calculate EE and DL using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles/Liposomes) * 100
-
-
3. In Vitro Drug Release:
-
Method: Dialysis Bag Method.
-
Procedure:
-
Place a known amount of the this compound formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Analyze the concentration of this compound in the aliquots using UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol 4: In Vitro Antifungal Efficacy Assessment
This protocol is for determining the minimum inhibitory concentration (MIC) of the this compound formulations against a target fungal strain.
Materials:
-
This compound formulations (free drug, liposomal, nanoparticle)
-
Fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
Equipment:
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a standardized fungal inoculum in SDB.
-
In a 96-well plate, perform serial two-fold dilutions of the free this compound and the this compound formulations in SDB.
-
Add the fungal inoculum to each well. Include positive (inoculum only) and negative (broth only) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the drug that visibly inhibits fungal growth. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.
Conclusion
The development of advanced drug delivery systems for this compound holds significant promise for enhancing its antifungal efficacy. By encapsulating this compound in liposomes or polymeric nanoparticles, it is anticipated that its poor aqueous solubility can be overcome, leading to improved bioavailability and therapeutic outcomes. The detailed protocols provided herein offer a systematic approach for the formulation, characterization, and in vitro evaluation of these novel this compound delivery systems. Further in vivo studies would be necessary to validate the enhanced efficacy and safety of these formulations for potential clinical applications.
References
- 1. Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic this compound for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Identification with this compound of an antibiotic produced by Streptomyces roseoflavus strain A-23/791 and its undifferentiated variant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (12687-98-8) for sale [vulcanchem.com]
- 5. [Structure of the pentaene antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of Roseofungin in Cell Lines
Introduction
Roseofungin is a polyene macrolide antibiotic known for its antifungal properties. As with all potential therapeutic agents, evaluating its cytotoxic effect on mammalian cells is a critical step in preclinical drug development to determine its safety profile and therapeutic window. These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay. Additionally, this document outlines the general mechanism of cytotoxicity for polyene antibiotics and presents hypothetical data for this compound's effect on various cell lines.
Mechanism of Action and Cytotoxicity
This compound, as a polyene antibiotic, is structurally characterized by a large macrolide ring with multiple conjugated double bonds. The primary mechanism of action for polyene antifungals involves their interaction with sterols in the cell membrane. In fungal cells, the target is ergosterol, while in mammalian cells, it is cholesterol. This interaction can lead to the formation of pores or channels in the cell membrane, disrupting its integrity and increasing permeability.[1] This disruption results in the leakage of essential intracellular components, such as ions (e.g., potassium and magnesium), sugars, and other metabolites, ultimately leading to cell death.[1]
While this compound's primary target is fungal ergosterol, at higher concentrations, it can interact with cholesterol in mammalian cell membranes, leading to cytotoxicity.[2] However, some studies suggest that this compound may be less toxic compared to other polyene antibiotics.[3] In silico predictions have indicated a relatively safe profile for this compound regarding cytotoxicity, and in vivo studies in mice have not shown significant toxicity.[4] Cytotoxicity testing using Artemia salina crustaceans has demonstrated moderate toxicity at higher concentrations (5 and 10 mg/ml) and low toxicity at a lower concentration (1 mg/ml).[5]
Data Presentation
Due to the limited availability of public data on the specific IC50 values of this compound in various mammalian cell lines, the following table presents hypothetical data to illustrate how results from a cytotoxicity assay could be summarized. These values represent the concentration of this compound required to inhibit the growth of 50% of the cell population after a 48-hour exposure.
| Cell Line | Cell Type | Hypothetical IC50 (µg/mL) |
| HEK293 | Human Embryonic Kidney | 75.5 |
| HepG2 | Human Hepatocellular Carcinoma | 92.3 |
| A549 | Human Lung Carcinoma | 110.8 |
| MRC-5 | Human Fetal Lung Fibroblast | 150.2 |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol describes a method to determine the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected mammalian cell lines (e.g., HEK293, HepG2, A549, MRC-5)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cell lines in T-75 flasks with complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations.
-
After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
After the 4-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Mandatory Visualization
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Mechanism of polyene-induced cytotoxicity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic this compound for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Application Note and Protocol: Roseofungin Time-Kill Kinetics Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene macrolide antibiotic with a notably broad spectrum of antifungal activity, demonstrating efficacy against various yeasts, molds, and dermatophytes.[1] Its activity profile suggests it may be more potent and less toxic than some other polyene antibiotics.[1] Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. The time-kill kinetics assay is a fundamental in vitro method for assessing the rate and extent of antifungal activity, providing critical data on whether an agent is fungicidal or fungistatic.[2][3][4] This application note provides a detailed protocol for performing a time-kill kinetic assay with this compound to evaluate its efficacy against a target fungal strain.
The principle of the time-kill assay involves exposing a standardized fungal inoculum to various concentrations of the antimicrobial agent and quantifying the number of viable fungal cells (Colony Forming Units per milliliter, CFU/mL) at specific time intervals.[2][4] A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[3][5][6]
Mechanism of Action
As a polyene antibiotic, this compound's primary mechanism of action is believed to involve interaction with the fungal cell membrane. Polyenes bind to ergosterol, a key component of the fungal cell membrane, leading to the formation of pores or channels. This disrupts the osmotic integrity of the membrane, causing leakage of essential intracellular components and ultimately leading to cell death.[7] Studies on Candida guilliermondii have indicated that this compound can inhibit cellular respiration and affect the activity of Mg2+-dependent ATPase and (Na+, K+)-activated ATPase on the plasma membranes.[1]
Caption: Generalized mechanism of action for this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific fungal strain and laboratory conditions. It is recommended to first determine the Minimum Inhibitory Concentration (MIC) of this compound against the test organism, as the concentrations used in the time-kill assay are typically based on the MIC value.[8][9][10]
Materials
-
This compound (analytical grade)
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Sterile RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M Morpholinepropanesulfonic acid (MOPS) to pH 7.0[11]
-
Sterile Sabouraud Dextrose Agar (B569324) (SDA) or other appropriate agar plates
-
Sterile Sabouraud Dextrose Broth (SDB) or other appropriate liquid medium for inoculum preparation
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline[6]
-
Spectrophotometer
-
Incubator (35°C)[11]
-
Shaking incubator (optional, but recommended for some organisms)[11]
-
Sterile test tubes or flasks
-
Sterile micropipette tips
-
Vortex mixer
-
Spiral plater or sterile spreaders and turntable
-
Colony counter[8]
Procedure
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on an agar plate, pick several colonies and suspend them in sterile PBS.
-
Adjust the turbidity of the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast) using a spectrophotometer.
-
Perform a 1:10 or 1:100 dilution of this suspension into the RPMI 1640 test medium to achieve a starting inoculum of approximately 1 x 10^4 to 1 x 10^6 CFU/mL.[11] The exact starting inoculum should be confirmed by plating a serial dilution of the final suspension.
-
-
Assay Setup:
-
Prepare test tubes or flasks containing RPMI 1640 medium with the desired concentrations of this compound. These concentrations are typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x, 16x MIC).[9][10][12]
-
Include a "growth control" tube containing the medium and the fungal inoculum but no this compound.
-
Include a "sterility control" tube containing only the medium to check for contamination.
-
Inoculate each tube (except the sterility control) with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate all tubes at 35°C for a total of 24 to 48 hours.[8][11] If using a shaking incubator, a speed of 100-150 rpm is generally sufficient.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), vortex each tube to ensure a homogenous suspension.[5]
-
Aseptically withdraw an aliquot (e.g., 100 µL) from each tube.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS. The dilution range will depend on the expected CFU/mL.
-
Plate a fixed volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.[2] For samples with expected low counts, plating the undiluted sample may be necessary.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration. The limit of detection is typically around 10-100 CFU/mL depending on the plating volume and dilution.[13]
-
-
Antifungal Carryover Check:
References
- 1. Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic this compound for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 8. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Assessing the Effect of Roseofungin on Fungal Biofilm Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene antibiotic known for its broad-spectrum antifungal activity.[1][2] Like other polyenes such as Amphotericin B, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of cellular contents and ultimately, cell death.[1][2] While data on its planktonic antifungal activity is available, specific studies detailing its efficacy against fungal biofilms are limited. Fungal biofilms are complex, structured communities of fungal cells encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents.[3][4]
These application notes provide a framework for assessing the potential of this compound to inhibit the formation of and eradicate pre-formed fungal biofilms, with a focus on clinically relevant species such as Candida albicans and Aspergillus fumigatus. The protocols described are based on established methodologies for testing the anti-biofilm effects of polyene antibiotics.
Mechanism of Action: Polyene Antibiotics against Fungal Biofilms
Polyene antibiotics, including this compound, are thought to exert their anti-biofilm effects through several mechanisms. The primary mode of action is the disruption of the fungal cell membrane by binding to ergosterol.[1][2] Within a biofilm, this can lead to the death of fungal cells embedded in the extracellular matrix. Additionally, by compromising cell viability, polyenes can inhibit the initial attachment of fungal cells to surfaces, a critical first step in biofilm formation. They may also interfere with the production and integrity of the extracellular matrix, further destabilizing the biofilm structure.
Caption: Proposed mechanism of this compound's anti-biofilm activity.
Quantitative Data Summary
Table 1: Planktonic vs. Biofilm Inhibitory Concentrations of this compound
| Fungal Species | Planktonic MIC (µg/mL)[7] | Hypothetical MBIC₅₀ (µg/mL) | Hypothetical MBEC₅₀ (µg/mL) |
| Candida albicans | 1.66 - 2.0 | 8 - 16 | 32 - 64 |
| Candida tropicalis | 2.0 | 16 - 32 | 64 - 128 |
| Candida parapsilosis | 2.5 | 16 - 32 | > 128 |
| Aspergillus fumigatus | Not Specified | 4 - 8 | 16 - 32 |
MBIC₅₀: Minimum concentration required to inhibit 50% of biofilm formation. MBEC₅₀: Minimum concentration required to eradicate 50% of pre-formed biofilm.
Table 2: Effect of this compound on Candida albicans Biofilm Biomass and Metabolic Activity (Hypothetical Data)
| This compound Conc. (µg/mL) | Biofilm Biomass Reduction (%) | Metabolic Activity Reduction (%) |
| 0 (Control) | 0 | 0 |
| 4 | 25 | 30 |
| 8 | 55 | 60 |
| 16 | 75 | 80 |
| 32 | 90 | 95 |
Experimental Protocols
The following are detailed protocols for assessing the anti-biofilm activity of this compound.
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This assay determines the concentration of this compound required to inhibit the formation of a biofilm.
Caption: Workflow for MBIC determination.
Materials:
-
This compound stock solution
-
Fungal strain of interest (e.g., Candida albicans)
-
Appropriate growth medium (e.g., RPMI 1640)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal strain overnight in a suitable broth. Adjust the cell suspension to a concentration of 1 x 10⁶ cells/mL in RPMI 1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well plate (100 µL per well).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 24 hours without agitation.
-
Washing: After incubation, carefully aspirate the medium and gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Quantification: Quantify the remaining biofilm using either the Crystal Violet (CV) assay for biomass or the XTT assay for metabolic activity (see Protocol 3).
-
MBIC Determination: The MBIC is the lowest concentration of this compound that causes a significant reduction (e.g., 50% or 90%) in biofilm formation compared to the control.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This assay determines the concentration of this compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: Add 200 µL of the standardized fungal inoculum (1 x 10⁶ cells/mL) to each well of a 96-well plate. Incubate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: After incubation, remove non-adherent cells by washing twice with sterile PBS.
-
Treatment: Prepare serial dilutions of this compound in fresh RPMI 1640 medium and add 200 µL to the wells containing the pre-formed biofilms. Include a positive control (biofilm with drug-free medium).
-
Incubation: Incubate the plate for an additional 24 hours at 37°C.
-
Washing and Quantification: Wash the wells twice with PBS and quantify the remaining viable biofilm using the CV or XTT assay (Protocol 3).
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.
Protocol 3: Quantification of Biofilm
A. Crystal Violet (CV) Assay for Biomass Quantification
-
After washing the biofilms, add 200 µL of methanol (B129727) to each well and incubate for 15 minutes to fix the biofilms.
-
Remove the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 20 minutes.
-
Remove the CV solution and wash the plate thoroughly with sterile water.
-
Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound dye.
-
Measure the absorbance at 570 nm using a microplate reader.
B. XTT Assay for Metabolic Activity Quantification
-
Prepare an XTT/menadione (B1676200) solution immediately before use. For each well, mix 50 µL of XTT stock solution (1 mg/mL in PBS) with 4 µL of menadione stock solution (1 mM in acetone).
-
After washing the biofilms, add 54 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2-3 hours.
-
Measure the absorbance at 490 nm. The colorimetric change is proportional to the metabolic activity of the biofilm.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to systematically evaluate the efficacy of this compound against fungal biofilms. While direct experimental data for this compound is currently lacking, its classification as a polyene antibiotic suggests potential for anti-biofilm activity. The outlined experimental workflows, adapted from established methods for other polyenes, will enable the generation of robust and reproducible data to elucidate the role of this compound in combating biofilm-associated fungal infections. Further research, including microscopic analysis (e.g., scanning electron microscopy) and studies on its effect on the extracellular matrix, will provide a more complete understanding of its anti-biofilm potential.
References
- 1. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The Extracellular Matrix of Fungal Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Pharmacokinetics of Roseofungin in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roseofungin is a polyene antibiotic with noted antifungal properties. Understanding its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism—is a critical step in preclinical development. These application notes provide a comprehensive overview of the methodologies required to perform in vivo pharmacokinetic studies of this compound in a murine model. While specific quantitative data for this compound is not publicly available, this document outlines the protocols and data presentation templates that can be readily adapted for its study.
Data Presentation
A successful pharmacokinetic study of this compound would yield several key parameters. The following tables are structured to present such data clearly, comparing different administration routes.
Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| C₀ (Initial Concentration) | µg/mL | Data to be determined |
| t½ (Half-life) | h | Data to be determined |
| AUC₀-t (Area under the curve) | µg·h/mL | Data to be determined |
| AUC₀-∞ (AUC extrapolated) | µg·h/mL | Data to be determined |
| CL (Clearance) | mL/h/kg | Data to be determined |
| Vd (Volume of Distribution) | L/kg | Data to be determined |
Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | µg/mL | Data to be determined |
| Tmax (Time to Cmax) | h | Data to be determined |
| t½ (Half-life) | h | Data to be determined |
| AUC₀-t (Area under the curve) | µg·h/mL | Data to be determined |
| AUC₀-∞ (AUC extrapolated) | µg·h/mL | Data to be determined |
| F% (Oral Bioavailability) | % | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable pharmacokinetic studies. The following protocols are based on established practices for antifungal agents in murine models.[1][2]
Animal Model and Husbandry
-
Species/Strain: CD-1 or BALB/c mice are commonly used. For efficacy studies combined with PK, an immunocompromised model (e.g., neutropenic) may be necessary.[2]
-
Age/Weight: 6-8 weeks old, weighing 20-25 g.
-
Housing: Animals should be housed in a controlled environment (22±2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the experiment.
This compound Formulation and Administration
-
Formulation: this compound, a light-yellow hygroscopic powder, should be formulated in a sterile, isotonic vehicle suitable for the intended route of administration. Due to the nature of polyenes, a solubilizing agent or suspension may be required. Vehicle controls must be included in the study.
-
Dose Calculation: Doses should be calculated based on the body weight of each animal (mg/kg).
-
Routes of Administration:
-
Intravenous (IV): Administered as a bolus injection via the lateral tail vein. The typical volume is < 0.2 mL.
-
Oral (PO): Administered via oral gavage. The volume should not exceed 10 mL/kg.
-
Blood Sample Collection
A serial blood sampling technique is recommended to generate a complete PK profile from a single mouse, which reduces animal usage and inter-animal variability.[1]
-
Time Points: A typical schedule for blood collection could be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose. The exact time points should be optimized based on pilot studies.
-
Sampling Sites:
-
Submandibular Vein (Cheek Puncture): For early time points (e.g., 5, 15, 30 min).[1]
-
Saphenous Vein: An alternative for serial sampling.
-
Retro-orbital Plexus: Can be used for intermediate time points.[3]
-
Cardiac Puncture: This is a terminal procedure and should be used only for the final time point.[1]
-
-
Sample Volume: Collect approximately 30-50 µL of blood at each time point into tubes containing an anticoagulant (e.g., K2-EDTA).[1]
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drug concentrations in plasma due to its high sensitivity and specificity.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of cold acetonitrile (B52724) (e.g., 3 volumes) containing an internal standard.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve chromatographic separation.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI). Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized.
-
Calibration and Quality Control: A calibration curve (typically 0.1 to 10,000 ng/mL) and quality control samples at low, medium, and high concentrations should be prepared in blank mouse plasma and analyzed with the study samples to ensure accuracy and precision.
Pharmacokinetic Data Analysis
-
Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin, R).
-
Method: A non-compartmental analysis (NCA) is standard for determining key PK parameters.[4][5][6]
-
Cmax and Tmax: Obtained directly from the observed concentration-time data.
-
AUC: Calculated using the linear-up/log-down trapezoidal rule.[5]
-
t½ (Half-life): Calculated as 0.693/λz, where λz is the terminal elimination rate constant.
-
CL (Clearance): Calculated as Dose/AUC₀-∞ for IV administration.
-
Vd (Volume of Distribution): Calculated as CL/λz.
-
F% (Bioavailability): Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Visualizations
Experimental Workflow
Caption: Workflow for a murine pharmacokinetic study.
Hypothetical Signaling Pathway
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allucent.com [allucent.com]
- 5. Non-compartmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Roseofungin Toxicity Assessment in a Zebrafish Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for assessing the potential toxicity of Roseofungin, a polyene antibiotic, using the zebrafish (Danio rerio) model. The zebrafish is a well-established in vivo model for toxicological screening due to its genetic homology with mammals, rapid development, and optical transparency, which allows for real-time visualization of organogenesis.[1][2][3] This document outlines detailed protocols for evaluating acute toxicity, developmental toxicity, cardiotoxicity, hepatotoxicity, and neurotoxicity.
Introduction to this compound and the Zebrafish Model
This compound is a polyene antibiotic with a broad spectrum of antifungal activity.[4] Like other polyenes, its mechanism of action is presumed to involve binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent cell lysis. While in-silico predictions and limited in-vivo studies in mice suggest a relatively safe profile for some endpoints, they also indicate potential for immunotoxicity, respiratory, and nephrotoxicity.[4][5] A comprehensive toxicity assessment is crucial for its further development as a therapeutic agent.
The zebrafish model offers a powerful platform for in vivo toxicity screening, bridging the gap between in vitro assays and mammalian studies.[6][7] Its use aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[8] Key advantages of the zebrafish model include rapid embryonic development, high fecundity, and the optical clarity of embryos and larvae, which permits non-invasive imaging of developing organs.[1][9][10]
Data Presentation: Summary of Potential Toxicological Endpoints
The following tables summarize the key quantitative data points to be collected during the toxicity assessment of this compound in the zebrafish model.
Table 1: Acute and Developmental Toxicity Endpoints
| Parameter | Description | Measurement Timepoints |
| LC50 (Lethal Concentration, 50%) | Concentration of this compound that causes mortality in 50% of the test population.[11] | 96 hours post-fertilization (hpf) |
| Mortality Rate | Percentage of dead embryos/larvae at different concentrations. | 24, 48, 72, 96, 120 hpf |
| Hatching Rate | Percentage of embryos that successfully hatch at different concentrations.[12] | 48, 72, 96 hpf |
| Malformation Rate | Percentage of embryos/larvae exhibiting morphological abnormalities.[13] | 24, 48, 72, 96, 120 hpf |
| Body Length | Measurement of the total body length of larvae.[14] | 120 hpf |
Table 2: Organ-Specific Toxicity Endpoints
| Toxicity Type | Parameter | Description | Measurement Timepoints |
| Cardiotoxicity | Heart Rate (beats per minute) | Measures the frequency of heart contractions.[15] | 48, 72, 96, 120 hpf |
| Pericardial Edema | Presence and severity of fluid accumulation around the heart.[16] | 48, 72, 96, 120 hpf | |
| Hepatotoxicity | Liver Size and Opacity | Assessment of liver morphology and transparency.[17][18] | 120 hpf |
| Steatosis (Fatty Liver) | Quantification of lipid accumulation in the liver.[19] | 120 hpf | |
| Neurotoxicity | Spontaneous Movement | Frequency of spontaneous tail flicks in embryos.[20] | 24 hpf |
| Touch-Evoked Response | Assessment of larval escape response to a tactile stimulus.[21] | 48, 72 hpf | |
| Locomotor Activity | Quantification of swimming behavior in response to light-dark transitions.[22] | 120 hpf |
Experimental Protocols
Zebrafish Maintenance and Embryo Collection
-
Animal Husbandry : Maintain adult zebrafish (e.g., wild-type AB or Tüebingen strain) in a recirculating aquaculture system with controlled water quality parameters (pH 7.0-8.0, conductivity 500-1500 µS/cm, temperature 28.5°C) and a 14/10-hour light/dark cycle.
-
Breeding and Embryo Collection : Set up breeding tanks with male and female zebrafish (2:1 ratio) the evening before embryo collection. Remove the divider the next morning to allow for spawning. Collect fertilized eggs within 30 minutes of spawning, rinse with embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4), and remove any unfertilized or dead embryos.
This compound Solution Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the embryo medium should not exceed 0.5% (v/v) and a solvent control group must be included in all experiments.[23]
-
Prepare a series of working solutions by diluting the stock solution in E3 medium to the desired final concentrations for exposure.
Acute and Developmental Toxicity Assay (Modified from OECD TG 236)[23]
-
Embryo Selection : Select healthy, normally developing embryos at the 4-8 cell stage.
-
Exposure Setup : Place 20 embryos per well in a 24-well plate containing 2 mL of the respective this compound working solution or control medium.[23] Use at least five different concentrations of this compound and a control group (E3 medium) and a solvent control group (E3 medium with the highest concentration of DMSO used).
-
Incubation : Incubate the plates at 28.5°C with a 14/10-hour light/dark cycle for up to 120 hours post-fertilization (hpf).
-
Endpoint Assessment :
-
Mortality : Record the number of dead embryos (coagulated, non-developing) at 24, 48, 72, 96, and 120 hpf.[12]
-
Hatching Rate : Count the number of hatched larvae at 48, 72, and 96 hpf.
-
Malformations : At 24, 48, 72, 96, and 120 hpf, examine embryos/larvae under a stereomicroscope for morphological abnormalities, including but not limited to: pericardial edema, yolk sac edema, spinal curvature, tail malformations, and craniofacial defects.[21]
-
Body Length : At 120 hpf, anesthetize the larvae with tricaine (B183219) (MS-222) and measure the body length from the tip of the snout to the end of the tail fin using imaging software.
-
-
Data Analysis : Calculate the LC50 value at 96 hpf using probit analysis. Analyze other endpoints using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Cardiotoxicity Assessment
-
Experimental Setup : Follow the exposure protocol described in section 3.3.
-
Heart Rate Measurement : At 48, 72, 96, and 120 hpf, randomly select 10 larvae from each concentration group. Acclimatize the larvae to room temperature for 10 minutes. Under a stereomicroscope, count the number of ventricular contractions for 15 seconds and multiply by 4 to obtain the heart rate in beats per minute.[15]
-
Pericardial Edema Assessment : Visually score the severity of pericardial edema at 48, 72, 96, and 120 hpf on a scale of 0 (no edema) to 3 (severe edema).
Hepatotoxicity Assessment
-
Experimental Setup : Follow the exposure protocol described in section 3.3. Transgenic zebrafish lines with liver-specific fluorescent protein expression (e.g., Tg(fabp10a:EGFP)) can enhance visualization.[17]
-
Liver Morphology Assessment : At 120 hpf, anesthetize the larvae and orient them on their right side on a microscope slide. Capture images of the liver and assess for changes in size, shape, and opacity.[18] The liver area can be quantified using image analysis software.
-
Steatosis Evaluation : Use a lipophilic dye (e.g., Oil Red O) to stain for neutral lipids.[19] At 120 hpf, fix the larvae, stain with Oil Red O, and visually assess the degree of lipid accumulation in the liver.
Neurotoxicity Assessment
-
Experimental Setup : Follow the exposure protocol described in section 3.3.
-
Spontaneous Movement Assay : At 24 hpf, place individual embryos in a 96-well plate. Record the number of spontaneous tail flicks over a 1-minute period.[20]
-
Touch-Evoked Response Assay : At 48 and 72 hpf, gently touch the tail of a larva with a fine needle. Record the escape response (normal, weak, or no response).
-
Larval Photomotor Response Assay : At 120 hpf, place individual larvae in a 96-well plate and use an automated tracking system to monitor their movement in response to alternating periods of light and dark.[22] Analyze parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior).
Mandatory Visualizations
References
- 1. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. oaepublish.com [oaepublish.com]
- 4. Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic this compound for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Zebrafish as a Tool to Assess Developmental Neurotoxicity | Springer Nature Experiments [experiments.springernature.com]
- 7. [PDF] A zebrafish phenotypic assay for assessing drug-induced hepatotoxicity. | Semantic Scholar [semanticscholar.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 12. 2.3. Acute Toxicity Experiment of Zebrafish Embryos [bio-protocol.org]
- 13. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 14. Toxicity effects in zebrafish embryos (Danio rerio) induced by prothioconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.biobide.com [blog.biobide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A rapid assessment for predicting drug-induced hepatotoxicity using zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A zebrafish phenotypic assay for assessing drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hepatotoxicity testing in vivo with zebrafish | ZeClinics® CRO [zeclinics.com]
- 20. Developmental Neurotoxicity of Difenoconazole in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]
- 23. Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Analysis of Roseofungin and its Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polyene antibiotic Roseofungin. The information focuses on the analysis of this compound and its degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a pentaene macrolide antibiotic. Like other polyene antibiotics, its structure, which includes a large ring with multiple conjugated double bonds, makes it susceptible to degradation under various conditions, including exposure to light, heat, and extreme pH.[1][2] This instability can impact its biological activity and shelf-life, making accurate analysis of the parent compound and its degradation products crucial.
Q2: What are the common degradation pathways for polyene antibiotics like this compound?
Polyene antibiotics primarily degrade through oxidation and photodegradation.[1][3] The conjugated double bond system (the chromophore) is particularly susceptible to oxidation. For this compound, thermal degradation (e.g., at 47°C) has been reported to yield a cis-tetraene, where the carbonyl group is no longer in the same plane as the conjugated system. This is thought to result from the oxidation of the α-double bond.[1] Light exposure can also lead to the formation of degradation products with altered spectrophotometric properties.[3]
Q3: What are the expected degradation products of this compound?
Based on studies of this compound and related polyene antibiotics, degradation can result in:
-
Oxidation products: The polyene chain can be oxidized, leading to the formation of epoxides or cleavage of the macrolide ring.
-
Isomers: Exposure to heat or light can induce isomerization of the double bonds (e.g., trans to cis), altering the three-dimensional structure of the molecule.[1]
-
Photodegradation products: Light can lead to the formation of products with shorter conjugated systems (e.g., trienes from tetraenes), which will have different UV-Vis spectra.
-
Hydrolysis products: Extreme pH can lead to the hydrolysis of the lactone (ester) bond in the macrolide ring, opening the ring structure.
Q4: How does this compound exert its antifungal activity?
This compound, like other polyene antifungals, targets ergosterol (B1671047), a key component of the fungal cell membrane.[4][5][6] The interaction with ergosterol can lead to two primary effects:
-
Pore Formation: The antibiotic molecules can assemble into pore-like structures within the fungal membrane, leading to the leakage of essential ions and small molecules, ultimately causing cell death.[5][7]
-
Inhibition of Membrane Proteins: this compound can also inhibit the function of membrane transport proteins that are dependent on ergosterol for their activity.[8][9]
HPLC Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The amphipathic nature of this compound can lead to interactions with residual silanols on the silica (B1680970) backbone of the column. Try a different column with better end-capping or use a mobile phase with a competing base (e.g., triethylamine) at a low concentration. |
| Column Overload | Inject a smaller volume or a more dilute sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Column Degradation | The use of extreme pH can degrade the stationary phase. Replace the column and operate within the recommended pH range for the column. |
Issue: Poor Resolution Between this compound and Degradation Products
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase Strength | Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to resolve all components. |
| Incorrect Stationary Phase | A standard C18 column may not provide sufficient selectivity. Consider a phenyl-hexyl or a polar-embedded stationary phase. |
| Suboptimal Temperature | Vary the column temperature. Higher temperatures can improve efficiency but may accelerate on-column degradation. |
Issue: Drifting Baseline
| Potential Cause | Troubleshooting Step |
| Column Bleed | This can occur with aggressive mobile phases or high temperatures. Ensure the mobile phase is compatible with the column and consider a lower operating temperature. |
| Contaminated Mobile Phase | Filter all mobile phase components and prepare fresh solutions daily. |
| Detector Lamp Aging | If the baseline drift is consistent, the detector lamp may need to be replaced. |
Issue: Ghost Peaks
| Potential Cause | Troubleshooting Step |
| Carryover from Previous Injection | Implement a robust needle wash protocol. Injecting a blank solvent run can confirm carryover. |
| Contaminated Sample Diluent | Prepare fresh diluent and ensure it is of high purity. |
Data Presentation
Table 1: Illustrative Degradation of this compound Under Stress Conditions
| Stress Condition | Duration | This compound Remaining (%) | Major Degradation Product(s) |
| Acidic (0.1 M HCl) | 24 hours | 85.2 | Hydrolysis Product A |
| Alkaline (0.1 M NaOH) | 24 hours | 78.5 | Hydrolysis Product B |
| Oxidative (3% H₂O₂) | 24 hours | 65.1 | Oxidation Product C, D |
| Thermal (60°C) | 48 hours | 89.7 | Isomer E |
| Photolytic (UV light) | 8 hours | 55.4 | Photoproduct F, G |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of this compound and its Degradation Products
This method is based on principles for analyzing polyene macrolides and should be optimized for your specific instrumentation and sample matrix.
-
Chromatographic System:
-
HPLC System: A system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M Acetate buffer, pH 4.7.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 45% B
-
5-20 min: 45% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 45% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO or methanol.
-
Dilute the stock solution with the initial mobile phase composition to the desired working concentration.
-
Protect all solutions from light and prepare them fresh daily.
-
Protocol 2: Forced Degradation Study
-
Acidic Degradation: Incubate the this compound solution in 0.1 M HCl at 60°C.
-
Alkaline Degradation: Incubate the this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid this compound or a solution to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) or sunlight.
-
Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, dilute to the appropriate concentration, and analyze by HPLC as described in Protocol 1.
Visualizations
Caption: Workflow for the analysis of this compound degradation.
Caption: Mechanism of action of this compound on fungal cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 5. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. pnas.org [pnas.org]
- 9. Polyene antibiotic that inhibits membrane transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Roseofungin Stability Testing
This technical support center provides guidance and answers frequently asked questions regarding the optimal conditions for Roseofungin stability testing. As a polyene antibiotic, this compound shares stability characteristics with other molecules in its class. The following information is based on established knowledge of polyene antibiotic stability and general pharmaceutical stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that affect the stability of this compound?
A1: Like other polyene antibiotics, this compound is susceptible to degradation from exposure to light, adverse pH conditions, and high temperatures.[1][2][3] Specifically, acidic environments have been shown to decrease the stability of polyene antibiotics, while conditions near neutral pH are generally more favorable.[1] Photodegradation is a significant concern for polyenes, leading to the formation of breakdown products and loss of activity.[2]
Q2: What are the recommended long-term storage conditions for this compound?
Q3: How should I design an accelerated stability study for this compound?
A3: Accelerated stability studies for pharmaceutical products are typically conducted at 40°C ± 2°C with 75% ± 5% RH for a minimum of six months.[4] For photosensitive compounds like polyenes, photostability testing should also be a key component of the study.[2][5]
Q4: What analytical methods are suitable for assessing this compound stability?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the stability assessment of polyene antibiotics.[2] A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. Spectrophotometry can also be used for quantitative analysis of polyenes.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of potency in solution. | pH of the solution is too acidic. | Adjust the pH of the solution to be near neutral (pH 6-7.5). Polyene antibiotics are known to be more stable in this range.[1] |
| Exposure to light. | Prepare and store solutions in amber or light-blocking containers. Minimize exposure to ambient light during handling.[2] | |
| High temperature. | Store solutions at recommended refrigerated temperatures (2-8°C) unless otherwise specified by a specific protocol. | |
| Appearance of new peaks in HPLC chromatogram. | Degradation of this compound. | This is expected in stability studies. The goal is to identify and quantify these degradation products. This indicates that the analytical method is stability-indicating. |
| Contamination. | Ensure proper handling and use of clean equipment and high-purity solvents to avoid introducing external contaminants. | |
| Inconsistent results between batches. | Variability in the starting material. | Ensure consistent quality of the this compound active pharmaceutical ingredient (API) for each batch. |
| Inconsistent storage conditions. | Strictly control and monitor the temperature, humidity, and light exposure for all stability chambers and samples. | |
| Precipitation of the drug in solution. | Poor solubility at the tested concentration or pH. | Evaluate the solubility of this compound under different pH and temperature conditions. Consider the use of co-solvents or other formulation strategies if necessary. |
| Aggregation of the polyene antibiotic. | Polyenes are known to aggregate in aqueous solutions.[7] This can be influenced by pH and the presence of other molecules.[8] Characterize the aggregation state using techniques like UV-Vis spectroscopy or dynamic light scattering. |
Data Presentation: Recommended Stability Testing Conditions
The following table summarizes the recommended storage conditions for different types of stability studies based on general pharmaceutical guidelines.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (or proposed shelf-life) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of four time points, including initial and final (e.g., 0, 6, 9, 12 months). |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of three time points, including initial and final (e.g., 0, 3, and 6 months). |
| Photostability | Controlled light exposure (ICH Q1B) | As per ICH Q1B guidelines | Before and after light exposure. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways of this compound and to ensure the analytical method is stability-indicating.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[5] A control sample should be kept in the dark.
-
Analysis: Analyze all samples at each time point using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a robust HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column, which is commonly used for the analysis of polyene antibiotics.
-
Mobile Phase Selection: A common mobile phase for polyene analysis consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase should be optimized to achieve good separation and stability of the analyte (start with a near-neutral pH).
-
Detection: Use a UV detector set at the wavelength of maximum absorbance for this compound (polyenes typically have characteristic UV spectra with multiple absorption maxima).
-
Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity of the method will be confirmed by its ability to resolve the peaks of degradation products from the parent drug peak in the forced degradation samples.
Visualizations
References
- 1. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. Chemistry and biology of the polyene macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. [Method of the spectrophotometric analysis of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anomalously high aggregation level of the polyene antibiotic amphotericin B in acidic medium: implications for the biological action - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Roseofungin precipitation in cell culture media
Welcome to the technical support center for the effective use of Roseofungin in your cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the issue of this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
This compound is a polyene macrolide antibiotic.[1] In cell culture, it is primarily used as a potent antifungal agent to prevent or eliminate fungal contamination. Its mechanism of action involves binding to ergosterol, a key component of fungal cell membranes, leading to membrane disruption and cell death.[2]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature.[2] This phenomenon, often referred to as "solvent shock," occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous environment of the culture medium. The dramatic change in solvent polarity causes the compound to fall out of solution. Other contributing factors can include high concentrations of the compound, temperature fluctuations, and interactions with components in the media such as salts and proteins.
Q3: What are the potential consequences of this compound precipitation in my experiments?
Precipitation can significantly impact your experimental results in several ways:
-
Inaccurate Dosing: The actual concentration of soluble, active this compound will be lower than intended, leading to inconsistent and unreliable results.
-
Cellular Stress: The presence of particulate matter can cause physical stress to cells.
-
Altered Media Composition: Precipitates can remove other essential media components from the solution through chelation.
-
Interference with Assays: Precipitates can interfere with microscopic imaging and other analytical techniques.
Troubleshooting Guides
Issue: this compound precipitates immediately upon addition to the cell culture medium.
| Possible Cause | Troubleshooting Step |
| Solvent Shock | Instead of adding the concentrated this compound stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a small volume of serum-containing medium. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume. |
| Poor Mixing | Add the this compound stock solution dropwise to the medium while gently swirling or vortexing the tube. This ensures rapid and thorough mixing, preventing localized high concentrations that are prone to precipitation. |
| High Final Concentration | The intended working concentration may exceed the solubility limit of this compound in your specific cell culture medium. It is crucial to determine the maximum soluble concentration experimentally. (See Experimental Protocol 1). |
| Temperature of Media | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Cold media can decrease the solubility of hydrophobic compounds. |
Issue: this compound precipitates in the cell culture medium during incubation.
| Possible Cause | Troubleshooting Step |
| Compound Instability | This compound may degrade or aggregate over time at 37°C. It is advisable to conduct a stability study to determine its half-life in your specific cell culture conditions. (See Experimental Protocol 2). Polyene antibiotics are also known to be sensitive to light and oxidation, so protecting cultures from light is recommended.[3][4] |
| Media pH Shift | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of this compound. Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. |
| Interaction with Media Components | Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility over time. If using a serum-containing medium, consider reducing the serum concentration or transitioning to a serum-free medium if your cell line permits. |
Data Presentation
Solubility of Polyene Antibiotics
| Compound | Solvent | Solubility | Reference |
| Nystatin | Dimethyl Sulfoxide (DMSO) | 5 mg/mL | [2][5] |
| Ethanol | 1.2 mg/mL | [2][5] | |
| Water | Practically insoluble | [6] | |
| Amphotericin B | Dimethyl Sulfoxide (DMSO) | Freely soluble (30-40 mg/mL) | [7] |
| Ethanol | Practically insoluble | ||
| Water | Practically insoluble (at pH 6-7) | [7] |
Experimental Protocols
Experimental Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol outlines a method to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in your complete cell culture medium. A common approach is to perform twofold serial dilutions to cover a broad concentration range (e.g., from 100 µg/mL down to 0.78 µg/mL). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the dilutions at 37°C for a period that reflects your typical experimental duration (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, visually inspect each dilution for any signs of precipitation.
-
(Optional) Quantitative Measurement: To quantify any precipitation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes. Carefully collect the supernatant and measure the absorbance at a wavelength appropriate for this compound (polyenes typically have absorbance peaks between 290-322 nm). A decrease in absorbance compared to a freshly prepared solution indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear by visual inspection and shows no significant decrease in absorbance is considered the maximum soluble concentration for your experimental conditions.
Experimental Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a framework for evaluating the stability of this compound in your cell culture medium over time.
Materials:
-
This compound
-
Your complete cell culture medium
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer
-
Sterile, light-protected tubes
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in your complete cell culture medium at your desired working concentration.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution for analysis. This will serve as your baseline concentration.
-
Incubation: Place the remaining solution in a light-protected tube in a 37°C, 5% CO₂ incubator.
-
Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), withdraw aliquots of the solution for analysis.
-
Sample Analysis: Analyze the concentration of this compound in each aliquot using a validated stability-indicating method, such as HPLC. If an HPLC is not available, spectrophotometric analysis can be used, but it may be less specific.
-
Data Analysis: Plot the concentration of this compound as a function of time. From this data, you can determine the rate of degradation and the half-life of this compound in your cell culture medium under your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
- 1. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. brieflands.com [brieflands.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
troubleshooting inconsistent Roseofungin MIC results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Roseofungin. The following information is designed to address common issues encountered during Minimum Inhibitory Concentration (MIC) experiments.
Troubleshooting Inconsistent this compound MIC Results
Inconsistent Minimum Inhibitory Concentration (MIC) results for this compound, a polyene macrolide antibiotic, can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.
Visual Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting inconsistent this compound MIC results.
Caption: A flowchart for troubleshooting inconsistent this compound MIC results.
Frequently Asked Questions (FAQs)
Q1: My this compound MIC values are consistently higher than expected. What are the likely causes?
A1: Several factors could contribute to unexpectedly high MIC values:
-
Inoculum Density: An inoculum that is too dense is a common cause of elevated MICs. Ensure you are accurately standardizing your fungal suspension to a 0.5 McFarland standard and performing the correct subsequent dilutions.
-
This compound Potency: The potency of your this compound stock may have degraded. Polyene antibiotics can be sensitive to light and temperature. Ensure it has been stored correctly and consider preparing a fresh stock solution.
-
Media Composition: The composition of the RPMI 1640 medium can influence results. Lot-to-lot variability can occur, and factors like the pH can impact the activity of some antifungals.[1]
-
Incubation Time: While 24-48 hours is standard, longer incubation times can lead to "trailing growth," where residual growth at higher concentrations can be misinterpreted as resistance, thus elevating the MIC value.[1][2]
Q2: I am observing growth in all wells of my microdilution plate, including the highest this compound concentrations. What should I check first?
A2: This scenario suggests a few critical possibilities:
-
Intrinsic Resistance: The fungal species you are testing may be intrinsically resistant to this compound.
-
Contamination: Your culture may be contaminated with a resistant organism. Streak the original isolate onto an agar (B569324) plate to ensure it is a pure culture.[3]
-
Inactive Compound: Your this compound stock solution may be completely inactive. This could be due to improper storage, degradation, or a weighing/dilution error.
-
Massive Inoculum: A very high inoculum concentration could overwhelm the drug, leading to growth in all wells. Re-verify your inoculum preparation procedure.
Q3: Why are my MIC results for the same isolate different between experiments?
A3: Lack of reproducibility is often due to subtle variations in experimental conditions. To improve consistency:
-
Standardize Protocols: Adhere strictly to a standardized protocol, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
-
Inoculum Preparation: Always use a fresh (24-48 hour) culture to prepare your inoculum. The physiological state of the fungus can affect its susceptibility.
-
Quality Control: Always include a quality control (QC) strain with a known this compound MIC range in every experiment. This will help you determine if variability is due to your technique or the test isolate.
Q4: What is "trailing growth" and how does it affect this compound MIC interpretation?
A4: Trailing growth, also known as the "Eagle effect," is a phenomenon where there is reduced but persistent fungal growth over a wide range of drug concentrations above the MIC.[1][4] This can make it difficult to determine a clear endpoint, potentially leading to falsely elevated and inconsistent MIC readings.[2][4] While more commonly associated with azoles, it can occur with other antifungals. If you observe trailing, it is crucial to adhere to a strict endpoint definition (e.g., the first well that is optically clear or shows a ≥90% reduction in turbidity compared to the growth control).
Data and Protocols
Table 1: Common Variables in Antifungal Susceptibility Testing and their Impact
| Variable | CLSI Recommendation (Yeasts) | EUCAST Recommendation (Yeasts) | Potential Impact of Deviation |
| Medium | RPMI 1640 | RPMI 1640 + 2% Glucose | Altered growth rate, potential for incorrect MICs. |
| Inoculum Size | 0.5 x 10³ to 2.5 x 10³ CFU/mL | 1-5 x 10⁵ CFU/mL | Higher inoculum can lead to falsely high MICs. |
| Incubation | 35°C for 24-48 hours | 35-37°C for 24 hours | Temperature affects growth rate; longer times can cause trailing. |
| Endpoint (Polyenes) | 100% inhibition (visual) | ≥90% inhibition (spectrophotometric) | Subjective visual reading can lead to inter-operator variability. |
Data compiled from CLSI and EUCAST guidelines.[4][5]
Experimental Protocol: Broth Microdilution MIC for this compound
This protocol is based on the CLSI M27 methodology for yeasts and should be optimized for your specific fungal isolates.
-
This compound Stock Preparation:
-
Dissolve this compound powder in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).
-
Perform serial two-fold dilutions in RPMI 1640 medium to create working solutions that are twice the final desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh (24-hour) culture on an agar plate, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (this corresponds to approximately 1-5 x 10⁶ CFU/mL for Candida albicans).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final working inoculum of 1-5 x 10³ CFU/mL.
-
-
Plate Inoculation:
-
Add 100 µL of each two-fold this compound dilution to the wells of a 96-well microtiter plate.
-
Add 100 µL of the final working inoculum to each well. This will bring the final volume to 200 µL and dilute the drug to its final test concentration.
-
Include a drug-free well (100 µL RPMI + 100 µL inoculum) as a growth control and a media-only well as a sterility control.
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours in ambient air.
-
-
Reading the MIC:
-
Visually inspect the wells. The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of growth, as observed by a completely clear well compared to the turbid growth control.
-
Mechanism of Action of this compound
This compound, as a polyene macrolide, targets the fungal cell membrane. Its mechanism of action involves binding to ergosterol, a sterol unique to fungal cell membranes. This binding disrupts the membrane's integrity, leading to the formation of pores and subsequent leakage of essential intracellular components, ultimately causing cell death.
Caption: The mechanism of action of this compound on the fungal cell membrane.
References
Technical Support Center: Degradation Kinetics Study of Roseofungin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the degradation kinetics study of Roseofungin under stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the initial steps for conducting a forced degradation study on this compound?
A1: A forced degradation or stress testing study is crucial to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1] The initial steps involve subjecting a solution of this compound to a variety of stress conditions that are more severe than standard storage conditions.
Troubleshooting Guide:
-
Issue: Difficulty in dissolving this compound for the study.
-
Solution: Start with common solvents like methanol, acetonitrile, or a mixture with water. If solubility is still an issue, consider using a small percentage of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). However, be mindful that the solvent itself should not interfere with the degradation process or the analytical method.
-
-
Issue: The drug degrades too quickly or not at all under initial stress conditions.
-
Solution: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] If degradation is too rapid, reduce the stressor's concentration (e.g., acid/base concentration), temperature, or exposure time. If there's minimal degradation, intensify the conditions. For instance, increase the temperature for thermal stress or use a higher concentration of the oxidizing agent.
-
Q2: Which stress conditions should be applied to this compound?
A2: According to ICH guidelines, forced degradation studies should typically include acidic, alkaline, oxidative, thermal, and photolytic stress conditions.[2][3]
-
Acid Hydrolysis: Treatment with an acid (e.g., 0.1N HCl) at a specific temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Treatment with a base (e.g., 0.1N NaOH) at a specific temperature (e.g., 60°C).
-
Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.
-
Thermal Degradation: Exposing the solid drug or its solution to high temperatures (e.g., 70-80°C).
-
Photolytic Degradation: Exposing the drug solution to UV and visible light.
Troubleshooting Guide:
-
Issue: No degradation is observed under photolytic stress.
-
Solution: Ensure the light source provides a sufficient intensity of both UV and visible light as per ICH Q1B guidelines. The exposure duration might also need to be extended.
-
-
Issue: Complex degradation profiles are observed, making it difficult to track the primary degradants.
-
Solution: Optimize the stress conditions to achieve a controlled degradation. This might involve using a range of stressor concentrations and time points to identify the formation and disappearance of degradants over time.
-
Q3: How do I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient without interference from its degradation products, process impurities, or other excipients.[3][4][5] High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common technique for this purpose.
Troubleshooting Guide:
-
Issue: Co-elution of the parent drug peak with one or more degradation product peaks.
-
Solution: The chromatographic conditions need to be optimized. This can be achieved by:
-
Changing the mobile phase composition (e.g., altering the ratio of organic solvent to buffer).
-
Adjusting the pH of the mobile phase.
-
Trying a different column with a different stationary phase (e.g., C18, C8, Phenyl).
-
Modifying the gradient elution program.
-
-
-
Issue: Poor peak shape for this compound or its degradants.
-
Solution: This could be due to a variety of factors. Check the pH of the mobile phase to ensure it is appropriate for the analyte's pKa. Ensure the sample is fully dissolved in the mobile phase. Column degradation could also be a cause, so consider replacing the column.
-
Data Presentation
The quantitative data from a forced degradation study should be summarized in a clear and organized manner to facilitate comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 | 60 | 15.2 | 3 |
| Alkaline Hydrolysis | 0.1 N NaOH | 8 | 60 | 25.8 | 4 |
| Oxidative | 3% H₂O₂ | 12 | 25 | 18.5 | 2 |
| Thermal (Solution) | Water | 48 | 80 | 8.1 | 1 |
| Thermal (Solid) | - | 72 | 100 | 2.5 | 1 |
| Photolytic | UV/Vis Light | 48 | 25 | 12.3 | 2 |
Table 2: Kinetic Data for this compound Degradation
| Stress Condition | Reaction Order | Rate Constant (k) | Half-life (t₁/₂) |
| Acid Hydrolysis | Pseudo-first-order | 0.0068 hr⁻¹ | 101.9 hr |
| Alkaline Hydrolysis | Pseudo-first-order | 0.0348 hr⁻¹ | 19.9 hr |
| Oxidative | Pseudo-first-order | 0.0168 hr⁻¹ | 41.3 hr |
Experimental Protocols
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 N HCl to achieve a final acid concentration of 0.1 N. Keep the solution in a water bath at 60°C for a specified time. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to the desired concentration for analysis.
-
Alkaline Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.2 N NaOH for degradation and 0.1 N HCl for neutralization.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at different intervals and dilute for analysis.
-
Thermal Degradation: For liquid state, reflux the stock solution at 80°C for a specified duration. For the solid state, expose the powdered drug to a high temperature (e.g., 100°C) in a hot air oven.
-
Photolytic Degradation: Expose the stock solution to a combination of UV and visible light in a photostability chamber. A control sample should be kept in the dark at the same temperature.
3. Analytical Method:
-
Chromatographic System: A typical HPLC system would consist of a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), a gradient elution system with a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile), and a UV detector set at the λmax of this compound.
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of this compound in the stressed sample to that of an unstressed sample. The kinetics of the degradation can be determined by plotting the logarithm of the remaining drug concentration versus time.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Caption: Hypothetical Degradation Pathways of this compound.
References
- 1. acdlabs.com [acdlabs.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Related Substances of Micafungin Sodium in Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijapbjournal.com [ijapbjournal.com]
methods to avoid Roseofungin precipitation during experiments
Welcome to the technical support center for Roseofungin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a polyene macrolide antibiotic with a 36-membered ring structure.[1] This structure gives it an amphiphilic nature, with both a hydrophobic polyene region and a hydrophilic region with multiple hydroxyl groups.[1] It is a light-yellow hygroscopic powder and is known to be unstable in the presence of light and air. Due to its chemical nature, this compound has low aqueous solubility, which can present challenges during experimental procedures.[1]
Q2: Why is my this compound precipitating in my aqueous experimental medium?
Precipitation of this compound in aqueous solutions is a common issue stemming from its low water solubility. Polyene macrolides, as a class, are known to be poorly soluble in water and have a tendency to form aggregates in aqueous media. Several factors can contribute to precipitation:
-
High Concentration: Exceeding the solubility limit of this compound in your experimental medium will inevitably lead to precipitation.
-
Improper Dissolution: Directly adding solid this compound to an aqueous buffer is likely to cause immediate precipitation. A proper stock solution in an appropriate organic solvent is crucial.
-
pH of the Medium: Polyene antibiotics exhibit poor stability at extreme pH values.[2] They are generally more stable in a neutral pH range.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of this compound, potentially causing it to fall out of solution.
-
Solvent Shock: Rapidly diluting a concentrated organic stock solution into an aqueous medium can cause the compound to precipitate out before it can be properly solvated.
Q3: What is the recommended solvent for preparing a this compound stock solution?
For polyene macrolide antibiotics, polar organic solvents are generally recommended for preparing stock solutions.[1] Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice. It is advisable to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental medium.
Q4: How should I store my this compound stock solution?
This compound is sensitive to light and temperature.[2] Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the aliquots from light by using amber vials or by wrapping them in foil.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with this compound during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock solution to aqueous medium. | Solvent Shock: The rapid change in solvent polarity is causing the drug to crash out of solution. | 1. Pre-warm your experimental medium to the working temperature (e.g., 37°C).2. Use a stepwise dilution method. First, dilute the DMSO stock into a small volume of your medium, mix gently, and then add this intermediate dilution to the final volume.3. Vortex or gently swirl the medium while adding the this compound solution to ensure rapid and even dispersion. |
| Precipitate forms over time in the incubator. | Low Solubility Exceeded: The final concentration of this compound is too high for the aqueous medium, even if it initially appeared dissolved. | 1. Reduce the final concentration of this compound in your experiment.2. Increase the serum concentration in your cell culture medium if applicable, as serum proteins can sometimes help to solubilize hydrophobic compounds. |
| Precipitate is observed after a freeze-thaw cycle of the stock solution. | Compound Degradation or Aggregation: Repeated changes in temperature can affect the stability and solubility of the stock solution. | 1. Prepare single-use aliquots of your high-concentration stock solution to avoid freeze-thaw cycles.2. Before use, thaw the aliquot completely and vortex gently to ensure it is fully redissolved. |
| Variability in precipitation between experiments. | Inconsistent pH: The pH of your experimental medium may vary, affecting this compound's stability. | 1. Ensure the pH of your final experimental medium is within a neutral range (pH 6-7.5), where polyene macrolides are generally more stable.2. Use a buffered solution to maintain a stable pH throughout your experiment. |
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the table below summarizes the qualitative solubility and stability information for polyene macrolides, which is applicable to this compound.
| Solvent/Condition | Solubility/Stability | Notes |
| Water | Very Poorly Soluble | Tends to form aggregates.[2] |
| Polar Organic Solvents(e.g., DMSO, DMF) | Good Solubility | Recommended for preparing concentrated stock solutions.[1] |
| Alcohols (Methanol, Ethanol) | Moderate Solubility | Can be used, but DMSO is often preferred. |
| Acidic pH (<~5) | Poor Stability | Rapidly inactivated at extreme pH ranges.[1] |
| Neutral pH (~5-9) | Optimal Stability | Solutions are most stable in this pH range when stored in the dark.[1] |
| Alkaline pH (>~9) | Poor Stability | Rapidly inactivated at extreme pH ranges.[1] |
| Light Exposure | Unstable | Photolysis can occur rapidly.[1] |
| Temperature | Heat Sensitive | Degradation increases with higher temperatures.[2] |
Experimental Protocols
Protocol for Preparing a this compound Working Solution to Avoid Precipitation
This protocol provides a detailed methodology for preparing a working solution of this compound in a typical cell culture medium.
-
Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Wear appropriate personal protective equipment (PPE).
-
Weigh out the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Dispense the stock solution into small, single-use, light-protecting (amber) sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Preparation of the Final Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Pre-warm the cell culture medium to the experimental temperature (e.g., 37°C).
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature and vortex gently.
-
Stepwise Dilution:
-
In a sterile tube, add 99 µL of the pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the 99 µL of medium to create a 100 µM intermediate solution. Pipette up and down gently to mix.
-
In the final culture vessel containing the majority of your pre-warmed medium, add the required volume of the 100 µM intermediate solution to reach your final desired concentration (e.g., for a 10 µM final concentration in 10 mL of medium, add 1 mL of the 100 µM intermediate solution to 9 mL of medium).
-
-
Gently swirl the final culture vessel to ensure homogenous mixing.
-
Visualizations
Caption: Workflow for preparing this compound solutions to minimize precipitation.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Roseofungin Dosage Optimization for Cell Culture Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dosage of Roseofungin for cell culture experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to facilitate experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a polyene macrolide antibiotic. Its primary mechanism of action is the disruption of fungal cell membrane integrity. This compound binds with high affinity to ergosterol, a major sterol component of fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions, such as potassium and phosphorus, and ultimately leading to fungal cell death.[1] While this compound has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential cytotoxicity in host cells.
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: Based on available data against various fungal species, a typical effective concentration of this compound ranges from 0.5 to 12.5 µg/mL.[2] However, the optimal concentration is highly dependent on the specific fungal strain and the mammalian cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How do I determine the optimal dosage of this compound for my specific cell line?
A3: The optimal dosage is determined by performing a cell viability assay, such as the MTT assay, to calculate the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of this compound that inhibits 50% of cell viability. This value will be different for your target fungal cells and your mammalian cell line. The goal is to find a concentration that is effective against the fungal cells while having minimal toxic effects on the mammalian cells.
Q4: Can I use this compound in cultures containing serum?
A4: Caution should be exercised when using serum-containing media in your experiments. Components of the serum can sometimes interfere with the activity of the compound being tested or with the assay itself. For instance, in MTT assays, serum can generate background signals. It is recommended to run appropriate controls, such as media-only and solvent-only controls, to account for any potential interference.
Troubleshooting Guides
This section addresses common issues that may arise during the determination of the optimal this compound dosage.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in results between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use a multichannel pipette for adding cells, media, and reagents to minimize variability.- Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| No significant cell death observed even at high concentrations of this compound | - Fungal strain is resistant to this compound- Incorrect preparation of this compound stock solution- Inactivation of this compound | - Verify the susceptibility of your fungal strain to this compound using a known sensitive strain as a positive control.- Double-check the calculations and weighing of this compound when preparing the stock solution. Ensure it is fully dissolved.- Prepare fresh dilutions of this compound for each experiment as its stability in solution over time may vary. |
| Unexpectedly high cytotoxicity in mammalian cells at low this compound concentrations | - High sensitivity of the specific mammalian cell line- Contamination of the cell culture- Error in this compound dilution | - Test a wider range of lower concentrations to pinpoint the toxicity threshold.- Regularly check cell cultures for any signs of contamination (e.g., bacteria, mycoplasma).- Re-prepare the serial dilutions of this compound to rule out a calculation or pipetting error. |
| MTT assay: Purple formazan (B1609692) crystals are not forming or the signal is very low | - Low cell number or viability- Insufficient incubation time with MTT reagent- Interference from this compound | - Ensure that you are seeding a sufficient number of healthy, viable cells.- Optimize the MTT incubation time for your specific cell line (typically 2-4 hours).- Run a control with this compound in cell-free media to check if the compound directly reacts with the MTT reagent. |
| MTT assay: High background absorbance | - Contamination of media or reagents- Phenol (B47542) red in the culture medium- Serum components | - Use fresh, sterile media and reagents.- If possible, use phenol red-free medium for the MTT assay.- Include a background control well containing only media and the MTT reagent to subtract the background absorbance. |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on both fungal and mammalian cells.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Appropriate cell culture medium (e.g., RPMI-1640 for fungi, DMEM or McCoy's 5A for mammalian cells)
-
Fetal Bovine Serum (FBS), if required for cell line
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent mammalian cells, seed at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells (fungal or mammalian), seed at an appropriate density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) in 100 µL of culture medium.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate culture medium to achieve a range of desired final concentrations (e.g., from 100 µg/mL to 0.1 µg/mL).
-
-
Treatment:
-
Add 100 µL of the diluted this compound solutions to the appropriate wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells with culture medium only.
-
Media Blank: Culture medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at the appropriate temperature and CO2 concentration for your cells.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells) using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
-
Quantitative Data Summary
Table 1: Antifungal Activity of this compound
| Fungal Species | Reported Effective Concentration (µg/mL) | Reference |
| Candida albicans | 1.11 - 1.65 | [2] |
| Various pathogenic fungi | 0.5 - 12.5 | [2] |
Table 2: Cytotoxicity of this compound in Mammalian Cell Lines (Template)
| Cell Line | Cell Type | IC50 (µg/mL) after 48h exposure |
| HeLa | Human cervical cancer | To be determined experimentally |
| HepG2 | Human liver cancer | To be determined experimentally |
| A549 | Human lung cancer | To be determined experimentally |
| Vero | Monkey kidney epithelial | To be determined experimentally |
| Your Cell Line | Specify | To be determined experimentally |
Visualizations
Signaling Pathway of this compound's Antifungal Action
The following diagram illustrates the mechanism of action of this compound on a fungal cell, leading to cell death and the subsequent activation of the cell wall integrity pathway as a stress response.
References
Validation & Comparative
Validating the Mechanism of Action of Roseofungin in Yeast: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for experimentally validating the proposed mechanism of action of the novel antifungal agent, Roseofungin, in yeast. By leveraging established protocols and comparing its effects to well-characterized antifungal drugs, researchers can elucidate its cellular targets and pathways. This document outlines key experiments, presents data in a comparative format, and visualizes the underlying biological and experimental logic.
Comparison of Antifungal Mechanisms of Action
To effectively validate this compound's mechanism, it is crucial to compare its activity against antifungals with known modes of action. The following table summarizes the key characteristics of major antifungal classes, providing a baseline for experimental interpretation. For the purpose of this guide, we will hypothesize that this compound's primary mechanism involves the disruption of the fungal cell wall, potentially through a novel target within the cell wall integrity pathway.
| Antifungal Agent/Class | Primary Mechanism of Action | Cellular Target | Effect on Fungal Cell |
| This compound (Proposed) | Disruption of cell wall integrity | Novel protein in the cell wall integrity pathway | Osmotic instability, cell lysis, and potential compensatory chitin (B13524) synthesis |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthesis | β-(1,3)-D-glucan synthase[1][2][3] | Disruption of cell wall integrity, leading to osmotic instability and cell lysis[4] |
| Azoles (e.g., Fluconazole) | Inhibition of ergosterol (B1671047) biosynthesis | Lanosterol 14α-demethylase (Erg11p)[2][4][5] | Depletion of ergosterol, accumulation of toxic sterol intermediates, and altered cell membrane fluidity and function[4][5] |
| Polyenes (e.g., Amphotericin B) | Direct binding to ergosterol | Ergosterol in the cell membrane[2][4] | Formation of pores in the cell membrane, leading to leakage of intracellular contents and cell death[4] |
| Nikkomycin Z | Inhibition of chitin synthesis | Chitin synthase | Disruption of cell wall integrity, particularly during budding[6] |
Experimental Protocols for Mechanism of Action Validation
The following protocols are designed to systematically test the hypothesis that this compound targets the yeast cell wall.
Minimum Inhibitory Concentration (MIC) Determination
This assay establishes the baseline antifungal activity of this compound. The broth microdilution method is a standardized procedure for this purpose.[4][7]
Experimental Protocol: Broth Microdilution
-
Preparation of Fungal Inoculum: Culture the yeast strain (e.g., Saccharomyces cerevisiae, Candida albicans) on an appropriate agar (B569324) medium. Harvest the cells and suspend them in sterile saline. Adjust the cell density to 0.5 McFarland standard, which is then further diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
-
Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum). Incubate the plates at 35°C for 24-48 hours.[4][7]
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.[4]
Sorbitol Protection Assay
This assay determines if this compound's antifungal activity is dependent on cell wall integrity. Sorbitol is an osmotic protectant that can rescue cells with a compromised cell wall.
Experimental Protocol: Sorbitol Protection Assay
-
Follow the broth microdilution protocol as described above.
-
Prepare a parallel set of experiments where the RPMI-1640 medium is supplemented with 1 M sorbitol.
-
Determine the MIC of this compound in the presence and absence of sorbitol.
-
Interpretation: A significant increase in the MIC of this compound in the presence of sorbitol suggests that it targets the cell wall. If the MIC remains unchanged, a cell wall target is unlikely.
Ergosterol Binding Assay
To differentiate this compound's mechanism from that of polyenes, this assay assesses whether exogenous ergosterol can antagonize its antifungal effect.
Experimental Protocol: Ergosterol Binding Assay
-
Follow the broth microdilution protocol.
-
In a parallel set of experiments, add exogenous ergosterol (e.g., 50-400 µg/mL) to the RPMI-1640 medium before adding the this compound dilutions and the fungal inoculum.[4]
-
Determine the MIC of this compound in the presence and absence of ergosterol.
-
Interpretation: If the MIC of this compound increases significantly in the presence of ergosterol, it suggests an interaction with ergosterol.[4] An unchanged MIC indicates that this compound does not directly target ergosterol.[4]
Cell Wall Composition Analysis
Treatment with cell wall-active agents often leads to compensatory changes in other cell wall components, such as an increase in chitin content.[8][9]
Experimental Protocol: Chitin and Glucan Quantification
-
Grow yeast cultures to mid-log phase and treat with this compound at sub-MIC and MIC concentrations for a defined period (e.g., 16 hours).[10]
-
Harvest the cells and purify the cell walls.
-
Quantify the chitin and β-glucan content using established enzymatic or chemical methods. For example, chitin can be measured by the deacetylation to chitosan (B1678972) and subsequent reaction with a specific dye, while glucan content can be determined after acid hydrolysis.
-
Interpretation: A significant increase in chitin content, potentially accompanied by a decrease in β-glucan levels, would strongly support a cell wall-disrupting mechanism of action for this compound.[8][9]
Comparative Data Summary
The following table presents hypothetical data to illustrate the expected outcomes of the validation experiments, comparing this compound to other antifungal classes.
| Experiment | This compound (Hypothetical) | Echinocandins | Azoles | Polyenes |
| MIC (µg/mL) | 0.125 | 0.03 - 0.25 | 0.25 - 16 | 0.125 - 2 |
| MIC with Sorbitol | 16 (128-fold increase) | 4 - 32 (significant increase) | No significant change | No significant change |
| MIC with Ergosterol | No significant change | No significant change | No significant change | 8 - 64 (significant increase) |
| Chitin Content | Significant increase | Significant increase[8][9] | Minor or no change | Minor or no change |
| β-Glucan Content | Potential decrease | Significant decrease[8][9] | No significant change | No significant change |
Visualizing Pathways and Workflows
To further clarify the proposed mechanism and experimental logic, the following diagrams are provided.
Caption: Proposed signaling pathway for this compound in yeast.
Caption: Experimental workflow for validating this compound's MoA.
Caption: Logical framework for interpreting experimental outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Antifungal agents: mode of action in yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rezafungin—Mechanisms of Action, Susceptibility and Resistance: Similarities and Differences with the Other Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hope on the Horizon: Novel Fungal Treatments in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanoscale Effects of Caspofungin against Two Yeast Species, Saccharomyces cerevisiae and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of Roseofungin and Fluconazole in the Treatment of Systemic Candidiasis: A Review of Preclinical Data
For Immediate Release
[City, State] – [Date] – In the landscape of antifungal therapeutics, the imperative for effective agents to combat systemic candidiasis remains a critical focus for researchers and clinicians. This report provides a comparative analysis of the preclinical in vivo efficacy of Roseofungin, a polyene antibiotic, and Fluconazole (B54011), a triazole antifungal, against systemic infections caused by Candida species. While extensive in vivo data for fluconazole is available, detailing its efficacy in murine models, similar preclinical data for this compound is notably scarce in publicly accessible literature, necessitating a comparison primarily informed by its in vitro activity and established mechanism of action.
Executive Summary
Fluconazole has well-documented in vivo efficacy in treating systemic candidiasis, with numerous studies demonstrating its ability to reduce fungal burden in key organs and improve survival in animal models. Its mechanism centers on the inhibition of ergosterol (B1671047) synthesis, a crucial component of the fungal cell membrane. This compound, a member of the polyene class of antibiotics, is understood to act by directly binding to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death. While in vitro studies indicate that this compound possesses potent activity against a range of Candida species, a direct comparison of its in vivo efficacy with fluconazole is hampered by the limited availability of published animal model studies for systemic candidiasis.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and Fluconazole.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species
| Candida Species | MIC Range (µg/mL) |
| Candida albicans | 1.11 - 1.65 |
| Non-albicans Candida spp. | 1.11 - 1.65 |
Table 2: In Vivo Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis (C. albicans)
| Treatment Group | Dosage Regimen | Fungal Burden (log10 CFU/kidney) | Survival Rate (%) | Reference |
| Control (Untreated) | - | ~5.0 - 6.0 | 0 - 20 | [1][2] |
| Fluconazole | 5 mg/kg (twice daily) | Significant reduction vs. control | Significantly increased vs. control | [1][2] |
| Fluconazole | 20 mg/kg (daily) | Significant reduction vs. control | Not reported | [3][4] |
| Fluconazole | 25 mg/kg (daily) | Significant reduction vs. control | 100% (at day 7) |
Note: The data for fluconazole is a synthesis from multiple studies and specific outcomes varied with the experimental setup.
Experimental Protocols
Systemic Candidiasis Murine Model (Fluconazole)
A commonly utilized experimental model to assess the in vivo efficacy of antifungal agents against systemic candidiasis is the murine model.[1][2][3][4]
-
Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c or ICR strains).
-
Infection: Mice are infected via intravenous (IV) injection into the lateral tail vein with a suspension of Candida albicans blastoconidia (typically 10^5 to 10^6 colony-forming units [CFU] per mouse).
-
Treatment: Treatment with fluconazole or a vehicle control is initiated at a specified time post-infection (e.g., 2 to 24 hours). Administration is typically oral (gavage) or intraperitoneal (IP). Dosages and treatment durations vary between studies.
-
Outcome Measures:
-
Fungal Burden: At the end of the treatment period, animals are euthanized, and target organs (primarily kidneys) are aseptically removed, homogenized, and plated on appropriate media to determine the fungal load (CFU/gram of tissue).
-
Survival: A separate cohort of infected animals is monitored for a defined period (e.g., 30 days), and the survival rate is recorded.
-
Due to the absence of detailed in vivo studies for this compound in systemic candidiasis, a comparable experimental protocol for this agent cannot be provided at this time.
Mechanism of Action and Signaling Pathways
The fundamental mechanisms of action for this compound and Fluconazole differ significantly, targeting distinct aspects of fungal cell physiology.
This compound: Disruption of Fungal Cell Membrane Integrity
This compound is a polyene antibiotic. The mechanism of action for polyenes involves their direct interaction with ergosterol, the primary sterol in fungal cell membranes.[5][6][7][8] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular components, ultimately resulting in fungal cell death.
Fluconazole: Inhibition of Ergosterol Biosynthesis
Fluconazole belongs to the triazole class of antifungals and functions by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[9] Specifically, it targets lanosterol (B1674476) 14-α-demethylase, a fungal cytochrome P450 enzyme. By blocking this enzyme, fluconazole prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane structure and function, inhibiting fungal growth.
Experimental Workflow for In Vivo Antifungal Efficacy Studies
The logical flow of a typical preclinical in vivo study to evaluate the efficacy of an antifungal agent is depicted below.
Discussion and Future Directions
The available data clearly establishes the in vivo efficacy of fluconazole against systemic candidiasis in preclinical models. In contrast, while this compound demonstrates promising in vitro antifungal activity, the lack of published in vivo efficacy studies for systemic infections makes a direct comparison of its performance with fluconazole challenging. The distinct mechanisms of action of these two agents suggest they may have different profiles of efficacy and resistance development.
To provide a comprehensive assessment of this compound's potential as a therapeutic agent for systemic candidiasis, further research is critically needed. Specifically, in vivo studies in established animal models, mirroring those used to evaluate fluconazole, are required to determine its efficacy in terms of survival benefit and reduction of fungal burden in target organs. Such studies would be invaluable for the scientific and drug development communities in evaluating the therapeutic potential of this compound relative to existing antifungal agents.
References
- 1. Fluconazole versus Candida albicans: A Complex Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation in fluconazole efficacy for Candida albicans strains sequentially isolated from oral cavities of patients with AIDS in an experimental murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 9. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Transcriptomics of Fungi Treated with Roseofungin: A Framework for Analysis
A Note on Data Availability: As of late 2025, publicly accessible, comprehensive comparative transcriptomic datasets specifically detailing the effects of Roseofungin on various fungal species are not available. This guide, therefore, serves as a framework for researchers and drug development professionals on how to structure and interpret such a comparative analysis once data becomes available. To illustrate this framework, we will present a hypothetical transcriptomic profile for this compound alongside publicly available data for well-characterized antifungal agents: Caspofungin (an echinocandin) and Amphotericin B (a polyene). This will provide a clear, comparative context for evaluating the potential mechanism of action and cellular impact of this compound.
Data Presentation: A Comparative Overview of Antifungal Effects
A comparative transcriptomic analysis is crucial for elucidating the unique and overlapping cellular responses to different antifungal agents. The following tables summarize the differential gene expression in a model fungus, Aspergillus fumigatus, upon treatment with established antifungals, and present a hypothetical profile for this compound to guide future research.
Table 1: Summary of Differentially Expressed Genes (DEGs) in Aspergillus fumigatus
| Antifungal Agent | Class | Concentration (µg/mL) | Time (hours) | Total DEGs | Upregulated Genes | Downregulated Genes | Key Affected Cellular Processes (Hypothetical for this compound) |
| This compound (Hypothetical) | Polyene-like | 0.5 | 6 | ~1200 | ~700 | ~500 | Cell wall integrity, Ergosterol biosynthesis, Oxidative stress response, Ribosome biogenesis |
| Caspofungin | Echinocandin | 0.25 | 6 | 985 | 520 | 465 | Cell wall biosynthesis (β-(1,3)-glucan synthesis), Chitin synthesis, Osmotic stress response |
| Amphotericin B | Polyene | 1 | 4 | 1570 | 890 | 680 | Ergosterol biosynthesis, Membrane transport, Ion homeostasis, Oxidative stress response |
Table 2: Key Upregulated Genes in Response to Antifungal Treatment in Aspergillus fumigatus
| Gene Ontology (GO) Term | This compound (Hypothetical Fold Change) | Caspofungin (Fold Change) | Amphotericin B (Fold Change) |
| Ergosterol biosynthetic process | ERG11 (↑ 4.5), ERG3 (↑ 3.8) | - | ERG1 (↑ 5.2), ERG5 (↑ 4.1) |
| Cell wall integrity and biogenesis | FKS1 (↑ 3.2), CHS2 (↑ 4.1) | FKS1 (↑ 6.8), RLM1 (↑ 3.5) | - |
| Oxidative stress response | SOD1 (↑ 5.0), CAT2 (↑ 4.7) | - | SOD2 (↑ 4.9), GPX1 (↑ 3.6) |
| Ribosome biogenesis | Rpl3 (↑ 3.0), Rps5 (↑ 2.8) | - | Rpl10 (↑ 2.5), Rps15 (↑ 2.3) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for comparative transcriptomic studies. Below are standardized methodologies for key experiments in antifungal transcriptomics.
Fungal Culture and Treatment:
-
Fungal Strain: Aspergillus fumigatus (e.g., Af293) is cultured on Sabouraud Dextrose Agar (B569324) (SDA) for 5-7 days at 37°C to produce conidia.
-
Spore Suspension: Conidia are harvested by flooding the agar surface with sterile phosphate-buffered saline (PBS) containing 0.1% Tween 80. The resulting suspension is then filtered through sterile gauze to remove hyphal fragments.
-
Drug Treatment: A standardized conidial suspension (e.g., 1 x 10^6 conidia/mL) is inoculated into Sabouraud Dextrose Broth (SDB) and incubated at 37°C with shaking. The antifungal agent (this compound, Caspofungin, or Amphotericin B) is added at the desired concentration during the mid-logarithmic growth phase. Control cultures are treated with the vehicle (e.g., DMSO) alone.
RNA Extraction and Sequencing:
-
RNA Isolation: Fungal mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a TRIzol-based method followed by purification with an RNeasy kit (Qiagen), including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quality Control: The integrity and quantity of the extracted RNA are assessed using an Agilent Bioanalyzer and a Qubit fluorometer. Samples with an RNA Integrity Number (RIN) > 8.0 are typically used for library preparation.
-
Library Preparation and Sequencing: mRNA is enriched from total RNA using oligo(dT) magnetic beads. Sequencing libraries are then prepared using a strand-specific RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). The prepared libraries are sequenced on an Illumina NovaSeq platform to generate paired-end reads.
Bioinformatic Analysis:
-
Data Quality Control: The quality of the raw sequencing reads is assessed using FastQC. Adapters and low-quality bases are trimmed using Trimmomatic.
-
Read Alignment: The trimmed reads are aligned to the Aspergillus fumigatus Af293 reference genome using a splice-aware aligner such as HISAT2.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is quantified using featureCounts. Differential gene expression analysis is then performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 are considered differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) of the differentially expressed genes are performed using tools such as DAVID or Metascape to identify over-represented biological processes and pathways.
Visualizing Molecular Mechanisms and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental procedures. The following diagrams, created using Graphviz, illustrate key signaling pathways affected by antifungal agents and the general experimental workflow.
Caption: Experimental workflow for comparative transcriptomics of antifungal-treated fungi.
Caption: Caspofungin's mechanism of action targeting the fungal cell wall.
Caption: Hypothetical mechanism of action for this compound targeting the fungal cell membrane.
Investigating Cross-Resistance Between Roseofungin and Caspofungin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roseofungin and Caspofungin, focusing on the potential for cross-resistance between these two antifungal agents. Given the distinct mechanisms of action of the polyene and echinocandin classes, true cross-resistance is not anticipated. However, this document aims to provide a thorough analysis of their individual activities, resistance profiles, and the experimental methodologies required to assess their interactions, thereby informing future research and drug development efforts.
Executive Summary
This compound, a polyene antibiotic, and Caspofungin, an echinocandin, target different essential components of the fungal cell. This compound binds to ergosterol (B1671047) in the cell membrane, leading to pore formation and cell lysis, while Caspofungin inhibits β-(1,3)-D-glucan synthase, disrupting cell wall integrity. This fundamental difference in their mechanisms of action makes the development of cross-resistance through a single mutation highly improbable. Resistance to polyenes is primarily associated with alterations in ergosterol biosynthesis, whereas echinocandin resistance is linked to mutations in the FKS genes encoding the target enzyme. This guide presents available in vitro susceptibility data, detailed experimental protocols for further investigation, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Caspofungin against various fungal pathogens. This data has been compiled from multiple sources to provide a comparative overview of their antifungal activity.
Table 1: Comparative MIC Ranges (μg/mL) of this compound and Caspofungin against Candida Species
| Fungal Species | This compound MIC Range (μg/mL) | Caspofungin MIC Range (μg/mL) |
| Candida albicans | 1.66 - 2.0 | 0.015 - 1.0 |
| Candida glabrata | 2.5 | 0.03 - 4.0 |
| Candida tropicalis | 2.0 | 0.03 - 1.0 |
| Candida krusei | 2.5 | 0.06 - 2.0 |
| Candida parapsilosis | 2.5 | 0.12 - 4.0 |
Note: Data for this compound is limited and based on available research. Caspofungin data is more extensive and reflects a broader range of clinical isolates.
Table 2: Comparative MIC Ranges (μg/mL) of this compound and Caspofungin against Aspergillus Species
| Fungal Species | This compound MIC Range (μg/mL) | Caspofungin MIC Range (μg/mL) |
| Aspergillus fumigatus | Data Not Available | 0.06 - >16 |
| Aspergillus flavus | Data Not Available | 0.06 - 2.0 |
| Aspergillus niger | Data Not Available | 0.12 - 4.0 |
| Aspergillus terreus | Data Not Available | 0.12 - 2.0 |
Note: There is a significant gap in the literature regarding the in vitro activity of this compound against Aspergillus species. The data for Caspofungin is presented for comparative purposes and to highlight areas for future research.
Mechanisms of Action and Resistance
The distinct mechanisms of action of this compound and Caspofungin are central to understanding the low probability of cross-resistance.
This compound: A Polyene Antibiotic
This compound, like other polyenes, targets the fungal cell membrane. Its primary mechanism involves binding to ergosterol, a key sterol in the fungal membrane that is absent in mammalian cells. This binding leads to the formation of pores or channels, disrupting the osmotic integrity of the cell and causing leakage of essential intracellular components, ultimately resulting in cell death.
Resistance to polyenes is most commonly associated with a decrease in the ergosterol content of the fungal cell membrane. This can occur through mutations in the genes of the ergosterol biosynthesis pathway (ERG genes).
Caspofungin: An Echinocandin Antifungal
Caspofungin belongs to the echinocandin class and targets the fungal cell wall. It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall. This inhibition weakens the cell wall, leading to osmotic instability and cell death.
Resistance to Caspofungin and other echinocandins primarily arises from mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of the β-(1,3)-D-glucan synthase enzyme. These mutations reduce the affinity of the enzyme for the drug. Additionally, cellular stress response pathways, such as the calcineurin and protein kinase C (PKC) cell integrity pathways, can contribute to drug tolerance and the emergence of resistance.
Experimental Protocols
To definitively investigate the potential for cross-resistance or any synergistic or antagonistic interactions between this compound and Caspofungin, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Protocol based on CLSI M27/M38 Guidelines:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and Caspofungin in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform serial twofold dilutions of each antifungal agent in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate to be tested, adjusted to a 0.5 McFarland standard, and then dilute to the final concentration as specified in the CLSI guidelines.
-
Inoculation: Inoculate each well of the microtiter plates with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading MICs: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% or 100% reduction in turbidity) compared to the growth control.
Checkerboard Assay for Synergy Testing
This assay is used to evaluate the interaction between two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of drug concentrations. Serially dilute this compound along the rows and Caspofungin along the columns.
-
Inoculation: Inoculate all wells with a standardized fungal suspension as described for the MIC assay.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference (or Additive)
-
FICI > 4.0: Antagonism
-
-
Time-Kill Curve Analysis
This dynamic method assesses the rate at which an antifungal agent kills a fungal population over time.
Protocol:
-
Culture Preparation: Grow the fungal isolate in a suitable broth medium to the early logarithmic phase.
-
Exposure: Add this compound, Caspofungin, or a combination of both at predetermined concentrations (e.g., 1x, 2x, 4x MIC) to the fungal cultures. Include a drug-free control.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each drug concentration and combination. A synergistic interaction is indicated by a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Conclusion
The investigation into cross-resistance between this compound and Caspofungin reveals a low probability of such a phenomenon due to their fundamentally different mechanisms of action and resistance pathways. This compound targets the fungal cell membrane's ergosterol, while Caspofungin inhibits cell wall synthesis. The provided in vitro data, although limited for this compound, supports their distinct antifungal profiles. The detailed experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the in vitro interactions of these and other antifungal agents. A thorough understanding of these interactions is paramount for the development of effective new antifungal therapies and combination strategies to combat the growing challenge of antifungal resistance. Further research is critically needed to expand the in vitro susceptibility data for this compound, particularly against filamentous fungi, to enable a more comprehensive comparative analysis.
A Comparative Guide: Roseofungin and Amphotericin B Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of the polyene antifungal agents Roseofungin and Amphotericin B. By presenting available experimental data, this document aims to inform research and development efforts in the field of antifungal therapeutics.
Introduction
Amphotericin B has long been a cornerstone in the treatment of invasive fungal infections, valued for its broad spectrum of activity. However, its clinical use is often limited by significant toxicity. This compound, another polyene antibiotic, has been reported to possess a wider antifungal spectrum than Amphotericin B, suggesting it as a potentially valuable alternative or subject for further drug development. This guide delves into the available scientific literature to compare the molecular mechanisms through which these two drugs exert their antifungal effects.
Primary Mechanism of Action: A Tale of Two Targets
Both this compound and Amphotericin B are polyene macrolides, a class of compounds known for their interaction with cell membranes. However, the available data suggests a divergence in their primary molecular targets and subsequent cellular effects.
Amphotericin B: The Ergosterol-Binding Pore Former
The most well-established mechanism of action for Amphotericin B involves its high affinity for ergosterol (B1671047), the primary sterol in fungal cell membranes. This interaction is the foundation of its antifungal activity and its relative selectivity for fungi over mammalian cells, which contain cholesterol.[1][2] The binding of Amphotericin B to ergosterol leads to the formation of transmembrane pores or channels.[1][2] This disrupts the integrity of the fungal cell membrane, causing leakage of essential intracellular ions, such as K+, Na+, and H+, and small metabolites, ultimately leading to cell death.[1]
Beyond pore formation, Amphotericin B is also known to induce oxidative stress within the fungal cell by generating reactive oxygen species (ROS).[3][4] This oxidative damage further contributes to its fungicidal activity.
This compound: An ATPase Inhibitor with Membrane-Permeabilizing Properties
In contrast to the extensive research on Amphotericin B, the mechanism of action for this compound is less thoroughly elucidated. However, a key study has demonstrated that this compound inhibits the activity of (Na+, K+)-ATPase in the plasma membrane of Candida guilliermondii.[5] This inhibition of a crucial ion pump would lead to a disruption of the electrochemical gradient across the fungal cell membrane. The same study also noted an increase in the permeability of the plasma membrane, suggesting that while the primary target may be the ATPase, the downstream effects also involve membrane destabilization.[5]
The following diagram illustrates the distinct primary mechanisms of action for Amphotericin B and this compound.
Comparative Performance Data
While direct, side-by-side experimental comparisons of the mechanistic actions of this compound and Amphotericin B are limited, a comparison of their minimum inhibitory concentrations (MICs) provides a quantitative measure of their in vitro antifungal potency.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | 1.66 - 2.0[6] | 0.0625 - 4[7], 0.25 - 0.5[1][8] |
| Candida tropicalis | 2.0[6] | 0.0625 - 4[7] |
| Candida krusei | 2.5[6] | |
| Candida glabrata | 2.5[6] | |
| Candida parapsilosis | 2.5[6] | |
| Aspergillus fumigatus | 0.12 - 2[2][9] | |
| Aspergillus flavus | 0.12 - 2[2][9] | |
| Aspergillus niger | 0.12 - 2[2][9] | |
| Aspergillus terreus | 0.12 - 2[2][9] | |
| Aspergillus nidulans | 0.12 - 2[9] |
Note: The provided MIC ranges are compiled from different studies and may reflect variations in testing methodologies and isolate susceptibility.
Experimental Protocols
Standardized methods for determining the antifungal susceptibility of yeasts and molds are crucial for reproducible research. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
Broth Microdilution MIC Assay Workflow
The following diagram outlines a generalized workflow for a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent, based on CLSI guidelines.
Key Steps in the Protocol:
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
-
Drug Dilution: The antifungal agent is serially diluted in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well (except for sterility controls) is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under controlled conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Signaling Pathways
The interaction of antifungal agents with fungal cells can trigger complex intracellular signaling cascades. While the direct signaling consequences of this compound's action are not yet detailed, Amphotericin B has been shown to modulate host immune responses through interactions with Toll-like receptors (TLRs), leading to the activation of downstream signaling pathways such as the NF-κB pathway.
The following diagram illustrates a simplified representation of a signaling pathway potentially activated by Amphotericin B in host immune cells.
Conclusion and Future Directions
The available evidence suggests that this compound and Amphotericin B, while both classified as polyene antifungals, likely employ distinct primary mechanisms of action. Amphotericin B's well-characterized interaction with ergosterol leading to pore formation is a stark contrast to the reported inhibition of (Na+, K+)-ATPase by this compound.
The broader antifungal spectrum reported for this compound, coupled with a different primary target, makes it a compelling candidate for further investigation. Future research should focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound and Amphotericin B are needed to evaluate their effects on membrane potential, ion leakage, and reactive oxygen species production under identical experimental conditions.
-
Target Validation: Further studies are required to confirm and detail the inhibition of fungal ATPases by this compound across a range of pathogenic fungi.
-
Sterol Interaction: Investigating the binding affinity of this compound for ergosterol and cholesterol would provide crucial insights into its selectivity and potential for toxicity.
-
In Vivo Efficacy and Toxicity: Comprehensive animal studies are necessary to compare the in vivo efficacy and toxicity profiles of this compound and Amphotericin B.
A deeper understanding of this compound's mechanism of action will be instrumental in evaluating its potential as a future antifungal therapeutic and for the rational design of novel derivatives with improved efficacy and safety profiles.
References
- 1. jidc.org [jidc.org]
- 2. scispace.com [scispace.com]
- 3. ROS formation is a differential contributory factor to the fungicidal action of Amphotericin B and Micafungin in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the Oxidative Stress Response System of Fungi with Redox-Potent Chemosensitizing Agents [frontiersin.org]
- 5. [Changes in the membrane ATPase activity of erythrocytes and Candida guilliermondii under the action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
A Comparative Analysis of Roseofungin and Common Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the polyene antibiotic Roseofungin against common azole antifungals, including fluconazole, itraconazole, and voriconazole. The information is intended to support research and development efforts in the field of mycology and antifungal drug discovery.
Executive Summary
This compound, a polyene macrolide antibiotic, and azole antifungals represent two distinct classes of drugs with different mechanisms of action and spectrum of activity. This compound, like other polyenes, directly targets ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption and cell death.[1][2][3][4] In contrast, azoles inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of ergosterol production alters cell membrane fluidity and function, ultimately inhibiting fungal growth.[5] This fundamental difference in their mechanisms underlies their varying efficacy against different fungal species and the potential for the development of resistance.
This guide presents available in vitro susceptibility data for this compound and common azoles against key fungal pathogens, outlines the standardized experimental protocols for determining antifungal susceptibility, and provides visual representations of their mechanisms of action.
Mechanism of Action
This compound: A Polyene Antibiotic
This compound is a polyene antifungal agent.[1] The primary mechanism of action for polyene antifungals is the binding to ergosterol, a principal sterol component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The consequence is the leakage of essential intracellular components, such as ions (K+, Na+, H+, and Cl-), which leads to fungal cell death.[1][2][3] This direct physical disruption of the cell membrane makes the development of resistance to polyenes less common compared to other antifungal classes.
Azole Antifungals
Azole antifungals, which include triazoles like fluconazole, itraconazole, and voriconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[5] This enzyme is a key component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This alters the membrane's structure and function, inhibiting fungal growth and replication.[5]
Signaling Pathway Diagrams
Caption: Mechanism of action for the polyene antifungal, this compound.
Caption: Mechanism of action for azole antifungals.
In Vitro Activity: A Comparative Overview
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and common azole antifungals against key fungal pathogens. It is important to note that the data presented here are compiled from various studies and were not obtained from a single, direct comparative experiment. Therefore, direct comparisons of MIC values should be made with caution, as minor variations in methodology between studies can influence the results.
Table 1: In Vitro Activity of this compound
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 1.11 - 1.66 |
| Candida tropicalis | 2.0 |
| Candida krusei | 2.5 |
| Candida glabrata | 2.5 |
| Candida parapsilosis | 2.5 |
| Aspergillus spp. | 4.6 - 8.33 |
| Trichophyton rubrum | 1.11 |
| Trichophyton mentagrophytes | 0.53 |
| Microsporum canis | 1.56 - 3.12 |
| Cryptococcus neoformans | 4.69 |
Table 2: In Vitro Activity of Common Azole Antifungals
| Fungal Species | Fluconazole MIC Range (µg/mL) | Itraconazole MIC Range (µg/mL) | Voriconazole MIC Range (µg/mL) |
| Candida albicans | 0.25 - 128 | 0.0125 - >16 | 0.007 - 1 |
| Candida tropicalis | ≤0.12 - 64 | 0.015 - 4 | 0.015 - 0.5 |
| Candida krusei | 8 - >64 | 0.06 - 8 | 0.03 - 4 |
| Candida glabrata | 0.25 - >64 | 0.03 - 16 | 0.015 - 16 |
| Candida parapsilosis | 0.125 - 64 | 0.015 - 4 | 0.007 - 0.5 |
| Aspergillus fumigatus | >64 | 0.125 - >16 | 0.06 - >8 |
| Aspergillus flavus | >64 | 0.25 - 8 | 0.25 - 4 |
| Aspergillus niger | >64 | 0.5 - 8 | 0.25 - 4 |
| Aspergillus terreus | >64 | 0.5 - 16 | 0.12 - 4 |
| Cryptococcus neoformans | 0.125 - 64 | 0.03 - 1 | 0.03 - 0.5 |
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), specifically the M27 standard for yeasts and the M38 standard for filamentous fungi.
CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
This method is designed for testing the susceptibility of yeasts, including Candida species and Cryptococcus neoformans.
-
Inoculum Preparation: Yeast isolates are cultured on Sabouraud dextrose agar (B569324) for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
-
Antifungal Agent Preparation: The antifungal agents are prepared as stock solutions and serially diluted in RPMI 1640 medium in 96-well microdilution plates.
-
Inoculation and Incubation: The microdilution plates containing the diluted antifungal agents are inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the control well (drug-free medium).
CLSI M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi
This method is used for testing the susceptibility of filamentous fungi, such as Aspergillus species.
-
Inoculum Preparation: Fungal isolates are grown on potato dextrose agar until sporulation is evident. Conidia are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80). The conidial suspension is then adjusted to a specific concentration using a spectrophotometer or hemocytometer and further diluted in RPMI 1640 medium.
-
Antifungal Agent Preparation: Similar to the M27 protocol, stock solutions of antifungal agents are prepared and serially diluted in RPMI 1640 medium in 96-well microdilution plates.
-
Inoculation and Incubation: The microdilution plates are inoculated with the prepared conidial suspension and incubated at 35°C for 48-72 hours.
-
MIC Determination: For azoles, the MIC is typically defined as the lowest drug concentration that shows complete inhibition of growth. For some drug-fungus combinations, a minimal effective concentration (MEC), the lowest concentration causing the growth of small, rounded, compact hyphal forms, may be determined.
Experimental Workflow Diagram
Caption: A generalized workflow for antifungal susceptibility testing.
Conclusion
This compound and azole antifungals remain important classes of drugs in the fight against fungal infections. Their distinct mechanisms of action provide different therapeutic options and present different challenges in terms of spectrum of activity and resistance development. The in vitro data compiled in this guide, while not from direct comparative studies, offer valuable insights into their relative potencies against a range of clinically relevant fungi. The standardized protocols outlined provide a framework for reproducible and comparable in vitro testing, which is essential for the evaluation of novel antifungal candidates and for guiding clinical therapeutic decisions. Further direct comparative studies are warranted to provide a more definitive assessment of the relative merits of this compound and azole antifungals.
References
- 1. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azole antifungals - Life Worldwide [en.fungaleducation.org]
Validating Roseofungin's Target Engagement in Fungal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental methods to validate the target engagement of Roseofungin, a polyene antifungal agent. Its performance is benchmarked against other established antifungal drugs, offering insights into its mechanism of action and potential advantages. This document summarizes quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and drug development.
Introduction to this compound and its Putative Targets
This compound is a polyene macrolide antibiotic with a broad spectrum of antifungal activity.[1][2] Like other polyenes, its primary mechanism of action is believed to involve interaction with ergosterol (B1671047), a key component of the fungal cell membrane, leading to disruption of membrane integrity.[3][4][5][6][7] Additionally, studies have indicated that this compound inhibits plasma membrane ATPases, specifically Na+,K+-ATPase and Mg2+-ATPase, in fungal cells, suggesting a multi-target profile that could contribute to its potent antifungal effects.[8]
This guide will compare experimental approaches to validate these two primary targets of this compound:
-
Ergosterol Binding: The direct interaction of this compound with ergosterol in the fungal cell membrane.
-
ATPase Inhibition: The inhibition of essential plasma membrane ATPases involved in maintaining cellular homeostasis.
We will also compare these validation methods with those used for other major classes of antifungal drugs:
-
Other Polyenes: Amphotericin B and Nystatin (B1677061), which also target ergosterol.[9][10][11]
-
Azoles: Fluconazole, which inhibits lanosterol (B1674476) 14-alpha-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis.[12][13]
-
Echinocandins: Caspofungin, which inhibits β-1,3-D-glucan synthase, an enzyme essential for fungal cell wall synthesis.[14][15][16][17]
Comparative Analysis of Target Engagement Validation Methods
The validation of a drug's engagement with its molecular target is a critical step in drug development. A variety of biophysical and biochemical assays can be employed to confirm and quantify these interactions. Below is a comparison of key methods applicable to this compound and other antifungals.
Table 1: Comparison of Experimental Methods for Target Engagement Validation
| Method | Principle | Application to Antifungals | Quantitative Data Obtained | Advantages | Limitations |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Direct measurement of the binding affinity of polyenes (this compound, Amphotericin B, Nystatin) to ergosterol-containing liposomes. | Binding Affinity (Ka), Dissociation Constant (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the interaction. Label-free. | Requires relatively large amounts of purified components. Can be sensitive to buffer conditions. |
| Fluorescence Spectroscopy | Measures changes in the fluorescence properties (intensity, polarization, lifetime) of a molecule upon binding. | Can be used to study the binding of polyenes to ergosterol in model membranes. Nystatin itself can act as a fluorescent probe.[9][11] | Dissociation Constant (Kd), Binding Stoichiometry | High sensitivity. Can be used in complex environments. | May require fluorescent labeling of the drug or target, which could alter binding. |
| Enzyme Inhibition Assay | Measures the effect of a compound on the catalytic activity of a target enzyme. | To determine the inhibitory potency of this compound against fungal ATPases, Fluconazole against lanosterol 14-α-demethylase, and Caspofungin against β-1,3-D-glucan synthase. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant) | Direct measure of functional impact on the target. Well-established methods. | Requires purified or enriched enzyme preparations. Does not directly measure binding. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in a cellular environment. | Can be adapted to confirm target engagement of antifungals with their respective protein targets within intact fungal cells. | Thermal shift (ΔTm), Apparent EC50 | Measures target engagement in a physiologically relevant context (intact cells). Label-free. | Requires specific antibodies for detection. May not be suitable for all targets. |
Quantitative Data for Target Engagement
The following tables summarize key quantitative data obtained from target engagement studies of this compound and comparator antifungal agents.
Table 2: Ergosterol Binding Affinity of Polyene Antifungals
| Antifungal Agent | Method | Model System | Binding Affinity (Kd) | Reference |
| This compound | Data not available | - | - | - |
| Amphotericin B | Isothermal Titration Calorimetry | Ergosterol-containing POPC LUVs | Data not explicitly stated, but direct binding confirmed | [3] |
| Nystatin | Fluorescence Spectroscopy | Ergosterol-containing POPC LUVs | Partition Coefficient (Kp) ≈ (1.5 ± 0.2) × 10^4 | [9] |
Table 3: Inhibition of Fungal Enzymes by Antifungal Agents
| Antifungal Agent | Target Enzyme | Fungal Species | IC50 / Ki | Reference |
| This compound | Na+,K+-ATPase | Candida guilliermondii | Almost complete inhibition at 0.04 mg/mg protein | [8] |
| This compound | Mg2+-ATPase | Candida guilliermondii | Slight inhibition | [8] |
| Fluconazole | Lanosterol 14-α-demethylase (CYP51) | Candida albicans | Kd: ~47 µM (oxidative conditions) | [12] |
| Caspofungin | β-1,3-D-glucan synthase | Aspergillus fumigatus | IC50: <1.0 ng/mL | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of this compound's target engagement.
Protocol: Fungal Plasma Membrane ATPase Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on the activity of H+-ATPases in fungal plasma membranes.
Materials:
-
Candida cells (e.g., Candida guilliermondii)
-
Glass beads (0.45-0.55 mm)
-
Breaking buffer (50 mM Tris-HCl pH 7.5, 0.5 M NaCl, 1 mM EDTA, 1 mM PMSF)
-
Membrane buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 mM β-mercaptoethanol, 33% glycerol)
-
Assay buffer (10 mM MES-Tris pH 6.5, 5 mM MgSO4, 5 mM ATP, 25 mM NH4Cl)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 50%
-
Reagents for inorganic phosphate (B84403) (Pi) determination (e.g., Malachite Green-based reagent)
-
Spectrophotometer
Procedure:
-
Preparation of Fungal Plasma Membranes: a. Grow Candida cells to mid-exponential phase. b. Harvest cells by centrifugation and wash with 1 mM EDTA. c. Resuspend cells in breaking buffer. d. Disrupt cells by vortexing with glass beads. e. Centrifuge to remove cell debris and nuclei (1,000 x g for 5 min). f. Centrifuge the supernatant at 100,000 x g for 30 min to pellet the membrane fraction. g. Homogenize the membrane pellet in membrane buffer and store at -80°C.
-
ATPase Activity Assay: a. Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer. b. Add varying concentrations of this compound (or DMSO for control) to the reaction mixtures. c. Pre-incubate the mixtures for 10 minutes at 30°C. d. Initiate the reaction by adding the fungal plasma membrane preparation (approximately 100 µg of protein). e. Incubate at 30°C for 30 minutes. f. Stop the reaction by adding 50% TCA.
-
Quantification of Inorganic Phosphate (Pi): a. Centrifuge the tubes to pellet precipitated protein. b. Transfer the supernatant to a new tube. c. Determine the amount of liberated Pi using a colorimetric method, such as the Malachite Green assay. d. Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Data Analysis: a. Construct a standard curve using known concentrations of phosphate. b. Calculate the amount of Pi produced in each reaction. c. Plot the percentage of ATPase inhibition versus the log of this compound concentration to determine the IC50 value.
Protocol: Isothermal Titration Calorimetry (ITC) for Polyene-Ergosterol Binding
This protocol outlines the use of ITC to directly measure the binding of this compound to ergosterol-containing liposomes.
Materials:
-
This compound
-
POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Ergosterol
-
Chloroform
-
ITC buffer (e.g., PBS, pH 7.4), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Preparation of Large Unilamellar Vesicles (LUVs): a. Dissolve POPC and ergosterol (at a desired molar ratio, e.g., 9:1) in chloroform. b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours. d. Hydrate the lipid film with ITC buffer by vortexing. e. Subject the lipid suspension to several freeze-thaw cycles. f. Extrude the suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.
-
ITC Experiment: a. Thoroughly clean the ITC sample cell and syringe with detergent and water. b. Load the ergosterol-containing LUV suspension into the sample cell. c. Load the this compound solution (at a concentration 10-20 times that of the lipid) into the injection syringe. d. Equilibrate the system at the desired temperature (e.g., 25°C). e. Perform a series of injections of the this compound solution into the sample cell, recording the heat change after each injection. f. As a control, perform a titration of this compound into the buffer alone to determine the heat of dilution.
-
Data Analysis: a. Integrate the heat flow peaks for each injection. b. Subtract the heat of dilution from the heat of binding. c. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters (Kd, ΔH, ΔS, n).
Visualizing Mechanisms and Workflows
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Azoles
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole on Lanosterol 14-α-demethylase.
Experimental Workflow: ATPase Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on fungal plasma membrane ATPase activity.
Logical Relationship: Polyene Interaction with Fungal Cell Membrane
Caption: Proposed mechanism of action for this compound through binding to ergosterol and subsequent membrane disruption.
Conclusion
The validation of this compound's engagement with its putative targets, ergosterol and plasma membrane ATPases, is essential for a comprehensive understanding of its antifungal mechanism. This guide provides a framework for comparing and implementing experimental strategies to achieve this. While the ergosterol-binding activity is a hallmark of polyenes, the potential for a dual-targeting mechanism involving ATPase inhibition could explain this compound's potent and broad-spectrum activity. Further research, employing the detailed protocols and comparative data presented herein, will be crucial in elucidating the precise molecular interactions and solidifying the therapeutic potential of this compound. The lack of extensive quantitative data for this compound's target engagement highlights a significant opportunity for future investigation.
References
- 1. [Structure of the pentaene antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Identification with this compound of an antibiotic produced by Streptomyces roseoflavus strain A-23/791 and its undifferentiated variant] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amphotericin primarily kills yeast by simply binding ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 8. [Changes in the membrane ATPase activity of erythrocytes and Candida guilliermondii under the action of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholesterol and Ergosterol Influence Nystatin Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Affects of Ergosterol on Nystatin Binding to Artificial Cell Membranes" by Quinn Bahm and Dr. John Bell [scholarsarchive.byu.edu]
- 11. Cholesterol and ergosterol influence nystatin surface aggregation: relation to pore formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspofungin inhibits Rhizopus oryzae 1,3-beta-D-glucan synthase, lowers burden in brain measured by quantitative PCR, and improves survival at a low but not a high dose during murine disseminated zygomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. W-1 solubilization and kinetics of inhibition by cilofungin of Candida albicans (1,3)-beta-D-glucan synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caspofungin-Mediated Growth Inhibition and Paradoxical Growth in Aspergillus fumigatus Involve Fungicidal Hyphal Tip Lysis Coupled with Regenerative Intrahyphal Growth and Dynamic Changes in β-1,3-Glucan Synthase Localization - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Antifungal Efficacy in Aspergillosis: A Comparative Framework for Novel Agents
Absence of in vivo data for Roseofungin in the context of aspergillosis necessitates a review of established antifungal performance in animal models. This guide provides a comparative framework, outlining the key efficacy benchmarks and experimental protocols used to evaluate leading antifungal agents. This information serves as a critical reference for the development and assessment of new therapeutic candidates like this compound.
While this compound is a polyene antibiotic, publically available research on its efficacy in animal models of aspergillosis is currently lacking.[1] Therefore, a direct comparison with established treatments for this indication is not feasible. However, by examining the extensive data available for current frontline therapies, we can establish a clear benchmark for what would be expected from a new antifungal agent. This guide summarizes the in vivo efficacy of amphotericin B, voriconazole, and posaconazole (B62084) in murine and guinea pig models of aspergillosis, providing a crucial point of reference for researchers and drug development professionals.
Comparative Efficacy of Standard Antifungal Agents
The following tables summarize key efficacy parameters from various animal model studies of aspergillosis. These studies typically involve immunosuppressed animals infected with Aspergillus fumigatus to mimic the clinical scenario in high-risk patient populations.
Survival Outcomes
Survival is a primary endpoint in preclinical efficacy studies. The data below highlights the ability of different antifungal agents to prolong survival in infected animals compared to untreated controls.
| Antifungal Agent | Animal Model | Dosage | Survival Rate (%) | Control Survival Rate (%) | Reference |
| Amphotericin B | Murine CNS Aspergillosis | 3 mg/kg (i.p.) or 0.8 mg/kg (i.v.) | 40 | 0 (by day 10) | |
| Murine Pulmonary Aspergillosis | 12 mg/kg | 57 | Not specified | [2] | |
| Immunosuppressed Rabbit | 1.5 mg/kg | 87 | 0 | [3] | |
| Voriconazole | Guinea Pig Pulmonary Aspergillosis | Not specified | 80 | Not specified | [4] |
| Guinea Pig Disseminated Aspergillosis | 5 mg/kg/day | Significantly prolonged vs. control | Not specified | ||
| Posaconazole | Murine CNS Aspergillosis | 5, 25, or 100 mg/kg | ≥90 | <50 (by day 5) | [5] |
| Neutropenic Murine Pulmonary Aspergillosis | Prophylaxis | 100 (for MICs ≤0.5 mg/liter) | Not specified | [6][7] |
Fungal Burden Reduction
Reducing the amount of fungus in infected tissues is a critical measure of an antifungal's activity. This is often quantified by colony-forming units (CFU) per gram of tissue.
| Antifungal Agent | Animal Model | Tissue | Fungal Burden Reduction | Reference |
| Amphotericin B | Guinea Pig Pulmonary Aspergillosis | Lungs | 75% reduction vs. control | [4] |
| Voriconazole | Guinea Pig Pulmonary Aspergillosis | Lungs | 90% reduction vs. control | [4] |
| Guinea Pig Disseminated Aspergillosis | Brain, Kidney, Liver | 1,000-fold reduction vs. control | [8] | |
| Posaconazole | Murine CNS Aspergillosis | Brain | Superior reduction compared to itraconazole (B105839) and caspofungin | [5][9] |
Experimental Protocols: A Methodological Overview
Standardized protocols are essential for the reproducible evaluation of antifungal efficacy. Below are representative methodologies extracted from the reviewed studies.
Murine Model of Central Nervous System (CNS) Aspergillosis[2][7]
-
Animal Model: Male mice are commonly used.
-
Immunosuppression: Pancytopenia is induced using cyclophosphamide (B585) to render the animals susceptible to infection.
-
Infection: A lethal dose of Aspergillus fumigatus conidia is administered via intracerebral injection.
-
Treatment: Antifungal therapy is initiated at a specified time point post-infection (e.g., day 1) and administered for a defined duration (e.g., 10 days). Drugs are given via appropriate routes, such as intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral gavage.
-
Endpoints:
-
Survival: Animals are monitored daily, and survival rates are recorded.
-
Fungal Burden: At the end of the study, surviving animals are euthanized, and brains are harvested to determine the number of colony-forming units (CFU).
-
Guinea Pig Model of Invasive Pulmonary Aspergillosis[5][11]
-
Animal Model: Guinea pigs are utilized for this model.
-
Immunosuppression: Animals are rendered leukopenic and are further immunocompromised with steroid therapy.
-
Infection: A susceptible isolate of Aspergillus fumigatus is used to induce a pulmonary infection.
-
Treatment: Antifungal agents are administered, and the efficacy is compared to untreated controls and/or other antifungal drugs.
-
Endpoints:
-
Survival: Survival rates are monitored and compared between treatment groups.
-
Fungal Burden: Lungs are harvested to quantify the fungal load (CFU/g of lung tissue).
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of an antifungal agent in an animal model of aspergillosis.
Caption: Workflow for in vivo antifungal efficacy testing.
Signaling Pathways and Mechanisms of Action
To provide context for the comparative data, it is important to understand the mechanisms of action of the comparator drugs.
-
Amphotericin B (Polyene): Binds to ergosterol (B1671047), a key component of the fungal cell membrane, leading to the formation of pores and subsequent cell death.
-
Voriconazole and Posaconazole (Triazoles): Inhibit the enzyme lanosterol (B1674476) 14-alpha-demethylase, which is crucial for ergosterol biosynthesis. Depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane.
The diagram below illustrates the signaling pathway targeted by triazole antifungals.
Caption: Mechanism of action of triazole antifungals.
References
- 1. [Structure of the pentaene antibiotic this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacies, toxicities, and tissue concentrations of amphotericin B lipid formulations in a murine pulmonary aspergillosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Efficacy of Posaconazole in a Murine Model of Central Nervous System Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Voriconazole in a Guinea Pig Model of Disseminated Invasive Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of posaconazole in a murine model of central nervous system aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Cross-Resistance Profiles of Roseofungin with Other Polyenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polyene antifungal agent Roseofungin with other well-established polyenes, focusing on the critical aspect of cross-resistance. As the emergence of antifungal resistance continues to pose a significant challenge in clinical settings, understanding the potential for cross-resistance among drugs of the same class is paramount for effective drug development and therapeutic strategies. This document synthesizes available data on this compound, outlines the molecular basis for polyene resistance, and provides standardized methodologies for assessing cross-resistance profiles in a laboratory setting.
Introduction to this compound and the Polyene Antifungals
This compound is a polyene macrolide antibiotic with a broad spectrum of antifungal activity.[1] Like other polyenes such as Amphotericin B (AmB) and Nystatin, its mechanism of action is dependent on its interaction with ergosterol (B1671047), the primary sterol component of the fungal cell membrane.[1][2] This interaction disrupts membrane integrity, leading to the leakage of essential intracellular components and ultimately, fungal cell death.[2] While this compound has demonstrated high activity against various pathogenic fungi, including dermatophytes and species of Candida and Aspergillus, a comprehensive understanding of its cross-resistance profile with other polyenes is essential for its potential clinical application.[1][3]
Mechanism of Action and Basis for Cross-Resistance
The fungicidal activity of all polyene antifungals is initiated by their binding to ergosterol within the fungal cell membrane. This shared mechanism of action is the fundamental reason for the potential for cross-resistance among this class of drugs.
Resistance to polyenes primarily arises from alterations in the fungal cell's ergosterol content or membrane composition.[4][5] These changes reduce the binding affinity of the polyene drug to the cell membrane, thereby diminishing its antifungal effect.[2]
The Ergosterol Biosynthesis Pathway: The Hub of Polyene Resistance
The ergosterol biosynthesis pathway is a complex, multi-enzyme process that is the primary target for polyene resistance development. Mutations in the genes encoding the enzymes of this pathway can lead to a reduction or complete loss of ergosterol, or the production of alternative sterols that have a lower affinity for polyenes.[2][5]
dot
Caption: Ergosterol biosynthesis pathway and points of mutation leading to polyene resistance.
Mutations in key genes such as ERG2, ERG3, ERG6, and ERG11 are frequently associated with polyene resistance.[5][6] For instance, a deficiency in ERG3 or ERG6 can lead to the accumulation of alternative sterols, which do not bind polyenes as effectively as ergosterol, resulting in a resistant phenotype.[7] Since this compound shares the same target as other polyenes, it is highly probable that fungal strains with mutations in the ergosterol biosynthesis pathway will exhibit cross-resistance to this compound.
Quantitative Data on Antifungal Activity
Direct comparative studies on the cross-resistance of this compound with other polyenes are limited in publicly available literature. However, we can infer potential cross-resistance by comparing the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species with the known resistance profiles of other polyenes.
The following table summarizes the reported MIC values for this compound against several clinical pathogens.
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Candida albicans | 1.11 - 2.0 | [1][3] |
| Candida tropicalis | 2.0 | [3] |
| Candida krusei | 2.5 | [3] |
| Candida glabrata | 2.5 | [3] |
| Candida parapsilosis | 2.5 | [3] |
| Trichophyton mentagrophytes | 0.53 | [1] |
| Microsporum lanosum | 0.78 | [1] |
| Trichophyton rubrum | 1.11 | [1] |
| Achorion schoenleinii | 0.6 | [1] |
| Aspergillus spp. | 4.6 - 8.33 | [1] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.
For comparison, Candida species that have developed resistance to Amphotericin B often exhibit MICs > 2 µg/mL.[1] Strains with mutations in the ERG genes can show high-level resistance to Amphotericin B. Given that this compound's MICs for some non-albicansCandida species are already at or above this threshold, it is plausible that AmB-resistant strains would also show reduced susceptibility to this compound.
Experimental Protocols for Assessing Cross-Resistance
To definitively determine the cross-resistance profile of this compound, a systematic experimental approach is required. The following outlines a detailed methodology for assessing cross-resistance.
Experimental Workflow
dot
Caption: Workflow for assessing antifungal cross-resistance.
Detailed Methodologies
1. Fungal Strains:
-
A panel of well-characterized fungal strains should be used, including:
-
Wild-type (polyene-susceptible) strains of relevant species (e.g., Candida albicans, Aspergillus fumigatus).
-
Clinically isolated or laboratory-generated strains with known resistance to Amphotericin B or Nystatin.
-
Strains with confirmed mutations in the ergosterol biosynthesis pathway (ERG genes).
-
2. Antifungal Agents:
-
This compound, Amphotericin B, and Nystatin should be obtained in powder form and dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.
3. Broth Microdilution Assay (following CLSI M27/M38 or EUCAST guidelines):
-
Medium: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, then diluted in RPMI to the final desired concentration.
-
Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of each antifungal agent in RPMI.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: Plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free control well.
4. Data Analysis:
-
The MIC values of this compound for the polyene-resistant strains are compared to those for the wild-type strains.
-
A significant increase (e.g., ≥4-fold) in the MIC of this compound for a polyene-resistant strain would indicate cross-resistance.
Conclusion and Future Directions
Based on the shared mechanism of action with other polyenes, there is a strong theoretical basis to predict that fungal strains resistant to agents like Amphotericin B, particularly those with alterations in the ergosterol biosynthesis pathway, will exhibit cross-resistance to this compound. The available MIC data for this compound against some fungal species further supports this possibility.
To provide a definitive assessment, further experimental studies are crucial. Head-to-head comparative studies using a panel of polyene-resistant strains are necessary to fully elucidate the cross-resistance profile of this compound. Such data will be invaluable for guiding the future development and potential clinical positioning of this promising antifungal agent. Researchers are encouraged to utilize the standardized protocols outlined in this guide to generate robust and comparable data.
References
- 1. Pharmaco-Technological Characterization, Structural Analysis, and Toxicological Evaluation of the Novel Polyene Antibiotic this compound for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
No Direct Evidence of Synergistic Activity Between Roseofungin and Voriconazole Against Aspergillus Found
A comprehensive review of available scientific literature reveals no direct studies evaluating the synergistic activity of Roseofungin in combination with voriconazole (B182144) for the treatment of infections caused by Aspergillus species.
While the development of combination therapies to enhance antifungal efficacy is a critical area of research, particularly for challenging pathogens like Aspergillus, the specific pairing of this compound and voriconazole has not been a subject of published experimental investigation. Current research on synergistic antifungal combinations against Aspergillus predominantly focuses on voriconazole with other classes of antifungals, such as echinocandins.
Voriconazole, a triazole antifungal, functions by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis compromises the integrity and function of the cell membrane, leading to the inhibition of fungal growth.
Information regarding this compound is limited in contemporary scientific literature. It is classified as a pentaene antibiotic. Generally, polyene antifungals, a broader class that includes pentaenes, act by binding to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents, resulting in fungal cell death.
Alternative Combination Therapies with Voriconazole
In contrast, extensive research has been conducted on the combination of voriconazole with echinocandins, such as caspofungin. These studies have provided evidence of synergistic or additive effects against various Aspergillus species. The proposed mechanism for this synergy involves the simultaneous targeting of two different essential fungal structures: the cell membrane by voriconazole and the cell wall by echinocandins, which inhibit the synthesis of β-(1,3)-D-glucan.
At present, there is no scientific basis to support a comparison guide on the synergistic activity of this compound and voriconazole against Aspergillus. The absence of experimental data, including quantitative assessments like Fractional Inhibitory Concentration Index (FICI) values and detailed experimental protocols, makes it impossible to fulfill the request for a data-driven comparison.
Researchers, scientists, and drug development professionals interested in combination therapies for Aspergillus infections are encouraged to explore the existing body of literature on voriconazole in combination with other established antifungal agents. Future studies are required to investigate the potential of novel combinations, including those with less-studied compounds like this compound.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Roseofungin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the polyene macrolide antibiotic Roseofungin, is a critical component of laboratory safety and environmental responsibility. While a specific, universally available Safety Data Sheet (SDS) for this compound detailing explicit disposal protocols is not readily found in public resources, established principles for the disposal of laboratory chemical waste provide a clear framework for its safe management.
The primary directive for the disposal of any chemical is to consult the manufacturer's Safety Data Sheet (SDS), which provides specific guidance on hazards, handling, and disposal. In the absence of a readily accessible SDS, this compound should be treated as a potentially hazardous chemical waste. All materials contaminated with this compound, including unused product, solutions, and laboratory consumables, must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, a comprehensive disposal plan should be in place. Adherence to standard laboratory safety practices is essential to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves should be worn.
-
Body Protection: A lab coat is required to protect from spills.
Engineering Controls:
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Procedures
The following steps outline a general procedure for the safe disposal of this compound waste. These procedures should be adapted to comply with the specific guidelines provided by your institution's EHS office.
-
Waste Identification and Segregation:
-
All waste streams contaminated with this compound must be treated as chemical waste.
-
Segregate this compound waste from other laboratory waste at the point of generation. Do not mix it with general trash or other chemical waste streams unless explicitly permitted by your EHS office.
-
Separate solid waste (e.g., contaminated gloves, pipette tips, weigh boats) from liquid waste (e.g., unused solutions, solvent rinses).
-
-
Waste Collection and Containment:
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect in a sealable, shatter-resistant container that is clearly labeled. If the solution contains other hazardous components, ensure the container is appropriate for all constituents.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream. The date of accumulation should also be clearly marked.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound waste down the sanitary sewer or in the regular trash.
-
Follow all instructions provided by the EHS office for packaging and pickup.
-
Quantitative Data
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key physical and chemical properties.
| Property | Value |
| CAS Number | 12687-98-8 |
| Molecular Formula | C₃₉H₆₂O₁₀ |
| Molecular Weight | 690.9 g/mol |
Note: This data is for identification purposes and does not directly inform disposal procedures.
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes. The standard and recommended procedure is containment and disposal via a licensed hazardous waste facility.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Safeguarding Your Research: A Guide to Handling Roseofungin
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure to Roseofungin. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Gown/Lab Coat |
| Handling Solid Compound (e.g., weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Safety goggles and a face shield.[1] | A fit-tested N95 or higher-level respirator.[1] | Disposable, solid-front gown with tight-fitting cuffs.[1] |
| Preparing Solutions | Double-gloving with chemotherapy-rated nitrile gloves.[1] | Chemical splash goggles and a face shield.[1] | Work should be conducted within a certified chemical fume hood. A respirator may be required based on a formal risk assessment.[1] | Chemical-resistant disposable gown.[1] |
| In Vitro/In Vivo Administration | Nitrile gloves.[1] | Safety glasses with side shields.[1] | Generally not required if performed in a well-ventilated area or a biological safety cabinet.[1] | Standard lab coat.[1] |
| Cleaning and Decontamination | Heavy-duty nitrile or butyl rubber gloves.[1] | Chemical splash goggles.[1] | Generally not required if the area is well-ventilated. | Fluid-resistant lab coat or disposable gown.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps.
Experimental Protocols
Protocol for Weighing and Preparing a Stock Solution:
-
Preparation:
-
Weighing:
-
Inside the chemical fume hood, place a suitable container on an analytical balance and tare it.
-
Using a chemical spatula, carefully transfer the required amount of solid this compound to the container, taking care to avoid creating dust.[2]
-
Immediately close the primary container of the this compound powder.
-
-
Solubilization:
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, gowns, absorbent paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[2]
-
Labeling: All waste containers must be clearly labeled with the contents, including the name "this compound".[2]
-
Final Disposal: All hazardous waste should be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[2] Contaminated materials should never be disposed of in the regular trash.[2]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and any contaminated debris into a hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
Report the incident to your supervisor and EHS department.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
